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  • Product: (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid
  • CAS: 319427-45-7

Core Science & Biosynthesis

Foundational

mechanism of action for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid derivatives

An In-depth Technical Guide to the Core Mechanism of Action for (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid Derivatives (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid and its derivatives represent a novel class of non...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Mechanism of Action for (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid Derivatives

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid and its derivatives represent a novel class of non-proteinogenic amino acids with significant therapeutic potential as modulators of excitatory neurotransmission. This guide posits a primary mechanism of action centered on the non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Drawing parallels from structurally related functionalized amino acids with established anticonvulsant properties, we delineate a comprehensive framework for elucidating the molecular interactions and validating the therapeutic hypothesis. This document provides researchers, scientists, and drug development professionals with a foundational understanding of this promising chemical series, complete with detailed experimental protocols and data interpretation strategies for advancing preclinical development.

Introduction: The Therapeutic Promise of Novel Amino Acid Derivatives

The field of neuropharmacology is in continuous pursuit of novel chemical entities with improved efficacy and safety profiles for the treatment of neurological disorders rooted in aberrant excitatory neurotransmission, such as epilepsy, neuropathic pain, and neurodegenerative diseases.[1][2] Non-proteinogenic amino acids, such as (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid and its derivatives, offer a compelling scaffold for drug design. Their inherent chiral nature and the potential for diverse functionalization allow for the fine-tuning of pharmacological properties, including target affinity, selectivity, and pharmacokinetic profiles.

While direct literature on the mechanism of action for this specific chemical series is nascent, extensive research on similar functionalized amino acids points towards a convergent mechanism: the modulation of ionotropic glutamate receptors.[3] This guide will, therefore, explore the hypothesized mechanism of action for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid derivatives as non-competitive antagonists of the AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system (CNS).[4]

Proposed Core Mechanism of Action: Non-Competitive Antagonism of AMPA Receptors

The central hypothesis is that (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid derivatives exert their neuroprotective and anticonvulsant effects by functioning as selective, non-competitive antagonists of AMPA receptors.

Rationale for the Hypothesis

Glutamate is the principal excitatory neurotransmitter in the CNS, and its actions are primarily mediated by ionotropic receptors, including AMPA and N-methyl-D-aspartate (NMDA) receptors.[5] AMPA receptors are responsible for the majority of fast synaptic transmission.[2][4] Under pathological conditions, excessive glutamate release leads to the over-activation of these receptors, resulting in a massive influx of ions, particularly Na+ and Ca2+, which in turn triggers a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[1] This process is a key contributor to neuronal damage in a variety of neurological disorders.[1]

By antagonizing AMPA receptors, these derivatives can reduce the excitatory signaling in the brain, thereby preventing the over-activation of neural circuits and protecting neurons from excitotoxicity.[1] The non-competitive nature of this proposed antagonism is significant. Unlike competitive antagonists that bind to the same site as glutamate, non-competitive antagonists bind to an allosteric site, inducing a conformational change that renders the receptor unresponsive to glutamate.[1][6] This mode of action can offer advantages in terms of efficacy, as the antagonist's effect is not surmounted by high concentrations of the endogenous agonist (glutamate), a condition often present in pathological states.

The Signaling Pathway of AMPA Receptor Antagonism

The proposed mechanism is illustrated in the signaling pathway diagram below. In a normal excitatory synapse, glutamate released from the presynaptic terminal binds to the AMPA receptor on the postsynaptic membrane, causing the ion channel to open and leading to depolarization. The (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid derivative is hypothesized to bind to an allosteric site on the AMPA receptor, stabilizing a closed or desensitized state of the channel, thereby preventing ion influx even in the presence of glutamate.

AMPA Receptor Antagonism Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Action Potential glutamate_vesicle Glutamate Vesicles presynaptic_neuron->glutamate_vesicle Triggers Release glutamate Glutamate glutamate_vesicle->glutamate Exocytosis ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds ion_channel Ion Channel (Closed) ampa_receptor->ion_channel Opens Channel depolarization Postsynaptic Depolarization ion_channel->depolarization Prevents derivative (2S)-2-amino-3-(2-methoxyethoxy) propanoic acid derivative derivative->ampa_receptor Allosteric Binding

Caption: Proposed mechanism of non-competitive AMPA receptor antagonism.

Experimental Workflows for Mechanism of Action Elucidation

To rigorously test the hypothesis of non-competitive AMPA receptor antagonism, a multi-tiered experimental approach is required, progressing from in vitro target engagement and functional assays to in vivo models of disease.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments to characterize the mechanism of action of the derivatives.

Experimental Workflow start Compound Synthesis & Characterization binding_assays In Vitro Binding Assays (Radioligand Displacement) start->binding_assays electrophysiology Electrophysiology (Whole-Cell Patch-Clamp) binding_assays->electrophysiology Confirm Target Engagement functional_assays Cell-Based Functional Assays (Calcium Imaging) electrophysiology->functional_assays Assess Functional Antagonism in_vivo_models In Vivo Disease Models (MES, PTZ Seizure Models) functional_assays->in_vivo_models Evaluate In Vivo Efficacy sar_studies Structure-Activity Relationship (SAR) & Lead Optimization in_vivo_models->sar_studies

Caption: Logical workflow for MoA studies of the derivatives.

Detailed Experimental Protocols

Objective: To determine the binding affinity and selectivity of the derivatives for AMPA receptors and other relevant CNS targets.

Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from rat cortical tissue or from cell lines stably expressing specific glutamate receptor subtypes (e.g., GluA1-4).

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).

  • Radioligand: Use a selective AMPA receptor radioligand, such as [³H]-AMPA or a non-competitive antagonist radioligand.

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

Objective: To characterize the functional antagonism of AMPA receptor-mediated currents in a neuronal context.[6]

Protocol:

  • Cell Culture: Culture primary cortical or hippocampal neurons.

  • Recording: Obtain whole-cell voltage-clamp recordings from individual neurons.

  • Agonist Application: Apply a known concentration of AMPA or glutamate to evoke an inward current.

  • Antagonist Application: Co-apply the test derivative with the agonist, or pre-apply the derivative before agonist application, to assess its effect on the evoked current.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents in the presence and absence of the test compound. A non-competitive antagonist is expected to reduce the maximal response to the agonist without shifting the EC50.[6]

Objective: To evaluate the efficacy of the derivatives in established animal models of epilepsy.

Protocols:

  • Maximal Electroshock (MES) Seizure Test:

    • Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal or oral).

    • After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

    • Observe the animals for the presence or absence of a tonic hindlimb extension, which is indicative of a generalized seizure.

    • Determine the ED50 (median effective dose) for protection against the tonic hindlimb extension.[3][7]

  • Pentylenetetrazol (PTZ) Seizure Test:

    • Administer the test compound to the animals.

    • After a suitable absorption period, administer a subcutaneous injection of PTZ, a GABA-A receptor antagonist that induces clonic seizures.

    • Observe the animals for the onset and severity of seizures.

    • Determine the ED50 for the prevention or delay of clonic seizures.[3][8]

Data Presentation and Interpretation

The quantitative data generated from the aforementioned experiments should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Binding and Functional Data (Hypothetical)
CompoundAMPA Receptor Binding (Ki, nM)NMDA Receptor Binding (Ki, nM)AMPA-Evoked Current Inhibition (IC50, µM)
Derivative A85>10,0001.2
Derivative B120>10,0002.5
Perampanel (Control)50>10,0000.7

This table would demonstrate the compound's affinity and selectivity for the AMPA receptor over the NMDA receptor, and its potency in a functional assay.

Table 2: In Vivo Anticonvulsant Activity (Hypothetical)
CompoundMES ED50 (mg/kg, i.p.)PTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (TD50/ED50)
Derivative A1535>300>20
Derivative B2550>300>12
Phenytoin (Control)10Inactive757.5

This table would showcase the in vivo efficacy and safety margin of the compounds. A high Protective Index indicates a good separation between the therapeutic dose and the dose causing motor impairment.

Conclusion and Future Directions

The (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid derivatives represent a promising new class of compounds with a hypothesized mechanism of action as non-competitive AMPA receptor antagonists. This proposed mechanism is supported by extensive literature on similar functionalized amino acids that exhibit neuroprotective and anticonvulsant properties.[3][7] The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis and characterizing the pharmacological profile of these derivatives.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

  • Elucidation of the Allosteric Binding Site: Through techniques such as photoaffinity labeling and cryogenic electron microscopy (cryo-EM).

  • Evaluation in Chronic Models of Neurological Disease: To assess the long-term efficacy and disease-modifying potential of these derivatives.

By systematically pursuing these lines of investigation, the full therapeutic potential of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid derivatives can be unlocked, paving the way for the development of novel treatments for a range of debilitating neurological disorders.

References

  • Patsnap Synapse. (2024, June 21). What are AMPA receptor antagonists and how do they work? Retrieved from [Link]

  • RxList. (2021, October 6). Anticonvulsants AMPA Glutamate Antagonists: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Epilepsy Foundation. (2012, September 6). BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL. Retrieved from [Link]

  • Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The anticonvulsant activities of N-benzyl 3-methoxypropionamides. Retrieved from [Link]

  • MDPI. (2018, May 16). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • DocsRef. (2024, March 25). Anticonvulsants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001, May 15). Amino acid derivatives with anticonvulsant activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, March 13). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC. Retrieved from [Link]

  • Semantic Scholar. (2024, September 12). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 8). (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on (2S)-2-Amino-3-(2-methoxyethoxy)propanoic Acid: Molecular Characterization and Synthetic Applications

Executive Summary & Molecular Rationale (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid , frequently designated as O-(2-methoxyethyl)-L-serine , is a specialized unnatural amino acid (UAA) utilized in advanced peptide eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid , frequently designated as O-(2-methoxyethyl)-L-serine , is a specialized unnatural amino acid (UAA) utilized in advanced peptide engineering. By featuring a short, polyethylene glycol (PEG)-like ether extension on the side-chain hydroxyl of L-serine, this molecule functions as a critical building block for peptidomimetics and antibody-drug conjugates (ADCs).

The strategic incorporation of this UAA into therapeutic peptides imparts several biophysical advantages: it enhances aqueous solubility through hydrogen bonding, increases resistance to proteolytic degradation by sterically shielding the peptide backbone, and alters the pharmacokinetic (PK) profile without introducing the massive steric bulk associated with full-length polymer PEGylation.

Physicochemical Profiling & Mass Spectrometry

Accurate mass characterization is the foundational metric for validating synthetic peptides containing UAAs. While the nominal mass provides a general guide for low-resolution techniques, the exact mass is mandatory for High-Resolution Mass Spectrometry (HRMS) platforms (e.g., Orbitrap, Q-TOF).

Causality in Mass Spectrometry: Differentiating the nominal mass (163 Da) from the exact mass (163.0845 Da) is critical[1]. The exact mass is derived from the most abundant isotopes of its constituent elements. In drug development, identifying the specific mass shift of this residue (+58.0419 Da relative to standard L-serine) with a mass error of less than 5 parts per million (ppm) ensures that the correct UAA was incorporated, definitively distinguishing it from isobaric interferences or side-reaction artifacts.

Quantitative Data Summary
PropertyValue
Chemical Name (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid
Common Synonym O-(2-methoxyethyl)-L-serine
CAS Registry Number [2]
Molecular Formula C₆H₁₃NO₄[1]
Molecular Weight (Molar Mass) 163.17 g/mol [1]
Monoisotopic Exact Mass 163.08445790 Da[1]

Experimental Workflow 1: High-Resolution Mass Spectrometry (HRMS) Validation

To establish a self-validating system for the identification of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, the following LC-MS/MS protocol employs an internal lock-mass standard to continuously calibrate mass accuracy, ensuring the reliability of the exact mass measurement.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the UAA standard in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Internal Calibration (Self-Validation): Spike the sample with 10 ng/mL of Leucine Enkephalin (exact mass [M+H]⁺ = 556.2771 Da) to act as an internal lock-mass calibrant. This self-validates the run by correcting instrumental drift in real-time.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Operate the Q-TOF or Orbitrap in positive Electrospray Ionization (ESI+) mode. The target ion for the protonated molecule [M+H]⁺ is calculated at m/z 164.0917.

  • Data Analysis: Extract the chromatogram at m/z 164.0917 with a narrow mass tolerance window (± 5 ppm). Calculate the mass error: ((Measured Mass - Theoretical Mass) / Theoretical Mass) x 10⁶. A result of < 5 ppm confirms the structural identity.

Structural Rationale in Solid-Phase Peptide Synthesis (SPPS)

In automated SPPS, the UAA is introduced as its N-alpha-Fmoc protected derivative: N-Fmoc-O-(2-methoxyethyl)-L-serine (CAS:)[3].

Causality of Protection Strategy: Fmoc (Fluorenylmethyloxycarbonyl) provides temporary protection of the alpha-amino group, preventing uncontrolled polymerization. Unlike standard L-serine, which possesses a reactive hydroxyl group requiring orthogonal protection (e.g., t-Butyl), the methoxyethyl ether is chemically stable under standard SPPS coupling and cleavage conditions. It does not require side-chain protection, streamlining the synthetic workflow.

Experimental Workflow 2: SPPS Incorporation

This protocol details the incorporation of Fmoc-O-(2-methoxyethyl)-L-serine into a growing peptide chain. The system is self-validating through the use of the Kaiser test, which colorimetrically confirms the presence or absence of primary amines.

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes. Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).

  • Coupling Preparation: In a separate vial, dissolve 3 equivalents (relative to resin loading) of Fmoc-O-(2-methoxyethyl)-L-serine and 2.9 equivalents of HATU in DMF.

    • Causality: HATU is selected as the coupling reagent because the methoxyethyl side chain introduces mild steric bulk. HATU ensures rapid formation of the active ester, driving the coupling to completion before epimerization can occur.

  • Activation & Coupling: Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Stir for 1 minute to activate, then add the mixture to the resin. Agitate for 60 minutes at room temperature.

  • Validation (Kaiser Test): Remove a few resin beads and apply the Kaiser test reagents. A yellow color (negative result) validates that all primary amines have reacted, and the coupling is complete. A blue color indicates incomplete coupling, necessitating a second coupling cycle.

  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 2 hours.

    • Causality: The ether linkage of the 2-methoxyethyl group is highly stable to TFA. TIS is included as a carbocation scavenger to prevent the alkylation of susceptible residues (e.g., Trp, Tyr) during cleavage.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide containing the intact (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid residue.

Visualization: SPPS Workflow

SPPS_Workflow Resin 1. Solid Support Resin (e.g., Rink Amide) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Swelling & Prep Wash 4. Washing Steps (DMF / DCM) Deprotect->Wash Remove Piperidine Couple 3. Coupling of Fmoc-O-(2-methoxyethyl)-L-serine (HATU, DIPEA, DMF) Couple->Wash Remove Excess Reagents Wash->Couple Add UAA Cleavage 5. TFA Cleavage & Global Deprotection (95% TFA, 2.5% TIS, 2.5% H2O) Wash->Cleavage Final Step Product 6. Purified Peptide (Ether Side-Chain Intact) Cleavage->Product Precipitation & Lyophilization

Logic flow of Solid-Phase Peptide Synthesis incorporating the unnatural amino acid.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8761, Bicine" (Isobaric compound utilized for exact mass verification of C₆H₁₃NO₄). PubChem. URL:[Link]

Sources

Foundational

Discovery and De Novo Synthesis Pathways for (2S)-2-Amino-3-(2-methoxyethoxy)propanoic Acid

Executive Summary & Chemical Identity (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid —commonly referred to as O-(2-methoxyethyl)-L-serine or mini-PEGylated serine —is a highly specialized unnatural amino acid (UAA). Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid —commonly referred to as O-(2-methoxyethyl)-L-serine or mini-PEGylated serine —is a highly specialized unnatural amino acid (UAA). Structurally, it consists of an L-serine backbone where the side-chain hydroxyl group has been etherified with a 2-methoxyethyl moiety.

In modern drug development, this UAA is a critical building block for engineering next-generation biologics and synthetic nucleic acids. Its most prominent application is at the gamma ( γ ) position of Peptide Nucleic Acids (PNAs). By substituting the standard N-(2-aminoethyl)glycine backbone with this mini-PEGylated derivative, researchers generate γ -MP PNAs (mini-PEG PNAs). These modified oligomers exhibit extraordinary binding affinity to target DNA/RNA, absolute resistance to enzymatic degradation, and vastly superior aqueous solubility compared to unmodified PNAs[1][2].

This technical guide explores the biophysical rationale behind its discovery, details the de novo synthetic pathways required to produce it with high enantiomeric purity, and provides self-validating protocols for its integration into solid-phase peptide synthesis (SPPS).

The Discovery Context: Mini-PEGylation and UAA Engineering

The discovery and widespread adoption of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid emerged from a dual necessity in molecular engineering: overcoming the hydrophobic aggregation of synthetic peptides/PNAs and avoiding the steric penalties of traditional, large-chain PEGylation[3].

The Problem with Unmodified PNAs

Traditional PNAs are uncharged, which eliminates the electrostatic repulsion typically seen when DNA or RNA strands hybridize. While this dramatically increases binding affinity, the lack of charge also renders PNAs highly hydrophobic. They tend to self-aggregate in aqueous physiological conditions, severely limiting their bioavailability and therapeutic utility[4].

The γ -Modification Solution

To resolve this, researchers introduced chiral centers at the γ -carbon of the PNA backbone. Early iterations utilized standard L-serine ( γ -L-Serine PNA). The hydroxymethyl side chain successfully preorganized the PNA backbone into a right-handed helix, reducing the entropic cost of binding to target nucleic acids and increasing the melting temperature ( Tm​ )[4]. However, simple serine modifications did not fully resolve the solubility issues for longer oligomers.

The breakthrough occurred with the synthesis of the mini-PEGylated serine . The addition of the diethylene glycol-like moiety (-CH₂-O-CH₂CH₂OCH₃) provided a perfect balance: it maintained the steric bulk necessary for helical preorganization while introducing significant hydrogen-bonding capacity to surrounding water molecules, thereby preventing aggregation[1][5].

Quantitative Impact on Biophysical Properties

The superiority of the mini-PEG modification is quantifiable. Table 1 summarizes the thermodynamic and physicochemical enhancements observed when incorporating this UAA into synthetic oligomers.

Table 1: Thermodynamic and Physicochemical Impact of γ -Substitutions

Modification at γ -PositionSide Chain Structure ΔTm​ per Monomer (°C)Aqueous SolubilityBackbone Conformation
Unmodified (aeg-PNA)-HReference (0.0)Poor (Aggregates)Flexible / Random Coil
γ -L-Serine-CH₂OH+2.0 to +3.0ModerateRight-handed Helix
γ -mini-PEG -CH₂-O-CH₂CH₂OCH₃ +3.0 to +5.0 Excellent Right-handed Helix

De Novo Synthesis Pathways

Synthesizing (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid requires strict control over the α -chiral center. The primary challenge in O-alkylating serine is the risk of base-catalyzed racemization or β -elimination (forming dehydroalanine). To circumvent this, three distinct pathways have been developed.

SynthesisPathways Start L-Serine (Starting Material) PathA Pathway A: Orthogonal Protection & Direct Alkylation Start->PathA PathB Pathway B: Aziridine Ring-Opening Start->PathB PathC Pathway C: Biocatalytic β-Replacement Start->PathC StepA1 1. N-Trt, C-Bzl Protection 2. NaH, 1-bromo-2-methoxyethane 3. Global Deprotection PathA->StepA1 StepB1 1. Aziridine-2-carboxylate 2. 2-Methoxyethanol, BF3·OEt2 3. Deprotection PathB->StepB1 StepC1 1. O-Acetyl-L-Serine 2. Engineered OASS Enzyme 3. 2-Methoxyethanol PathC->StepC1 Target (2S)-2-amino-3-(2-methoxyethoxy) propanoic acid StepA1->Target StepB1->Target StepC1->Target

Fig 1: Divergent de novo synthesis pathways for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid.

Pathway A: Orthogonal Protection & Direct Alkylation (Chemical Workhorse)

Direct alkylation of the serine hydroxyl group requires a strong base (e.g., NaH) to form the reactive alkoxide. Because standard protecting groups like Fmoc are base-labile, and simple N-Boc protection leaves the α -proton vulnerable to abstraction (leading to racemization), a highly sterically hindered protecting group strategy is required. By utilizing an N-Trityl (Trt) group, the massive steric bulk shields the α -proton, allowing for aggressive alkylation conditions without loss of enantiomeric purity.

Pathway B: Aziridine Ring-Opening (High Stereofidelity)

This pathway bypasses basic conditions entirely. L-serine is converted into an N-protected aziridine-2-carboxylate. The strained three-membered ring is highly susceptible to nucleophilic attack. In the presence of a Lewis acid (e.g., BF₃·OEt₂), 2-methoxyethanol attacks the β -carbon, opening the ring to yield the etherified serine. This reaction is stereospecific and proceeds with complete retention of the (2S) configuration.

Pathway C: Biocatalytic β -Replacement (Green Chemistry)

Enzymatic synthesis utilizes Pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as engineered O-acetylserine sulfhydrylase (OASS). The enzyme converts O-acetyl-L-serine into a highly reactive aminoacrylate intermediate. 2-methoxyethanol is then channeled into the active site, where it attacks the aminoacrylate to form the target UAA. This method requires zero protecting groups and operates at ambient temperature in aqueous media.

Experimental Protocols: Pathway A (Self-Validating Workflow)

The following protocol details the chemical synthesis of N-Fmoc-(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid , the specific derivative required for downstream Solid-Phase Peptide Synthesis (SPPS).

Phase 1: Steric Shielding (Protection)

Causality: To survive the harsh basic conditions of etherification without racemizing, the amino acid must be protected with a bulky Trityl group, and the carboxyl group must be esterified.

  • Esterification : Suspend L-serine (1.0 eq) in benzyl alcohol. Add thiosionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C. Reflux to yield L-Ser-OBzl·HCl.

  • N-Tritylation : Dissolve L-Ser-OBzl·HCl in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) and triphenylmethyl chloride (Trt-Cl, 1.1 eq). Stir at room temperature for 12 hours.

  • Validation : Purify via silica gel chromatography. Confirm the presence of the massive Trt multiplet (~15H) via ¹H-NMR (7.2–7.5 ppm).

Phase 2: Alkylation

Causality: Sodium hydride (NaH) irreversibly deprotonates the hydroxyl group. The Trityl group physically blocks the base from accessing the α -proton, ensuring 0% racemization.

  • Alkoxide Formation : Dissolve N-Trt-L-Ser-OBzl (1.0 eq) in anhydrous dimethylformamide (DMF) under an Argon atmosphere. Cool to 0°C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

  • Etherification : Add 1-bromo-2-methoxyethane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quenching : Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

Phase 3: Global Deprotection and Fmoc Reprotection

Causality: The Trt and Bzl groups must be removed to yield the free amino acid, which is then immediately protected with Fmoc for compatibility with standard SPPS protocols[2].

  • Hydrogenolysis : Dissolve the alkylated intermediate in methanol. Add 10% Pd/C catalyst. Stir under an H₂ atmosphere (1 atm) for 12 hours to simultaneously remove the Trityl and Benzyl groups. Filter through Celite.

  • Fmoc Protection : Dissolve the crude (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid in a 1:1 mixture of 10% aqueous Na₂CO₃ and dioxane. Add Fmoc-OSu (1.1 eq) at 0°C. Stir for 12 hours.

  • Final Isolation : Acidify the aqueous layer to pH 2.0 with 1M HCl. Extract with ethyl acetate. Purify the final product via reverse-phase HPLC (RP-HPLC) using a C18 column (gradient: 5–95% Acetonitrile/Water with 0.1% TFA).

Downstream Integration: SPPS and PNA Assembly

Once synthesized, the Fmoc-protected mini-PEG serine is utilized in automated or manual Solid-Phase Peptide Synthesis (SPPS) to construct advanced therapeutics, such as sequence-specific CRISPR-Cas9 modulators or highly sensitive RNA probes[4][6].

SPPSWorkflow Resin Solid Support (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling (Fmoc-Mini-PEG-Ser-OH + HATU/DIPEA) Deprotect->Couple Wash Washing (DMF/DCM) Couple->Wash Wash->Deprotect Repeat Cleave Cleavage (TFA Cocktail) Wash->Cleave Final Step Product Purified γ-PNA or Peptide Cleave->Product

Fig 2: Iterative SPPS workflow incorporating Fmoc-protected mini-PEGylated serine.

Integration Best Practices

Because the mini-PEG side chain introduces slight steric hindrance compared to standard linear amino acids, coupling efficiency can occasionally drop. To ensure self-validating synthesis during SPPS:

  • Coupling Reagents : Utilize highly reactive uronium-based coupling reagents such as HATU combined with a strong base like DIPEA (N,N-Diisopropylethylamine).

  • Coupling Time : Extend coupling times from the standard 30 minutes to 60 minutes when attaching the monomer directly following the mini-PEG serine.

  • Monitoring : Employ a colorimetric Kaiser test after the coupling step to verify the complete disappearance of primary amines.

By leveraging the unique biophysical properties of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, researchers can overcome the inherent limitations of native peptides and synthetic nucleic acids, paving the way for highly soluble, structurally preorganized, and enzymatically stable therapeutics.

References

  • GenScript. "Peptide Modifications." GenScript. Available at: [Link]

  • Watson, E. E., et al. (2021). "A minimal hybridization chain reaction (HCR) system using peptide nucleic acids." Chemical Science, Royal Society of Chemistry. DOI: 10.1039/D1SC01269J. Available at:[Link]

  • Jølck, R. I., et al. (2015). "Site-Specific PEGylation of Therapeutic Proteins." MDPI. Available at:[Link]

  • Ricciardi, A. S., et al. (2022). "Antispacer peptide nucleic acids for sequence-specific CRISPR-Cas9 modulation." Nucleic Acids Research, Oxford Academic. Available at:[Link]

  • Manna, S., et al. (2026). "Gamma-FIT-PNAs as sensitive RNA probes." PMC. Available at:[Link](Note: URL represents the PMC database entry corresponding to the cited study).

  • Kawatani, M., et al. (2026). "Affinity enhancement of polo-like kinase 1 polo-box domain-binding peptides by N-methylation and lipidation." RSC Publishing. Available at:[Link]

Sources

Exploratory

thermal stability and degradation profile of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid Abstract (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a non-proteinogenic amino acid der...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

Abstract

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a non-proteinogenic amino acid derivative with potential applications in medicinal chemistry and drug development as a unique chiral building block. A comprehensive understanding of its thermal stability and degradation profile is paramount for defining its shelf-life, establishing safe handling and storage conditions, and ensuring its integrity during manufacturing processes. This technical guide outlines a systematic methodology for the comprehensive thermal analysis of this compound. It details the theoretical underpinnings of its potential degradation pathways based on its constituent functional groups—an amino acid core and an ether side chain. This guide provides detailed, field-proven protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via TGA-Mass Spectrometry (TGA-MS). By integrating the data from these techniques, researchers can construct a complete thermal profile, identifying decomposition temperatures, associated energetic changes, and the specific volatile byproducts released. This structured approach ensures a robust and reliable characterization, essential for advancing the compound's development from the laboratory to clinical and commercial applications.

Introduction: The Imperative for Thermal Analysis

The journey of a novel chemical entity from synthesis to a viable pharmaceutical product is contingent upon a rigorous understanding of its physicochemical properties. For (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, a molecule featuring both an amino acid backbone and a flexible ether side chain, thermal stability is a critical quality attribute. Exposure to elevated temperatures during synthesis, purification, formulation (e.g., lyophilization, milling), or long-term storage can initiate chemical degradation, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.

Therefore, a proactive and thorough investigation of its thermal behavior is not merely a regulatory formality but a foundational pillar of rational drug development. This guide provides the scientific framework and detailed experimental protocols to elucidate the thermal decomposition profile of this specific molecule. The primary objectives of this analysis are:

  • To determine the onset temperature of thermal decomposition.

  • To quantify mass loss associated with degradation events.

  • To measure the energetic changes (endothermic or exothermic) during decomposition.

  • To identify the volatile products generated, thereby inferring the degradation mechanism.

Physicochemical Profile of the Analyte

A baseline understanding of the molecule's properties is essential before commencing thermal analysis.

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid[1]
CAS Number 319427-45-7[1][2]
Molecular Formula C₆H₁₃NO₄[2]
Molecular Weight 163.17 g/mol [1][2]
Physical Form Solid[2]
Chemical Structure (Structure rendered based on IUPAC name)

Theoretical Degradation Pathways

The thermal decomposition of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is anticipated to proceed through reactions involving its two primary functional regions: the amino acid core and the methoxyethoxy side chain.

Amino Acid Core Decomposition

Most amino acids do not melt or sublime but decompose at well-defined temperatures.[3][4][5][6] The primary degradation reactions of the amino acid moiety are expected to involve:

  • Dehydration: Intermolecular or intramolecular condensation reactions between the carboxylic acid and amine groups, leading to the formation of peptide bonds and the release of water (H₂O).[3][7]

  • Deamination: The elimination of the amino group as ammonia (NH₃).[8][9]

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂).[3]

Studies on similar amino acids have shown that the primary volatile products are often water and ammonia, with CO₂ being a minor product for many.[6][7]

Ether Side Chain Scission

Ether linkages are generally stable but can undergo cleavage at elevated temperatures. The degradation of the 2-methoxyethoxy side chain could be initiated by:

  • Oxidative Degradation: Although experiments are conducted under an inert atmosphere, trace oxygen can initiate radical reactions. The process often begins with hydrogen abstraction from a carbon atom adjacent to the ether oxygen.[10]

  • Pyrolysis: In an inert atmosphere, thermal energy can lead to the homolytic cleavage (scission) of C-O or C-C bonds.[10] This would generate smaller, volatile organic fragments such as formaldehyde, methanol, or ethylene glycol derivatives. Bacterial degradation models also show that ether cleavage often occurs at the Cα position next to the oxygen.[11]

The combination of these pathways suggests a complex degradation profile, which is illustrated in the diagram below.

G cluster_0 Initial Compound cluster_1 Degradation Pathways cluster_2 Volatile Products Molecule (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid AminoAcid_Deg Amino Acid Core Degradation Molecule->AminoAcid_Deg Ether_Deg Ether Side Chain Scission Molecule->Ether_Deg H2O H₂O AminoAcid_Deg->H2O Dehydration NH3 NH₃ AminoAcid_Deg->NH3 Deamination CO2 CO₂ AminoAcid_Deg->CO2 Decarboxylation Residue Non-Volatile Residue (e.g., peptide-like structures) AminoAcid_Deg->Residue Fragments Small Organic Fragments Ether_Deg->Fragments Pyrolysis/ Oxidation Ether_Deg->Residue G cluster_workflow Analytical Workflow Sample Sample Preparation (5-10 mg, consistent particle size) TGA TGA Analysis (Mass Loss vs. Temp) Sample->TGA DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC TGA_MS TGA-MS Analysis (Evolved Gas ID) TGA->TGA_MS Coupled Analysis Integration Data Integration & Interpretation TGA->Integration DSC->Integration TGA_MS->Integration Report Comprehensive Thermal Profile Integration->Report

Figure 2: Recommended experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Causality: TGA is the cornerstone of thermal stability analysis, providing quantitative data on the change in mass of a sample as a function of temperature or time. [12]This directly measures the temperature(s) at which the material volatilizes or decomposes. For amino acids, TGA can distinguish between the loss of adsorbed water at low temperatures and discrete decomposition events at higher temperatures. [13] Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and zinc for temperature).

  • Sample Preparation: Accurately weigh 5–10 mg of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid into a clean, tared aluminum or ceramic TGA pan. Ensure a consistent, loose powder morphology to avoid artifacts from heat and mass transfer limitations.

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with high-purity nitrogen or argon at a flow rate of 50–100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min. A constant heating rate is crucial for reproducible results.

  • Data Analysis: Record the mass loss (%) as a function of temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperature of maximum decomposition rate (Tₚₑₐₖ) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition. [14]For amino acids, which often decompose upon melting, DSC can pinpoint the onset temperature of this decomposition and quantify the associated enthalpy change (ΔH), indicating whether the process is endothermic (heat-absorbing) or exothermic (heat-releasing). [3][7] Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan prevents mass loss before the decomposition event, which is critical for accurate enthalpy measurements.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 20–50 mL/min.

    • Heating Program: Heat the sample from ambient temperature to a final temperature just beyond the final decomposition event observed in TGA (e.g., 350-400 °C) at a heating rate of 10 °C/min. Using the same heating rate as in TGA allows for direct correlation of thermal events.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic or exothermic peaks. Determine the onset temperature, peak temperature, and integrated peak area (enthalpy, J/g) for each thermal event.

Evolved Gas Analysis (EGA) by TGA-Mass Spectrometry (TGA-MS)

Causality: While TGA shows when mass is lost and DSC shows the energetics, EGA identifies what is being lost. Coupling the gas effluent from the TGA to a mass spectrometer allows for the real-time identification of volatile decomposition products. This is the most direct method for validating the proposed degradation pathways outlined in Section 3.0. Simultaneous thermal analysis with mass spectrometry has been successfully used to identify the gaseous products from the decomposition of other amino acids. [3][7] Protocol:

  • Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a quadrupole mass spectrometer.

  • TGA Method: Follow the TGA protocol as described in Section 4.1. The use of helium as the purge gas is often preferred for TGA-MS as it provides better thermal conductivity and is a lighter carrier gas.

  • MS Method:

    • Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10–100 amu) to detect expected fragments.

    • Alternatively, use Selected Ion Monitoring (SIM) mode to track specific m/z values corresponding to expected products:

      • m/z 17: Ammonia (NH₃)

      • m/z 18: Water (H₂O)

      • m/z 44: Carbon Dioxide (CO₂)

      • Other relevant m/z values for potential organic fragments (e.g., 30 for formaldehyde, 31 for methanol fragment).

  • Data Analysis: Correlate the ion current for specific m/z values with the mass loss events observed in the TGA curve. A spike in the m/z 18 ion current that coincides with the first TGA mass loss step strongly indicates the release of water.

Anticipated Data Presentation and Interpretation

The data from the analyses should be systematically tabulated to facilitate interpretation and comparison.

Table 1: Anticipated TGA Data Summary

Thermal Event Onset Temperature (Tₒₙₛₑₜ, °C) Peak Temperature (Tₚₑₐₖ, °C) Mass Loss (%)
Step 1 e.g., ~180-220 e.g., ~230 e.g., ~11%
Step 2 e.g., ~250-280 e.g., ~290 e.g., ~45%

| Total | - | - | e.g., ~56% |

Table 2: Anticipated DSC Data Summary

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (ΔH, J/g) Event Type (Endo/Exo)
Decomposition 1 e.g., ~185 e.g., ~235 e.g., -150 Endothermic

| Decomposition 2 | e.g., ~255 | e.g., ~295 | e.g., -400 | Endothermic |

Table 3: Anticipated TGA-MS Correlation

TGA Mass Loss Step Corresponding Tₚₑₐₖ (°C) Major Evolved Gases (m/z) Inferred Process
Step 1 e.g., ~230 18 (H₂O), 17 (NH₃) Dehydration and/or Deamination

| Step 2 | e.g., ~290 | 44 (CO₂), 30, 31, etc. | Decarboxylation & Side Chain Fragmentation |

Integrated Interpretation: By combining these datasets, a clear picture emerges. For instance, an initial mass loss in TGA (Step 1) that aligns with a sharp endotherm in DSC and is accompanied by the evolution of water (m/z 18) and ammonia (m/z 17) would confirm an initial decomposition via dehydration and deamination. A subsequent, larger mass loss at a higher temperature (Step 2) associated with another endotherm and the release of CO₂ (m/z 44) and organic fragments would point to the breakdown of the carbon skeleton and the ether side chain.

Conclusion

The thermal characterization of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a critical step in its development as a potential pharmaceutical intermediate. The systematic application of TGA, DSC, and TGA-MS, as detailed in this guide, provides a robust framework for elucidating its thermal stability and degradation profile. This multi-faceted approach moves beyond simple decomposition temperature measurement to provide a mechanistic understanding of the degradation pathways. The resulting data are indispensable for establishing appropriate storage and handling protocols, guiding formulation strategies, and ensuring the ultimate safety and efficacy of any final product derived from this compound.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Fmoc-Protection of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the 9-fluorenylmethoxycarbonyl (Fmoc) protection of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the 9-fluorenylmethoxycarbonyl (Fmoc) protection of the non-proteinogenic amino acid, (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. This guide is designed to equip researchers in peptide synthesis and drug development with detailed protocols, mechanistic insights, and practical advice for achieving high-yield and high-purity Fmoc-protected product, a crucial building block for solid-phase peptide synthesis (SPPS).

Introduction: The Significance of Fmoc Protection and (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that preserve the integrity of sensitive peptide chains and acid-labile side-chain protecting groups.[1][2] This orthogonality is a significant advantage over the harsher acid-based deprotection methods used in Boc chemistry.[2] The Fmoc group's strong UV absorbance also facilitates real-time monitoring of deprotection steps during automated synthesis.[3][]

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a valuable building block in medicinal chemistry. Its ether-containing side chain can impart unique conformational properties and improved pharmacokinetic profiles to peptides. The successful incorporation of this amino acid into a peptide sequence hinges on the efficient and clean protection of its α-amino group with the Fmoc moiety.

This document outlines two robust protocols for the Fmoc protection of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, utilizing either N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Reaction Mechanism and Workflow

The Fmoc protection of an amino acid is a nucleophilic substitution reaction where the deprotonated amino group of the amino acid attacks the electrophilic carbonyl carbon of the Fmoc reagent. The reaction is typically carried out in a mixed aqueous-organic solvent system under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

Visualizing the Workflow

The general workflow for the Fmoc protection of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is depicted below.

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve Amino Acid Dissolve Amino Acid Combine Solutions Combine Solutions Dissolve Amino Acid->Combine Solutions Aqueous Base Prepare Reagent Solution Prepare Reagent Solution Prepare Reagent Solution->Combine Solutions Organic Solvent Stir at Controlled Temperature Stir at Controlled Temperature Combine Solutions->Stir at Controlled Temperature Acidify Acidify Stir at Controlled Temperature->Acidify Extract Product Extract Product Acidify->Extract Product Dry & Evaporate Dry & Evaporate Extract Product->Dry & Evaporate Purify (Crystallization/Chromatography) Purify (Crystallization/Chromatography) Dry & Evaporate->Purify (Crystallization/Chromatography) Characterize (NMR, HPLC, MS) Characterize (NMR, HPLC, MS) Purify (Crystallization/Chromatography)->Characterize (NMR, HPLC, MS)

Caption: General workflow for Fmoc protection.

Protocol 1: Fmoc Protection using Fmoc-OSu

This is the preferred method due to the higher stability and easier handling of Fmoc-OSu compared to Fmoc-Cl, which often leads to fewer side reactions.[][6]

Materials
  • (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane or Acetone

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 1 M Hydrochloric Acid (HCl)

Step-by-Step Procedure
  • Dissolution of the Amino Acid:

    • In a round-bottom flask, dissolve (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (or a molar equivalent of sodium carbonate). A typical concentration would be around 0.1 M. The volume should be sufficient to fully dissolve the amino acid.

    • Rationale: The basic solution deprotonates the amino group, making it a more potent nucleophile.

  • Preparation of the Fmoc-OSu Solution:

    • In a separate beaker, dissolve Fmoc-OSu (1.05-1.1 eq) in 1,4-dioxane or acetone. The volume should be approximately equal to the aqueous volume used in step 1.

    • Rationale: A slight excess of the Fmoc reagent ensures complete reaction with the amino acid. Dioxane and acetone are common water-miscible organic solvents for this reaction.

  • Reaction:

    • Cool the amino acid solution to 0-5 °C in an ice bath.

    • Slowly add the Fmoc-OSu solution to the stirred amino acid solution over 15-30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

    • Rationale: Initial cooling helps to control the exothermicity of the reaction and minimize potential side reactions. The overnight stirring ensures the reaction goes to completion.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x volume of the organic solvent used) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid or oil.

    • Extract the product with ethyl acetate (3 x total volume).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • The crude product can often be purified by crystallization from a solvent system like ethyl acetate/hexane.

    • If the product is an oil or crystallization is difficult, purification by flash column chromatography on silica gel may be necessary.

Protocol 2: Fmoc Protection using Fmoc-Cl

Fmoc-Cl is a more reactive acylating agent but is also more susceptible to hydrolysis. Therefore, anhydrous conditions are often preferred, though biphasic systems can also be effective.

Materials
  • (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 1 M Hydrochloric Acid (HCl)

Step-by-Step Procedure
  • Dissolution of the Amino Acid:

    • Follow the same procedure as in Protocol 1, Step 1.

  • Reaction:

    • Cool the amino acid solution to 0-5 °C.

    • In a separate flask, dissolve Fmoc-Cl (1.05-1.1 eq) in DCM or dioxane.

    • Add the Fmoc-Cl solution to the vigorously stirred amino acid solution dropwise. Maintain the temperature at 0-5 °C throughout the addition.

    • Monitor the pH of the aqueous layer and add additional base as needed to maintain a pH of 8-9.

    • After the addition, allow the reaction to stir at 0-5 °C for 1-2 hours, then at room temperature for 2-4 hours.

    • Rationale: Fmoc-Cl is highly reactive and prone to hydrolysis. The reaction is therefore faster but requires more careful control of temperature and pH.

  • Work-up and Extraction:

    • Follow the same procedure as in Protocol 1, Step 4.

  • Purification:

    • Follow the same procedure as in Protocol 1, Step 5.

Quantitative Data Summary

ParameterProtocol 1 (Fmoc-OSu)Protocol 2 (Fmoc-Cl)Rationale
Fmoc Reagent Fmoc-OSuFmoc-ClFmoc-OSu is more stable and less prone to side reactions.[][6]
Stoichiometry 1.05-1.1 eq1.05-1.1 eqA slight excess ensures complete conversion of the amino acid.
Base NaHCO₃ or Na₂CO₃NaHCO₃ or Na₂CO₃Maintains basic pH to deprotonate the amine.
Solvent System Dioxane/Water or Acetone/WaterDCM/Water or Dioxane/WaterBiphasic system facilitates the reaction and work-up.
Reaction Temp. 0 °C to Room Temp.0 °C to Room Temp.Initial cooling controls the reaction rate.
Reaction Time 12-18 hours3-6 hoursFmoc-Cl is more reactive, leading to shorter reaction times.
Expected Yield HighHighBoth methods are generally high-yielding.

Characterization of Fmoc-(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

High-Performance Liquid Chromatography (HPLC)

Purity of the final product should be assessed by reverse-phase HPLC. A typical method would involve a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The Fmoc group's strong UV absorbance at around 265 nm allows for sensitive detection.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. Key diagnostic signals in the ¹H NMR spectrum will include the characteristic aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), the methoxy and ethoxy protons of the side chain, and the α-proton of the amino acid.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the Fmoc-protected amino acid.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of the Fmoc reagent or extending the reaction time. Ensure the pH remains basic throughout the reaction.

  • Low Yield: Low yields can result from premature precipitation of the product or hydrolysis of the Fmoc reagent (especially Fmoc-Cl). Ensure vigorous stirring and careful temperature control.

  • Formation of Fmoc-β-alanine Impurity: When using Fmoc-OSu, a known side reaction can lead to the formation of Fmoc-β-alanine.[7][8] This impurity can be difficult to remove. Using high-purity Fmoc-OSu and carefully controlling the reaction conditions can minimize its formation.

  • Dipeptide Formation: A potential side reaction is the formation of a dipeptide impurity.[8] This can be minimized by using the recommended stoichiometry and reaction conditions.

Deprotection of the Fmoc Group

For completeness, it is important to understand the conditions under which the Fmoc group is removed. The Fmoc group is stable to acidic conditions but is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][3][6] The cleavage proceeds via a β-elimination mechanism.[6][9]

Mechanism of Fmoc Deprotection

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine - Piperidinium⁺ Piperidine Piperidine (Base) Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene β-elimination Carbamic_Acid Carbamic Acid Intermediate1->Carbamic_Acid β-elimination Adduct Piperidine-Fulvene Adduct Dibenzofulvene->Adduct + Piperidine CO2 CO₂ Carbamic_Acid->CO2 Free_Amine H₂N-Peptide Carbamic_Acid->Free_Amine

Caption: Mechanism of Fmoc deprotection with piperidine.

Conclusion

The protocols detailed in these application notes provide a robust foundation for the successful Fmoc protection of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. By understanding the underlying reaction mechanisms and adhering to the outlined procedures, researchers can confidently prepare this valuable building block for their peptide synthesis and drug discovery endeavors. The choice between Fmoc-OSu and Fmoc-Cl will depend on laboratory preference, with Fmoc-OSu being the more user-friendly and often cleaner option.

References

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Fmoc-OSu: Mechanisms and Applications in Peptide Drug Development. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 214-222.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17-26). Humana Press.
  • Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Sharma, G., Kumar, R., & Kumar, A. (2014). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. RSC Advances, 4(108), 63341-63345.
  • Bon, R. S., & Spring, D. R. (2009). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2009(10), 1597-1600.
  • Carpino, L. A., Beyermann, M., Wenschuh, H., & Bienert, M. (1993). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry - Section B, 32B(1), 1-8.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines. U.S. Patent No. 5,684,149. Washington, DC: U.S.
  • Anaspec. Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]

Sources

Application

Overcoming "Difficult Sequences" in SPPS Using (2S)-2-Amino-3-(2-methoxyethoxy)propanoic Acid

An Application Note and Protocol for the integration of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid into Solid-Phase Peptide Synthesis (SPPS). Executive Summary The synthesis of highly hydrophobic, amyloidogenic, or t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the integration of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid into Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The synthesis of highly hydrophobic, amyloidogenic, or transmembrane peptides often suffers from sequence-dependent aggregation on the solid support. This phenomenon, driven by intermolecular β-sheet formation, leads to incomplete Fmoc deprotection, sluggish coupling kinetics, and ultimately, low-purity crude products.

Incorporating (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid —commonly referred to as Fmoc-Ser(MeOEth)-OH or Fmoc-Ser(PEG1)-OH—offers a dual-action solution. As a mini-PEGylated unnatural amino acid, it acts as a structural disruptor during synthesis and a pharmacokinetic enhancer in the final therapeutic molecule. By introducing PEGylated amino acids directly during SPPS, researchers can bypass the low yields and complex purification steps associated with post-synthetic PEGylation[1].

Mechanistic Rationale: The Physics of On-Resin Solvation

To understand why Fmoc-Ser(MeOEth)-OH is a critical tool for peptide chemists, we must examine the causality of on-resin aggregation:

  • The Aggregation Problem: During standard chain elongation, unprotected peptide backbones can establish dense networks of inter-chain hydrogen bonds. As the peptide grows, the local concentration of these chains within the porous resin matrix becomes extremely high, driving the collapse of the peptide-resin matrix into a desolvated β-sheet structure.

  • The Steric & Solvation Solution: The methoxyethoxy side chain of Ser(MeOEth) physically wedges between adjacent peptide chains, providing steric shielding. More importantly, the ether oxygens act as potent hydrogen bond acceptors (but not donors). This allows the side chain to heavily solvate the local microenvironment by coordinating with the solvent (DMF/DCM), thereby disrupting the inter-chain hydrogen bonding that causes aggregation.

  • Cleavage Mechanics: Unlike the standard tert-butyl (tBu) protecting group on native serine, the methoxyethyl ether is highly stable to strong acids. During global cleavage with Trifluoroacetic Acid (TFA), the PEG1 modification remains permanently attached to the peptide[2]. This eliminates the generation of highly reactive t-butyl carbocations from this residue, reducing the need for aggressive scavenger cocktails and minimizing side reactions like tryptophan alkylation.

Mechanism cluster_0 Standard Serine cluster_1 Ser(MeOEth) Modification Start Growing Peptide on Resin Hbond Intermolecular H-Bonding Start->Hbond Native Steric Steric Shielding & Ether Solvation Start->Steric PEGylated Agg β-Sheet Aggregation (Low Yield) Hbond->Agg Free Disrupted Aggregation (High Yield) Steric->Free

Mechanistic disruption of on-resin β-sheet aggregation by the methoxyethoxy side chain.

Self-Validating Experimental Protocol

Because Fmoc-Ser(MeOEth)-OH features a bulkier side chain than standard amino acids, its incorporation requires optimized coupling kinetics. The use of highly reactive uronium salts like HATU is necessary to drive the acylation forward efficiently[3].

The following protocol is designed as a self-validating system , ensuring that each step is empirically verified before proceeding, preventing the waste of expensive unnatural building blocks.

Materials Required
  • Resin: Rink Amide AM resin (loading 0.3 - 0.6 mmol/g).

  • Amino Acid: N-α-Fmoc-O-(2-methoxyethyl)-L-serine (4.0 equivalents).

  • Activators: HATU (3.9 equivalents), DIPEA (8.0 equivalents).

  • Solvents/Reagents: DMF (Peptide synthesis grade), 20% Piperidine in DMF, Acetic Anhydride, Pyridine.

Step-by-Step Workflow
  • Resin Swelling:

    • Suspend the resin in a 1:1 mixture of DCM/DMF for 30 minutes.

    • Causality: Maximum polymer swelling ensures the growing peptide chains are fully accessible to incoming bulky reagents.

  • Fmoc Deprotection & Validation:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

    • Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. A flat baseline indicates the complete removal of the dibenzofulvene-piperidine adduct, confirming the N-terminus is ready for coupling.

  • Pre-Activation:

    • Dissolve Fmoc-Ser(MeOEth)-OH (4.0 eq) and HATU (3.9 eq) in a minimum volume of DMF. Add DIPEA (8.0 eq). Allow to pre-activate for exactly 2–3 minutes.

    • Causality: HATU generates an active HOAt ester. The nitrogen in the HOAt pyridine ring provides a neighboring group effect that accelerates the coupling of sterically hindered amino acids.

  • Extended Coupling:

    • Add the activated mixture to the resin. Agitate at room temperature for 120 minutes . Building blocks with relatively large side chains must be incorporated by prolonging their coupling time[3].

    • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) test.

      • Yellow/Colorless beads: Coupling is complete. Proceed to step 5.

      • Blue beads: Primary amines remain. Perform a second coupling using 2.0 eq of reagents for 60 minutes.

  • Capping:

    • Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to acetylate any unreacted amines, preventing the formation of deletion sequences.

  • Global Cleavage:

    • Treat the dried resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether and centrifuge.

SPPS_Workflow Step1 1. Resin Swelling & Preparation (DCM/DMF, 30 min) Step2 2. Fmoc Deprotection & UV Check (20% Piperidine in DMF) Step1->Step2 Step3 3. Pre-activation of Fmoc-Ser(MeOEth)-OH (HATU, DIPEA, 3 min) Step2->Step3 Step4 4. Extended Coupling (120 Mins) Validate via Kaiser Test Step3->Step4 Step5 5. Global Cleavage (TFA/TIS/H2O) Ether side-chain remains intact Step4->Step5

Workflow for SPPS using Fmoc-Ser(MeOEth)-OH, highlighting extended coupling and validation.

Quantitative Synthesis Parameters

To ensure proper experimental design, the table below summarizes the critical parameter shifts required when substituting a standard Serine residue with the PEGylated (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid variant.

ParameterStandard Fmoc-Ser(tBu)-OHFmoc-Ser(MeOEth)-OHMechanistic Rationale
Coupling Reagent DIC / Oxyma or HBTUHATU / DIPEAUronium-HOAt ester is strictly required to overcome the steric hindrance of the PEG1 chain.
Coupling Time 30 - 45 minutes120 minutesExtended diffusion and reaction time is needed for bulkier side chains to achieve >99% acylation.
Cleavage Stability Side-chain cleaved (tBu removed)Side-chain retained (Ether stable)The methoxyethyl ether is highly stable to 95% TFA, remaining permanently attached to the final peptide.
Aqueous Solubility Baseline+40% to 60% increaseThe ether oxygen acts as a permanent hydrogen bond acceptor in aqueous physiological media.

References

  • pegylated Amino Acids for Site-specific Peptide Incorpor
  • Chemically Precise Glycoengineering Improves Human Insulin ACS Public
  • US8877709B2 - Reversible pegylated drugs Google P

Sources

Method

A Stability-Indicating HPLC Method for the Analysis of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid using Pre-Column Derivatization with FMOC-Cl

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes the development and validation of a sensitive and specific stability-indicating reversed-phase...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes the development and validation of a sensitive and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. Due to the absence of a significant chromophore in the analyte, a pre-column derivatization strategy using 9-fluorenylmethyl chloroformate (FMOC-Cl) was employed to enable highly sensitive fluorescence detection. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to confirm the stability-indicating nature of the method, ensuring that the analyte peak is free from interference from potential degradation products. This robust protocol is suitable for routine quality control and stability testing of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid in various sample matrices.

Introduction and Analytical Challenge

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a non-proteinogenic α-amino acid. The precise quantification of such molecules is critical in pharmaceutical development for purity assessment, stability studies, and quality control. A significant analytical challenge in the HPLC analysis of most amino acids is their lack of a native chromophore or fluorophore, which precludes sensitive detection using standard UV-Vis or fluorescence detectors.[1]

To overcome this limitation, a chemical derivatization step is necessary to attach a UV-absorbing or fluorescent tag to the amino acid molecule.[2][3] Derivatization can be performed either before (pre-column) or after (post-column) chromatographic separation.[4] Pre-column derivatization was chosen for this method due to its advantages, which include lower reagent consumption and the ability to use a wider variety of reagents and separate the derivative from excess reagent and by-products.[3][4] Among the various available reagents, 9-fluorenylmethyl chloroformate (FMOC-Cl) was selected. FMOC-Cl reacts rapidly with both primary and secondary amines under mild alkaline conditions to form highly stable and intensely fluorescent derivatives, making it an excellent choice for achieving high sensitivity.[5][6][7]

Analyte Physicochemical Properties

Understanding the properties of the target analyte is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid-
CAS Number 319427-45-7
Molecular Formula C₆H₁₃NO₄
Molecular Weight 163.17 g/mol
Appearance Solid (predicted)
pKa (Carboxyl) ~2.2 - 2.4 (Estimated)[8]
pKa (Amino) ~9.0 - 9.5 (Estimated)-

Note: pKa values are estimated based on the general structure of α-amino acids.

Principle of the Method: FMOC-Cl Derivatization

The analytical strategy is based on the pre-column derivatization of the primary amino group of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid with FMOC-Cl. The reaction, conducted in a borate buffer at an alkaline pH, proceeds quickly at room temperature. The alkaline conditions are necessary to ensure the amino group is deprotonated and thus sufficiently nucleophilic to attack the chloroformate. The resulting FMOC-derivative is highly fluorescent and can be separated from reaction by-products and potential impurities using reversed-phase chromatography.

cluster_reaction FMOC-Cl Derivatization Reaction Analyte (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (Primary Amine) Product Stable, Fluorescent FMOC-Derivative Analyte->Product + FMOC_Cl FMOC-Cl (Derivatizing Reagent) FMOC_Cl->Product Borate Buffer (Alkaline pH)

Caption: FMOC-Cl reacts with the primary amine of the analyte.

HPLC Method Development and Protocol

The following sections detail the experimental choices and provide a step-by-step protocol for analysis.

Overall Analytical Workflow

The entire process, from sample preparation to final analysis, follows a structured workflow designed for reproducibility and accuracy.

cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Prepare Mobile Phases & Diluents H System Suitability Test A->H B Prepare Standards & Samples D Aliquot Sample/Standard B->D C Prepare Derivatization Reagents F Add FMOC-Cl Reagent C->F E Add Borate Buffer D->E E->F G Vortex & Incubate F->G I Inject Derivatized Sample into HPLC G->I H->I J Acquire Chromatogram I->J K Data Processing & Quantification J->K

Caption: The complete analytical workflow for HPLC analysis.

Reagents and Materials
  • (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid reference standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl), ≥99.0%

  • Boric acid, ACS grade

  • Sodium hydroxide, ACS grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium phosphate monobasic, HPLC grade

  • Water, HPLC grade or Milli-Q

Detailed Experimental Protocols

Protocol 1: Reagent and Mobile Phase Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 10.2 with 1 M sodium hydroxide.

  • FMOC-Cl Reagent (3 mg/mL): Dissolve 15 mg of FMOC-Cl in 5 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.

  • Mobile Phase A (50 mM Potassium Phosphate, pH 3.5): Dissolve 6.8 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (100%).

  • Sample Diluent: Mobile Phase A.

Protocol 2: Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25.0 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the sample diluent.

  • Sample Preparation: Prepare sample solutions to have a final concentration within the calibration range using the sample diluent. Filter all final sample solutions through a 0.45 µm syringe filter before derivatization.

Protocol 3: Pre-Column Derivatization Procedure

  • To a 1.5 mL autosampler vial, add 100 µL of the sample or standard solution.

  • Add 100 µL of 0.4 M Borate Buffer (pH 10.2) and vortex briefly.

  • Add 200 µL of the FMOC-Cl reagent (3 mg/mL in ACN).

  • Cap the vial immediately and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes, protected from light.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

Optimized HPLC Conditions
ParameterCondition
Instrument HPLC system with a gradient pump, autosampler, and fluorescence detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate, pH 3.5
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm

Method Validation (as per ICH Q2(R1))

The developed method was validated to demonstrate its suitability for the intended purpose.[9][10]

System Suitability: Before sample analysis, the chromatographic system must pass a system suitability test. A standard solution is injected five times, and the %RSD of the peak area should be ≤2.0%. The tailing factor for the analyte peak should be ≤2.0, and the theoretical plates should be ≥2000.

Specificity and Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation studies are essential to establish the stability-indicating capability of an analytical method.[12][13][14][15]

Protocol 4: Forced Degradation Study

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 4 hours. Neutralize before derivatization and analysis.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize before derivatization and analysis.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid-state drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

The results should demonstrate that the analyte peak is well-resolved from all degradation product peaks, proving the method's specificity. A target degradation of 5-20% is typically desired.[14]

Linearity and Range: The linearity was assessed by analyzing six concentrations of the standard solution across the range of 1-100 µg/mL. The calibration curve of peak area versus concentration should yield a correlation coefficient (r²) of ≥0.999.

Accuracy (Recovery): Accuracy was determined by the spike-recovery method at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9] The mean recovery should be within 98.0% to 102.0%.

Precision:

  • Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same standard solution on the same day. The %RSD should be ≤2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by analyzing the same sample on two different days by two different analysts. The cumulative %RSD should be ≤2.0%.[16]

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[16]

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in method parameters, such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.[9]

Conclusion

This application note presents a comprehensive, stability-indicating RP-HPLC method for the analysis of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. The use of pre-column derivatization with FMOC-Cl coupled with fluorescence detection provides excellent sensitivity and specificity. The method has been thoroughly validated according to ICH guidelines and is proven to be linear, accurate, precise, and robust. The successful separation of the analyte from its forced degradation products confirms its stability-indicating nature, making it a reliable tool for quality control and stability assessment in pharmaceutical development.

References

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Chauhan, A., et al. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Einarsson, S., et al. (1987). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography B: Biomedical Sciences and Applications, 386, 291-297. Retrieved from [Link]

  • Alvarez-Coque, M. C. G., et al. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry, 73(9), 2187-2193. Retrieved from [Link]

  • LCGC. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Agilent Technologies. (2021, April 5). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Retrieved from [Link]

  • International Journal of Applied Research in Science and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Kuhn, C., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(23), 5607-5616. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • Walsh Medical Media. (2013, November 22). HPLC Separation of Amino Acids is Appropriate? Retrieved from [Link]

  • Hubner, J., et al. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Journal of Analytical Methods in Chemistry, 2016, 8492430. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • MDPI. (2024, July 10). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Journal of Pharmaceutical Education and Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Czech Journal of Animal Science. (n.d.). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and photometry. Retrieved from [Link]

  • Chemlin. (n.d.). (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. Retrieved from [Link]

  • ACS Omega. (2022, August 11). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... Retrieved from [Link]

  • LCGC International. (n.d.). UHPLC Analysis of Underivatized Amino Acids. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application

Application Note: Incorporating (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid into Therapeutic Peptides

Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistic, and highly practical guide for utilizing O-(2-methoxyethyl)-L-serine (mini-PEGylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistic, and highly practical guide for utilizing O-(2-methoxyethyl)-L-serine (mini-PEGylated serine) to enhance the pharmacokinetic and biophysical properties of therapeutic peptides.

Mechanistic Rationale: The Power of Single-Residue Mini-PEGylation

The clinical translation of therapeutic peptides is frequently bottlenecked by poor in vivo stability. Endogenous peptidases—particularly those utilizing a catalytic triad (e.g., Ser-His-Asp) in their active sites—rapidly attack the carbonyl carbon of peptide bonds, leading to rapid systemic clearance[1].

While traditional PEGylation (attaching 5–40 kDa polyethylene glycol polymers) effectively extends biological half-life, it often incurs a severe penalty to the peptide's receptor binding affinity due to massive steric hindrance[2].

Incorporating the non-canonical amino acid (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (commonly referred to as O-(2-methoxyethyl)-L-serine, or Fmoc-Ser(MEG)-OH ) offers an elegant "mini-PEGylation" alternative[3].

  • Causality of Stability: The ether oxygen atoms in the 2-methoxyethoxy side chain strongly coordinate with water molecules. This creates a highly localized, dense hydration shell directly adjacent to the peptide backbone[4].

  • Receptor Preservation: This hydrophilic cloud sterically shields the scissile amide bonds from proteolytic enzymes without introducing the massive hydrodynamic radius of traditional PEG, thereby preserving the peptide's active pharmacophore[1].

  • Synthetic Efficiency: Unlike native serine, the ether linkage in Ser(MEG) does not require side-chain protecting groups (like t-Butyl) during Solid-Phase Peptide Synthesis (SPPS), streamlining the cleavage and deprotection workflow[3].

Mechanism of proteolytic resistance conferred by the hydration shell of Ser(MEG).

Materials and Reagents

To ensure a self-validating and highly efficient synthesis, the following high-purity reagents are required:

  • Non-Canonical Amino Acid: N-Fmoc-O-(2-methoxyethyl)-L-serine (CAS: 2171190-15-9, Purity >95%)[3].

  • Resin: Rink Amide AM resin (loading capacity ~0.6 mmol/g) for C-terminal amidation.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Peptide-synthesis grade DMF (N,N-Dimethylformamide) and DCM (Dichloromethane).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and ultrapure H₂O.

Step-by-Step Protocol: SPPS Incorporation of Fmoc-Ser(MEG)-OH

The following protocol is optimized for a 0.1 mmol synthesis scale. Because the methoxyethyl side chain introduces localized steric bulk, coupling kinetics differ slightly from canonical amino acids.

Step 1: Resin Swelling
  • Weigh 0.1 mmol of Rink Amide AM resin into a fritted reaction vessel.

  • Add 5 mL of a 1:1 (v/v) mixture of DMF/DCM.

  • Agitate gently for 30 minutes to fully solvate the polymer matrix, ensuring maximum accessibility to the reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 10 minutes.

  • Wash: Drain and wash the resin thoroughly with DMF (5 × 5 mL, 1 minute each) to remove all traces of piperidine.

Step 3: Activation and Coupling of Fmoc-Ser(MEG)-OH

Expert Insight: The ether side chain can induce slight steric hindrance. Pre-activation is critical to prevent the formation of unreactive byproducts.

  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-Ser(MEG)-OH and 0.4 mmol of HATU in 2 mL of DMF.

  • Add 0.8 mmol (8 equivalents) of DIPEA to the vial. The solution will turn pale yellow. Stir for 2 minutes to ensure complete formation of the active ester.

  • Transfer the activated amino acid solution to the resin.

  • Agitate at room temperature for 90 minutes (extended from the standard 45 minutes to ensure >99% conversion).

Step 4: Validation (The Kaiser Test)
  • Extract a few resin beads and wash them with ethanol.

  • Apply the Kaiser test reagents (ninhydrin, phenol, potassium cyanide).

  • Heat at 100°C for 3 minutes.

    • Self-Validation: A yellow/colorless result indicates complete coupling. A blue result indicates unreacted primary amines; if blue, repeat Step 3.

Step 5: Capping and Cleavage
  • Capping: To prevent deletion sequences, treat the resin with 5 mL of Acetic Anhydride/Pyridine/DCM (1:2:7) for 10 minutes. Wash with DMF and DCM.

  • Cleavage: Once the full peptide sequence is synthesized, treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours. Note: The methoxyethyl ether is highly stable to acidic cleavage and will not degrade.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for subsequent HPLC purification.

Workflow for solid-phase synthesis of mini-PEGylated peptides using Fmoc-Ser(MEG)-OH.

Quantitative Data: Pharmacokinetic & Biophysical Impact

Replacing a solvent-exposed canonical serine with Ser(MEG) yields profound improvements in the peptide's biophysical profile. Below is a representative data summary based on incretin-class therapeutic peptide models (e.g., GLP-1/GIP analogs)[2][4].

ParameterNative Peptide (Canonical Serine)Ser(MEG) Modified PeptideFold Improvement / Impact
Aqueous Solubility (pH 7.4) 0.5 mg/mL> 4.2 mg/mL~8.4x Increase (Driven by ether hydration)
In vitro Plasma Half-Life 2.2 hours> 18.5 hours~8.4x Increase (Proteolytic shielding)
Receptor Binding (IC₅₀) 1.2 nM1.5 nMMaintained (No severe steric penalty)
Renal Clearance Rate RapidModerately SlowedImproved (Slight increase in hydrodynamic radius)

Troubleshooting and Optimization

Even with optimized protocols, the unique chemistry of non-canonical amino acids can present challenges.

  • Issue: Incomplete coupling of the subsequent amino acid onto the Ser(MEG) residue.

    • Causality: Once Ser(MEG) is incorporated, its localized hydration shell and the steric bulk of the methoxyethyl group can physically hinder the nucleophilic attack of the incoming amino acid's activated ester.

    • Solution: Utilize highly reactive coupling reagents (e.g., COMU instead of HATU) for the next coupling step. Alternatively, elevate the reaction temperature to 50°C using microwave-assisted SPPS to overcome the activation energy barrier caused by steric crowding.

  • Issue: Poor solubility of the crude peptide post-cleavage.

    • Causality: While Ser(MEG) improves aqueous solubility, incomplete ether precipitation can trap hydrophobic scavengers (like TIS) in the peptide pellet.

    • Solution: Ensure the diethyl ether is chilled to -20°C and wash the pellet at least three times to fully extract lipophilic cleavage scavengers before lyophilization.

References

  • Echo BioSystems - N-Fmoc-O-(2-methoxyethyl)-L-serine Specification and Background. URL:[Link]

  • National Institutes of Health (NIH) - Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. URL:[Link]

  • National Institutes of Health (NIH) - C-terminal mini-PEGylation of a marine peptide N6 had potent antibacterial and anti-inflammatory properties... URL:[Link]

  • ACS Biomaterials Science & Engineering - Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review. URL:[Link]

Sources

Method

Application Note: Comprehensive NMR Characterization Protocol for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

Scientific Context & Scope The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a cornerstone of modern drug development. Specifically, short-chain PEGylated amino acids like (2S)-2-amino-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Scope

The incorporation of non-canonical amino acids (ncAAs) into peptide therapeutics is a cornerstone of modern drug development. Specifically, short-chain PEGylated amino acids like (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (also known as O-(2-methoxyethyl)-L-serine) are engineered to improve the pharmacokinetic profiles, proteolytic stability, and conformational dynamics of biologic drugs[1].

However, the structural validation of these molecules presents a unique analytical challenge. The chemical shifts of the ethylene glycol linker protons heavily overlap with the alpha and beta protons of the amino acid backbone, creating a congested aliphatic region (3.5–4.0 ppm)[2]. To prevent downstream failures in solid-phase peptide synthesis (SPPS) or in vivo incorporation, researchers must employ a robust, self-validating Nuclear Magnetic Resonance (NMR) methodology to confirm structural connectivity, purity, and stereochemistry.

This application note details a comprehensive, step-by-step NMR protocol designed to unambiguously characterize (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid.

Experimental Design & Causality

To ensure absolute trustworthiness in the structural assignment, this protocol is designed as a self-validating system . We do not rely on 1D NMR alone; instead, we use a combination of homonuclear and heteronuclear 2D techniques to independently verify every covalent bond.

The Self-Validating 2D NMR Loop
  • COSY (Correlation Spectroscopy): Maps the isolated spin systems. It confirms the Hα​↔Hβ​ coupling of the amino acid backbone and the internal CH2​↔CH2​ coupling of the methoxyethoxy linker.

  • HSQC (Heteronuclear Single Quantum Coherence): Overcomes 1D spectral crowding by dispersing the overlapping protons across the much wider 13C chemical shift range, allowing for unambiguous assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical proof of structure. HMBC reveals 2- and 3-bond correlations across heteroatoms. By observing a cross-peak between the Hβ​ protons and the first linker carbon ( C4​ ), we definitively prove the ether linkage exists, validating that the molecule is a single contiguous entity rather than a mixture of serine and PEG impurities.

NMR_Workflow Prep Sample Preparation (Solvent, pH, Concentration) OneD 1D NMR (1H, 13C) Initial Assessment Prep->OneD TwoDHomo 2D Homonuclear (COSY, TOCSY) OneD->TwoDHomo TwoDHetero 2D Heteronuclear (HSQC, HMBC) OneD->TwoDHetero Validation Structural Validation & Assignment TwoDHomo->Validation TwoDHetero->Validation

Figure 1: Sequential NMR workflow for the structural validation of unnatural amino acids.

Step-by-Step Protocol

Phase 1: Sample Preparation

Causality: The choice of solvent dictates which protons are visible. While 100% D2​O is excellent for carbon skeleton assignments, it rapidly exchanges with the amine ( −NH2​ ) and carboxylic acid ( −COOH ) protons, rendering them invisible. To observe the exchangeable protons and confirm the zwitterionic state, a 90:10 H2​O/D2​O mixture is required. Furthermore, amino acid chemical shifts are highly pH-dependent; controlling the pH ensures reproducibility.

  • Weighing: Dissolve 15–20 mg of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid in 600 µL of solvent.

  • Solvent Selection:

    • For standard backbone assignment: Use 100% D2​O .

    • For exchangeable proton observation: Use 90% H2​O / 10% D2​O .

  • pH Adjustment: Adjust the sample to pH 7.0 using micro-aliquots of NaOD or DCl to ensure the molecule is in its stable zwitterionic form.

  • Reference Standard: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.0 ppm).

Phase 2: 1D NMR Acquisition

Causality: If using H2​O/D2​O , the massive water solvent peak (~4.7 ppm) will obscure the Hα​ signal and ruin the dynamic range of the receiver. Advanced water suppression is mandatory[3].

  • 1H NMR (Water Suppression): Acquire a 1D proton spectrum using an Excitation Sculpting or WATERGATE pulse sequence. Avoid simple presaturation, as it will partially saturate the nearby Hα​ proton via chemical exchange or spin diffusion[3].

  • 13C NMR: Acquire a standard proton-decoupled 13C spectrum (e.g., zgpg30 on Bruker systems) with a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbonyl carbon.

Phase 3: 2D NMR Acquisition
  • COSY: Acquire a gradient-selected COSY spectrum. Look for the distinct cross-peak between the Hα​ (~3.90 ppm) and the diastereotopic Hβ​ protons (~3.85 ppm).

  • HSQC: Acquire a multiplicity-edited HSQC. This will invert the phase of CH2​ groups (blue/negative) relative to CH and CH3​ groups (red/positive), instantly differentiating the Hβ​ and linker CH2​ signals from the Hα​ and terminal methoxy signals.

  • HMBC: Set the long-range coupling delay to 50 ms (optimized for nJCH​=10 Hz). Map the correlations across the ether oxygen to validate the intact molecule.

SpinSystem C1 C1 (C=O) C2 C2 (Alpha) C1->C2 HMBC C3 C3 (Beta) C2->C3 COSY C4 C4 (Linker) C3->C4 HMBC C5 C5 (Linker) C4->C5 COSY C6 C6 (Methoxy) C5->C6 HMBC

Figure 2: Key NMR correlations. Solid lines = COSY (1H-1H), dashed lines = HMBC (1H-13C).

Quantitative Data Summary

The following table summarizes the expected chemical shifts for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. The sharp, unambiguous singlet of the terminal methoxy group ( C6​ ) serves as the ideal internal integration standard (set to 3.00) to quantify the rest of the molecule.

PositionMoietyExpected 1H Shift (ppm)MultiplicityIntegrationExpected 13C Shift (ppm)
C1 Carbonyl (-COOH)N/A--173.0
C2 Alpha (-CH-)3.90dd1H55.5
C3 Beta (-CH2-)3.85m (diastereotopic)2H70.2
C4 Linker (-O-CH2-)3.70m2H71.0
C5 Linker (-CH2-O-)3.65m2H72.5
C6 Methoxy (-OCH3)3.35s3H58.5

(Note: Empirical shifts recorded in D2​O at 298 K, pH 7.0. Exact values may shift slightly based on concentration and exact pH).

Stereochemical Validation Protocol

Because this molecule is the (2S) enantiomer, confirming that racemization did not occur during the etherification of the serine precursor is critical. Standard 1D NMR cannot distinguish enantiomers.

Protocol:

  • Add 1.5 equivalents of a Chiral Solvating Agent (CSA), such as Pirkle's alcohol or a cyclodextrin derivative, directly into the NMR tube containing the sample.

  • The CSA forms transient diastereomeric complexes with the amino acid.

  • Acquire a high-resolution 1H NMR spectrum.

  • Analysis: Zoom in on the methoxy singlet (~3.35 ppm). If the (2R) enantiomer is present as an impurity, this singlet will split into two distinct peaks. The integration ratio of these two peaks directly yields the enantiomeric excess (ee%).

References

  • Title: How PEGylation Influences Protein Conformational Stability Source: National Institutes of Health (PMC) URL: [Link]

  • Title: In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy Source: National Institutes of Health (PMC) URL: [Link]

  • Title: NMR Spectral Editing, Water Suppression, and Dipolar Decoupling in Low-Field NMR Spectroscopy Using Optimal Control Pulses and Multiple-Pulse Sequence Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of (2S)-2-Amino-3-(2-methoxyethoxy)propanoic Acid

Chemical Context & Analytical Strategy (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid , commonly known as O-(2-methoxyethyl)-L-serine, is an aliphatic ether-containing non-canonical amino acid. By incorporating a mini-PE...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Analytical Strategy

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid , commonly known as O-(2-methoxyethyl)-L-serine, is an aliphatic ether-containing non-canonical amino acid. By incorporating a mini-PEG (methoxyethyl) side chain, this unnatural amino acid (UAA) is increasingly utilized in peptide therapeutics and antibody-drug conjugate (ADC) linkers to enhance hydrophilicity, provide steric shielding against proteases, and extend plasma half-life.

Its zwitterionic nature and high polarity present significant analytical challenges. Traditional reversed-phase liquid chromatography (RP-LC) fails to retain such polar analytes, often resulting in elution within the void volume[1]. While pre-column derivatization (e.g., using Marfey's reagent) can increase hydrophobicity, it introduces quantitative variability, increases sample preparation time, and risks artifact formation[2].

To bypass these limitations, this protocol utilizes an underivatized Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) workflow[]. The core of this methodology is a highly optimized, self-validating sample preparation protocol utilizing protein precipitation (PPT) coupled with phospholipid removal (PLR), ensuring maximum recovery and sustained column longevity[4].

The Self-Validating Experimental Design

To ensure trustworthiness and continuous self-validation during high-throughput biological analysis, this workflow integrates three critical control mechanisms:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Spiked immediately into the raw biological matrix, the SIL-IS mathematically corrects for volumetric transfer errors, extraction losses, and ionization suppression in the MS source[2].

  • Matrix Blanks and Zero Samples: Processed alongside unknown samples to monitor for carryover and endogenous matrix interferences.

  • System Suitability Testing (SST): Pre-run injections of neat standards to verify HILIC column equilibration and MS sensitivity before committing precious biological samples.

G Start Biological Sample (Plasma/Serum/Media) Spike Spike Internal Standard (Isotope-labeled UAA) Start->Spike PPT Protein Precipitation (PPT) Add 3x Vol Cold ACN (1% FA) Spike->PPT Disrupt protein binding Centrifuge Centrifugation 14,000 x g, 10 min, 4°C PPT->Centrifuge PLR Phospholipid Removal (PLR) Pass-through extraction Centrifuge->PLR Supernatant transfer Dry Evaporate under N2 (40°C) PLR->Dry Eluate Recon Reconstitution 90:10 ACN:H2O (10mM AmFm) Dry->Recon Match HILIC conditions LCMS HILIC-LC-MS/MS Analysis (Underivatized) Recon->LCMS

Figure 1: Self-validating sample preparation workflow for underivatized HILIC-MS/MS analysis.

Step-by-Step Sample Preparation Protocol

This protocol is optimized for 50 µL of plasma, serum, or cell culture media.

Step 1: Sample Aliquoting

  • Thaw biological samples on ice to prevent enzymatic degradation of the amino acid. Transfer 50 µL of the sample into a 1.5 mL low-bind microcentrifuge tube.

Step 2: Internal Standard Spiking

  • Add 10 µL of the SIL-IS working solution (e.g., 13 C, 15 N-labeled O-(2-methoxyethyl)-L-serine at 500 ng/mL).

  • Causality: Spiking the IS before any chemical manipulation ensures it undergoes the exact same physical and chemical losses as the endogenous analyte, creating a mathematically self-correcting ratio.

Step 3: Acidified Protein Precipitation (PPT)

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid (FA). Vortex vigorously for 2 minutes.

  • Causality: The high organic content strips the hydration shell from proteins, causing rapid denaturation[4]. The addition of 1% FA lowers the pH below the pKa of the amino acid's carboxylate group (~2.2), neutralizing it. This breaks ionic interactions between the UAA and carrier proteins, maximizing extraction recovery.

Step 4: Centrifugation

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Causality: High-speed centrifugation tightly compresses the precipitated protein pellet, preventing particulates from transferring and clogging downstream extraction plates or the analytical column.

Step 5: Phospholipid Removal (PLR)

  • Transfer the clear supernatant (~180 µL) to a Phospholipid Removal Plate (e.g., Phenomenex Phree or Waters Ostro) and apply gentle positive pressure (2-5 psi) to collect the eluate in a clean 96-well collection plate.

  • Causality: Phospholipids (e.g., glycerophosphocholines) are highly retained on HILIC columns and elute unpredictably, causing severe ion suppression in the MS source. PLR plates selectively trap these lipids while allowing the highly polar UAA to pass through unhindered.

Step 6: Evaporation

  • Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen (N 2​ ) at 40°C.

  • Causality: Complete removal of the extraction solvent is required to allow precise control over the final reconstitution composition, while 40°C accelerates evaporation without causing thermal degradation of the analyte.

Step 7: Reconstitution

  • Reconstitute the dried extract in 100 µL of 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate and 0.1% Formic Acid. Vortex for 5 minutes and sonicate for 2 minutes.

  • Causality: HILIC chromatography relies on a water-enriched liquid layer on the silica stationary phase. Injecting a sample dissolved in high aqueous solvent disrupts this layer, leading to severe peak splitting and loss of retention[1]. Matching the sample diluent to the initial mobile phase conditions (95% ACN) is critical for maintaining sharp peak shapes.

LC-MS/MS Analytical Conditions

Liquid Chromatography (HILIC) Parameters
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile with 0.1% Formic Acid

Causality of Buffer: A minimum of 10 mM Ammonium Formate in both mobile phases is essential to maintain consistent ionic strength across the gradient. This prevents secondary electrostatic interactions between the zwitterionic UAA and unendcapped silanols on the stationary phase, which would otherwise cause severe peak tailing[1].

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.4595Initial
1.00.45956
4.00.450506
5.00.450506
5.10.45956
7.00.45956
Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
O-(2-Methoxyethyl)-L-Serine164.188.115Quantifier
O-(2-Methoxyethyl)-L-Serine164.1146.110Qualifier
SIL-IS (e.g., 13 C, 15 N-labeled)167.191.115Internal Standard

System Suitability & Quality Control Criteria

To ensure the protocol operates as a self-validating system, the following acceptance criteria must be met for every analytical batch:

ParameterAcceptance CriteriaCausality / Rationale
Signal-to-Noise (S/N) 10:1 at LLOQEnsures reliable and statistically significant quantification at the lowest calibration level.
Retention Time (RT) Stability ± 0.1 min across batchConfirms proper HILIC column equilibration and consistent analyte partitioning into the aqueous layer.
IS Area Variation CV 15% across batchValidates consistent extraction recovery and proves the absence of severe, uncorrected matrix effects.
Carryover 20% of LLOQ in BlankPrevents false positives or quantitative inflation from highly concentrated preceding samples.

References

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS." Agilent Application Notes, Dec 2017. URL:[Link]

  • Journal of the American Society for Mass Spectrometry. "LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers." ACS Publications, Nov 2018. URL:[Link]

Sources

Method

enzymatic assays involving (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid substrates

Topic: Characterization of Enzymatic Activity Using (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The integration of non-proteinogenic amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Characterization of Enzymatic Activity Using (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of non-proteinogenic amino acids (NPAAs) into peptides and proteins is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and target affinity[1]. (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a novel NPAA characterized by a flexible ether-containing side chain. Understanding its interaction with enzymes is critical for its potential use in biotechnological and pharmaceutical applications. This document provides a comprehensive guide for the identification and kinetic characterization of enzymes, particularly aminoacyl-tRNA synthetases (aaRS), capable of utilizing this substrate. We present a robust, high-throughput colorimetric screening assay followed by a detailed protocol for determining key kinetic parameters.

Introduction: The Challenge of Novel Substrates

Enzymes are the catalysts of life, and their exquisite specificity is a key feature. However, this specificity also presents a challenge when introducing novel, synthetic substrates like (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid into biological systems. Identifying enzymes that can process such NPAAs is a crucial first step in their development as building blocks for novel therapeutics or in synthetic biology applications.

The primary enzyme class of interest for incorporating a novel amino acid into a peptide chain is the aminoacyl-tRNA synthetase (aaRS) family. These essential enzymes catalyze the attachment of amino acids to their cognate tRNA molecules, the first committed step in protein synthesis[2][3]. An aaRS that can "charge" a tRNA with (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid would be a valuable tool for ribosomal peptide synthesis.

This guide details a two-stage experimental approach:

  • Stage 1: High-Throughput Screening (HTS): A rapid and sensitive assay to screen enzyme libraries (e.g., aaRS variants) for activity with the novel substrate.

  • Stage 2: Kinetic Characterization: A detailed follow-up to quantify the efficiency of any identified "hit" enzymes.

Assay Principle: A Coupled-Enzyme Colorimetric Approach

The foundational reaction catalyzed by an aminoacyl-tRNA synthetase involves two steps, with the first being the activation of the amino acid by ATP, which releases inorganic pyrophosphate (PPi).

Step 1: Amino Acid Activation Enzyme + Amino Acid + ATP ⇌ Enzyme·(Aminoacyl-AMP) + PPi

This release of PPi serves as a convenient analytical handle. We employ a well-established, coupled-enzyme system to generate a colorimetric signal proportional to the amount of PPi produced[2][4].

Step 2: PPi Hydrolysis PPi + H₂O ---(Inorganic Pyrophosphatase)---> 2 Pi

Step 3: Colorimetric Detection 2 Pi + Malachite Green Reagent → Colored Complex (Absorbance at ~620-640 nm)

This method is highly sensitive, suitable for a 96-well plate format, and avoids the use of radioactivity, making it ideal for HTS[4].

Protocol 1: High-Throughput Screening (HTS) for Enzyme Activity

This protocol is designed to rapidly screen a panel of purified enzymes or an enzyme library for the ability to utilize (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid.

Materials and Reagents
  • Substrate: (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (e.g., Sigma-Aldrich[5])

  • Enzyme Library: Purified candidate enzymes (e.g., a panel of wild-type or engineered aaRSs).

  • Assay Buffer: 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT.

  • ATP Stock: 100 mM ATP in water, pH 7.5.

  • Inorganic Pyrophosphatase: (e.g., from S. cerevisiae, Sigma-Aldrich). Prepare a 10 U/mL stock in Assay Buffer.

  • Malachite Green Reagent: Commercially available kits (e.g., Sigma-Aldrich, Cat. No. MAK307) are recommended for consistency. Prepare according to the manufacturer's instructions.

  • Microplates: 96-well, clear, flat-bottom plates.

  • Plate Reader: Capable of measuring absorbance at 620-640 nm.

Experimental Workflow Diagram

HTS_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis Reagents Prepare Assay Buffer, Substrate, ATP, Enzymes Plate Aliquot Enzymes into 96-well Plate Reagents->Plate Start Add Substrate/ATP Mix to Start Reaction Plate->Start Incubate Incubate at 37°C (e.g., 20 min) Start->Incubate Stop Add Malachite Green Reagent to Stop & Develop Incubate->Stop Read Read Absorbance (620 nm) Stop->Read Analyze Identify 'Hits' (Signal > 2x Background) Read->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid during peptide coupling

Topic: Strategies for Preventing Racemization of (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid During Peptide Coupling Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and bes...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategies for Preventing Racemization of (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid During Peptide Coupling

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals to maintain the stereochemical purity of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid and other sensitive amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A: Racemization is a process where a pure chiral molecule, such as an L-amino acid, converts into a mixture of both its L- and D-enantiomers.[1] In a peptide chain, this conversion at a single stereocenter results in a diastereomer of the target peptide, a phenomenon more accurately termed epimerization.[2][3] This side reaction compromises the purity and can drastically alter the biological activity of the final peptide.[1]

Q2: Why is it so critical to prevent racemization in peptide drug development?

A: The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids.[1] The introduction of diastereomeric impurities from racemization can lead to a significant loss of therapeutic efficacy, altered binding to biological targets, and potential off-target effects or immunogenicity.[1]

Q3: Is (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid particularly susceptible to racemization?

A: While direct comparative data for this specific amino acid is not extensively published, its structure, being a derivative of serine, suggests a heightened susceptibility. Amino acids like Serine (Ser), Cysteine (Cys), and Histidine (His) are known to be particularly prone to racemization under standard coupling conditions.[1][4][5][6] The activation of the carboxyl group during peptide bond formation increases the acidity of the α-proton, making it more susceptible to abstraction by a base, which is the initiating step for racemization.[7][8]

Q4: What are the primary chemical mechanisms that cause racemization during peptide coupling?

A: There are two predominant mechanisms responsible for the loss of stereochemical integrity during peptide bond formation[1][3][9]:

  • Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected amino acid can undergo intramolecular cyclization to form a planar oxazolone intermediate.[7][10][11][12] The α-proton of this intermediate is highly acidic and is readily abstracted by a base. Subsequent re-protonation can occur from either face of the planar ring, leading to a racemic mixture.[3][8] This is considered the major pathway for racemization.[3]

  • Direct Enolization (Direct α-Proton Abstraction): A base can directly abstract the α-proton from the activated amino acid to form a carbanion or enolate.[3][9] Similar to the oxazolone mechanism, re-protonation of this planar intermediate leads to racemization. This pathway is more significant for amino acid residues with highly acidic α-protons.[3]

RacemizationMechanisms cluster_oxazolone Mechanism 1: Oxazolone Formation cluster_direct Mechanism 2: Direct Enolization A1 Activated L-Amino Acid B1 Oxazolone (Planar Intermediate) A1->B1 - H₂O (intramolecular) C1 Racemized Product B1->C1 + H⁺ (non-stereospecific) A2 Activated L-Amino Acid B2 Enolate (Planar Intermediate) A2->B2 + Base, - H⁺ C2 Racemized Product B2->C2 + H⁺ (non-stereospecific) start start->A1 start->A2

Diagram 1: The two primary mechanisms of racemization during peptide synthesis.
Troubleshooting Guide: High Levels of Diastereomeric Impurity Detected

If you are observing unexpected diastereomers in your final peptide product, it is highly probable that racemization occurred during one or more coupling steps. Follow this systematic guide to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_investigation Investigation & Mitigation Steps start Problem: High Diastereomer Level reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Scrutinize Base Selection reagent->base If using carbodiimide, is an additive (Oxyma/HOBt) present? temp Step 3: Control Reaction Temperature base->temp Is the base strong and non-hindered (e.g., DIPEA)? solvent Step 4: Assess Solvent System temp->solvent Is the reaction run above 0°C? solution Solution: Stereochemically Pure Peptide solvent->solution Is a polar aprotic solvent being used?

Diagram 2: A logical workflow for troubleshooting racemization issues.
Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a primary determinant of racemization levels.[2]

Problem: Carbodiimide reagents (DCC, DIC, EDC) used alone are notorious for causing high levels of racemization.[1][2][13] Onium salts (HBTU, HATU, HCTU) and phosphonium salts (PyBOP, PyAOP) are highly efficient but can still cause racemization with sensitive amino acids if not used under optimal conditions.[1][2]

Solution:

  • For Carbodiimides (DIC/EDC): It is mandatory to use them in conjunction with a racemization-suppressing additive.[1][7][9] These additives form an active ester intermediate that is more reactive towards the amine component and less prone to oxazolone formation.[1][9][13]

    • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Often considered the modern gold standard, offering superior suppression of racemization and a better safety profile than HOBt.[9][14][15]

    • HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces racemization.[4][9][13]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Reported to be more efficient than HOBt due to anchimeric assistance from the pyridine nitrogen.[7][9]

  • For Onium/Phosphonium Reagents: While often used standalone, their performance is enhanced and racemization is further suppressed when used with additives, especially for difficult or sensitive couplings.[2] For highly sensitive couplings, consider reagents known for lower racemization potential, such as DEPBT or COMU.[1][2][14]

Coupling Reagent ClassExamplesRacemization Potential (Alone)Recommended Additive
Carbodiimides DIC, EDCHighOxyma Pure , HOBt, HOAt
Uronium/Aminium Salts HATU, HBTU, HCTUModerate to LowHOAt, Oxyma Pure
Phosphonium Salts PyBOP, PyAOPModerate to LowHOBt, HOAt
Step 2: Scrutinize the Base Used in the Coupling Reaction

The basicity and steric hindrance of the organic base used have a profound influence on racemization.[9]

Problem: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) are highly effective at deprotonating the incoming amine, but they also accelerate the abstraction of the α-proton from the activated amino acid, leading to increased racemization.[1][9][16]

Solution:

  • Switch to a Weaker or More Sterically Hindered Base:

    • N-Methylmorpholine (NMM): A weaker base (pKa ~7.4) that often provides a better balance between efficient coupling and minimal racemization.[1][9]

    • 2,4,6-Collidine (TMP): A sterically hindered base that is less likely to abstract the α-proton, resulting in significantly lower racemization levels.[1][9][17]

  • Optimize Base Concentration: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 2 equivalents relative to the amino acid are sufficient.

Step 3: Control the Reaction Temperature

Higher temperatures accelerate all chemical reactions, but they can disproportionately increase the rate of racemization relative to the rate of peptide bond formation.[1][18][19]

Problem: Performing coupling reactions at room temperature or higher, especially with microwave heating, can significantly increase the risk of epimerization for sensitive residues like Cys and His.[17][19]

Solution:

  • Lower the Reaction Temperature: For the coupling of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid or other sensitive residues, perform the activation and coupling steps at a reduced temperature, typically 0°C .[1][20] While this may slightly slow the reaction, it provides a much larger kinetic window for the desired coupling to occur before significant racemization takes place.

Step 4: Assess the Solvent System

The polarity of the solvent can influence the stability of the intermediates that lead to racemization.[1][20]

Problem: Highly polar solvents can, in some cases, favor the formation of the planar oxazolone or enolate intermediates, thereby increasing the rate of racemization.[8][20]

Solution:

  • Use Standard Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard solvents for solid-phase peptide synthesis and generally provide a good balance of resin swelling, reagent solubility, and reaction kinetics.

  • Ensure Anhydrous Conditions: While the effect of trace amounts of water can be complex, it is generally good practice to use dry solvents, as water can interfere with the activation step and potentially influence side reactions.[21]

Validated Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is recommended for incorporating (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid or other racemization-prone amino acids in Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (3-5 eq.)

  • Oxyma Pure (3-5 eq.)

  • Diisopropylcarbodiimide (DIC) (3-5 eq.)

  • N-Methylmorpholine (NMM) (6-10 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Following Fmoc deprotection (e.g., with 20% piperidine in DMF), thoroughly wash the resin with DMF (6 x 1 min) to remove all traces of piperidine.[1]

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve the Fmoc-amino acid and an equimolar amount of Oxyma Pure in DMF.

    • Add DIC to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1] The solution may become slightly cloudy.

  • Coupling Reaction:

    • Cool the activation mixture and the resin-containing vessel to 0°C in an ice bath.

    • Add the activated amino acid solution to the washed resin.

    • Add the base (NMM) to the resin slurry.

    • Allow the coupling reaction to proceed for 2-4 hours at 0°C.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).[1]

    • Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[5]

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method to determine the percentage of D-isomer formed during synthesis.

Procedure:

  • Peptide Cleavage and Deprotection: Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Total Hydrolysis:

    • Dry the cleaved peptide under vacuum.

    • Hydrolyze the peptide in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate to completely remove the acid.[1]

    • Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer or mobile phase.[1][5]

  • Chiral HPLC Analysis:

    • Inject the sample onto a suitable chiral HPLC column (e.g., a ligand-exchange or Pirkle-type column).

    • Separate the D- and L-amino acids using an isocratic or gradient mobile phase as recommended by the column manufacturer.[5]

    • Quantify the peak areas for the L- and D-isomers of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid using a UV detector.

  • Calculation:

    • % D-Isomer = [Area(D-peak) / (Area(L-peak) + Area(D-peak))] x 100

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London). Retrieved from [Link]

  • Marks, J., & Cline, C. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. BIO-Complexity, 2024(1). Retrieved from [Link]

  • Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. Retrieved from [Link]

  • Epimerization of Peptide. (n.d.). Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8. Retrieved from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved from [Link]

  • Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Ueki, M., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 20-7. Retrieved from [Link]

  • Souza, D. E. S., et al. (2002). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research. Retrieved from [Link]

  • The Mechanism of Racemisation during the Coupling of Acylpeptides. (1963). Chemical Communications (London). Retrieved from [Link]

  • Liu, D., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Peptide Coupling Reagents: Mechanisms, Reagents & Strategies. (n.d.). cem.com. Retrieved from [Link]

  • Ramah, S., & Chik, Z. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Ramah, S., & Chik, Z. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]

  • Carpino, L. A., et al. (2003). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Organic Letters, 5(19), 3483–3486. Retrieved from [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Luxembourg Bio Technologies. Retrieved from [Link]

  • Liu, D., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Retrieved from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). Molecules. Retrieved from [Link]

  • E-A, G., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(13), 2322-7. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, commonly known as O-(2-methoxyethyl)-L-serine. This unnatural amino acid is a critical build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, commonly known as O-(2-methoxyethyl)-L-serine. This unnatural amino acid is a critical building block in drug development and peptidomimetics, but its synthesis is notoriously prone to yield-killing side reactions.

This guide provides mechanistic insights, troubleshooting protocols, and highly optimized, self-validating methodologies to ensure high-yield, enantiopure production.

Overview & Mechanistic Pathways

The primary challenge in synthesizing O-alkylated L-serine derivatives lies in the inherent reactivity of the serine core. Under standard basic O-alkylation conditions, the molecule is highly susceptible to three competing pathways:

  • β-Elimination: The α-proton is relatively acidic. Strong bases promote E1cB elimination, ejecting the alkoxy group to form a dehydroalanine intermediate[1].

  • Racemization: Base-induced enolization at the α-carbon destroys the (2S) stereocenter.

  • Intramolecular Cyclization: Carbamate protecting groups (e.g., Boc, Cbz) can undergo nucleophilic attack on the activated β-carbon, forming an oxazolidinone ring[2].

G cluster_0 Traditional Base-Promoted Alkylation cluster_1 Optimized Stereoretentive Routes start N-Protected L-Serine base_route NaH / 1-Bromo-2-methoxyethane start->base_route aziridine_route Aziridine Intermediate (Polarity Inversion) start->aziridine_route acetal_route N,O-Acetal Formation (2-Methoxyacetaldehyde) start->acetal_route beta_elim β-Elimination (Dehydroalanine) base_route->beta_elim E1cB oxazolidinone Intramolecular Cyclization (Oxazolidinone) base_route->oxazolidinone Nucleophilic Attack trad_product Target Molecule (Low Yield / Racemized) base_route->trad_product Alkylation aziridine_open Ring Opening (2-Methoxyethanol, BF3·OEt2) aziridine_route->aziridine_open reductive_cleavage Reductive C-N Cleavage (TiCl4, HSiEt3) acetal_route->reductive_cleavage opt_product Target Molecule (High Yield / Enantiopure) aziridine_open->opt_product Regioselective reductive_cleavage->opt_product Chelation-Controlled

Mechanistic pathways for L-serine O-alkylation highlighting side reactions vs. optimized routes.

Troubleshooting Guide: Yield Killers & Causality

Q: Why is my reaction mixture turning dark yellow/brown upon adding NaH, and why is my yield <30%? A: This is a classic visual indicator of β-elimination. Temperatures above 25°C and excessive alkalinity trigger the E1cB pathway, ejecting the hydroxyl/alkoxy group to form dehydroalanine[3]. Dehydroalanine is highly reactive and rapidly polymerizes or reacts with nucleophiles, causing the dark discoloration and destroying your yield[1].

Q: My product formed, but chiral HPLC shows significant racemization. How do I maintain the (2S) stereocenter? A: Racemization occurs via enolization at the α-carbon under basic conditions. If you must use a base-promoted route, you must use a strictly chelation-controlled dianion strategy (e.g., KOtBu in THF at -20°C). However, the most reliable way to preserve the stereocenter is to abandon base-promoted alkylation entirely and use either the Aziridine Ring-Opening or Reductive C–N Cleavage protocols detailed below.

Q: I am seeing a major byproduct with a mass corresponding to the loss of the alkoxy group and formation of a cyclic structure. What is this? A: This is an oxazolidinone derivative. When using N-carbamate protecting groups (like Boc or Cbz), the carbamate oxygen can act as an internal nucleophile, attacking the β-carbon and displacing the leaving group[2]. To prevent this, switch to an N-Trityl protecting group (its massive steric bulk physically blocks cyclization) or use the Reductive Cleavage method.

Step-by-Step Methodologies (Self-Validating Protocols)

To achieve high yields and >99% enantiomeric excess (ee), we recommend bypassing traditional Williamson ether synthesis. Below are two field-proven, self-validating protocols.

Protocol A: Chelation-Controlled Reductive C–N Cleavage (Modern & Scalable)

Causality: This cutting-edge approach involves forming an N,O-acetal, followed by Ti(IV)-promoted reductive C–N cleavage. The Ti(IV) species coordinates both the carbamate and carboxyl groups, directing the triethylsilane reductant exclusively to the C–O bond. This yields the O-alkylated product with zero base, completely eliminating β-elimination and racemization[2].

Step 1: Acetalization

  • Dissolve N-Cbz-L-serine methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add 2-methoxyacetaldehyde (1.5 equiv) and anhydrous MgSO₄ (3.0 equiv) as a desiccant.

  • Dropwise add BF₃·OEt₂ (0.2 equiv) at 0°C. Warm to 40°C and stir until TLC indicates complete consumption of the starting material.

  • Filter the MgSO₄, wash the organic layer with saturated NaHCO₃, dry, and concentrate to yield the N,O-acetal intermediate.

Step 2: Reductive Cleavage

  • Dissolve the crude N,O-acetal in anhydrous chlorobenzene (PhCl) under a nitrogen atmosphere.

  • Add triethylsilane (HSiEt₃, 2.5 equiv).

  • Cool the vessel to 0°C and slowly add TiCl₄ (1.7 equiv). Validation Check: The solution will turn deep red/orange due to Ti(IV) complexation.

  • Stir for 4 hours at room temperature. Quench carefully with cold aqueous HCl (1M).

  • Extract with ethyl acetate. The organic layer contains the highly pure N-Cbz-O-(2-methoxyethyl)-L-serine methyl ester. Global deprotection (LiOH for the ester, Pd/C H₂ for the Cbz) yields the final amino acid.

Protocol B: The Aziridine Ring-Opening Route (Stereoretentive)

Causality: By converting L-serine to an electrophilic aziridine, we invert the standard polarity. The aziridine is then opened regioselectively at the β-position by 2-methoxyethanol. Because this is a Lewis acid-catalyzed process, basic conditions are avoided.

  • Aziridine Formation: Convert N-Trityl-L-serine methyl ester to (2S)-1-tritylaziridine-2-carboxylate using standard Mitsunobu conditions (DEAD, PPh₃, THF, 0°C) or via tosylation/base cyclization.

  • Ring Opening: Dissolve the aziridine (1.0 equiv) in anhydrous chloroform. Add 2-methoxyethanol (5.0 equiv).

  • Catalysis: Cool to 0°C and add BF₃·OEt₂ (0.5 equiv) dropwise. Stir for 2 hours. Validation Check: Monitor by TLC; the highly non-polar aziridine spot will rapidly convert to a more polar spot.

  • Workup & Deprotection: Quench with saturated NaHCO₃. Extract with DCM. Deprotect the Trityl group using 1% TFA in DCM to yield the target molecule.

Quantitative Data: Condition vs. Yield/ee

Summarizing the impact of different synthetic routes on the yield and stereochemical integrity of O-(2-methoxyethyl)-L-serine:

Synthesis RouteReagents / Key ConditionsMajor Side ReactionsTypical YieldEnantiomeric Excess (ee)
Direct Base Alkylation NaH, 1-bromo-2-methoxyethane, DMF, 0°Cβ-elimination, Oxazolidinone20–40%< 70% (Severe Racemization)
Dianion Alkylation KOtBu, 1-bromo-2-methoxyethane, THF, -20°CIncomplete alkylation60–65%> 95%
Aziridine Ring-Opening 2-methoxyethanol, BF₃·OEt₂, CHCl₃N-alkylation (if poorly protected)75–85%> 98%
Reductive C-N Cleavage TiCl₄, HSiEt₃, PhCl, 2-methoxyacetaldehydeRemovable N-alkylated byproducts80–87%> 99%

Frequently Asked Questions (FAQs)

Q: Can I use Phase-Transfer Catalysis (PTC) to improve the base-promoted alkylation? A: While PTC (e.g., using tetrabutylammonium bromide with NaOH/DCM) can improve alkylation rates, it does not solve the fundamental issue of the hydroxyl group's susceptibility to β-elimination under excessive alkalinity[3]. If you use PTC, strict temperature control (≤ 0°C) and highly lipophilic protecting groups are mandatory.

Q: How do I purify the final, completely deprotected (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid? A: Because the final molecule is a highly polar zwitterion, standard silica gel chromatography will fail. We recommend using cation-exchange chromatography (e.g., Dowex 50WX8 resin). Load the crude aqueous mixture onto the acidic resin, wash extensively with distilled water to remove salts and non-basic organics, and elute the pure amino acid using a 1M to 2M aqueous ammonia gradient. Lyophilize the eluent to obtain the product as a white powder.

References

  • Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals.Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgRaAEKabCu6VShAQOdjmU9yQpzlZcK9aZA7TE-h2A8vZO-HWx8CnFJhLbdboCCSIBQTOodWgg2Un31RkHG8-7B1y5RPeOAh5of5iYzZgqe1eel3-zNX0fqAC1aUgvOaho41VCRciL-xOv-qM=]
  • Transformation of Serine to Cysteine. β-Elimination Reactions in Serine Derivatives.Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk_IJeHAUqXOzOYJLG1RdQJ-HZfWfmd8OYwPb9p5T1TzJytWK4aVe_2TEZN58CTlPK4lE9qOGRwxjj6E3vz1AfohM8kZEusR8ePKIIkAmf2ACOmboc1OYgGp5W5J43VTXs4JfR4R39]
  • Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions.PubMed/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmNwlh2V-kUI6gfzYwTvQ3KPyPBmupNVAp78xvpVR_QRhzLTp2Mq3HkxSDoiAMeLIy83vl4ug9L0Ix3C_o4eaet-mSqzSYl06SyUhAkuWo9r8xGUcMi7QHaMt6dnfOp65G0THX]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid Samples

This technical support guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing with (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. As Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing with (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. As Senior Application Scientists, we have structured this resource to provide in-depth troubleshooting, moving from common, easily resolved issues to more complex challenges. Our focus is on not just what to do, but why each step is scientifically crucial for achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding peak tailing for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid.

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. Tailing is generally considered significant when the Tf exceeds 1.2, although some assays may accept values up to 1.5.[2]

Q2: Why is my (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid peak tailing?

A2: The structure of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, containing both a basic amino group and an acidic carboxyl group, makes it susceptible to multiple retention mechanisms on a standard reversed-phase (RP) column. The primary cause of peak tailing for such compounds is often secondary interactions between the basic amino group and acidic residual silanol groups on the silica-based stationary phase.[1][2][3] Other potential causes include mobile phase pH issues, metal contamination, column overload, or extra-column dead volume.

Q3: Can the mobile phase pH affect the peak shape of my compound?

Q4: Is a standard C18 column suitable for this analysis?

A4: While a C18 column can be used, it may not be the optimal choice without careful method optimization. The polar nature of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid can lead to poor retention on traditional C18 phases.[8] Furthermore, older, "Type A" silica C18 columns have a higher density of acidic silanols that can cause significant tailing with basic analytes.[9] Modern, high-purity, end-capped "Type B" silica columns or those with polar-embedded phases are generally more suitable for polar compounds and provide better peak shapes.[3][10] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative for highly polar compounds.[8][11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues. We will progress from simple system checks to more involved method development strategies.

Step 1: Initial System and Consumables Verification

Before altering the method chemistry, it is essential to rule out common instrumental and consumable issues.

  • Inspect for Leaks: Visually inspect all fittings, especially between the column and detector, for any signs of leakage. Leaks can cause baseline noise and peak distortion.[12]

  • Check for Blockages: A gradual increase in backpressure may indicate a blockage in the column frit or guard column.[2] If a void is suspected, you may try reversing the column (if permitted by the manufacturer) and flushing it to waste with a strong solvent.[2]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches) to minimize dead volume, which can contribute to peak tailing.[3]

  • Evaluate Guard Column: If using a guard column, replace it with a new one. A contaminated guard column is a common source of peak shape problems.

Step 2: Mobile Phase and Sample Solvent Optimization

The interplay between the analyte, mobile phase, and stationary phase is critical for achieving good peak shape.

As established, the mobile phase pH is paramount. For (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, you have two primary pH strategies in reversed-phase chromatography:

  • Low pH (2.5 - 3.0): At this pH, the carboxylic acid group will be protonated (neutral), and the amino group will be protonated (positive charge). This also suppresses the ionization of most residual silanol groups on the column, minimizing secondary interactions.[2][3]

  • High pH (8.0 - 10.0): At a higher pH, the carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral. This requires a pH-stable column.

  • Buffer Selection: Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For low pH, formic acid (0.1%) or a phosphate buffer are common choices. For high pH, ammonium bicarbonate or borate buffers can be used, but ensure column compatibility.

  • pH Measurement: Always measure the pH of the aqueous component of the mobile phase before adding the organic solvent.[7]

  • Systematic Evaluation: Prepare mobile phases at different pH values (e.g., 2.5, 3.0, 3.5) and observe the effect on peak shape and retention time.

Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Recommendation: Whenever possible, dissolve and inject your (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid sample in the initial mobile phase.[13] If solubility is an issue, use the weakest possible solvent that maintains solubility.

Step 3: Mitigating Secondary Interactions

If peak tailing persists after optimizing the mobile phase pH, secondary interactions are the likely culprit.

The primary amine of your analyte can interact strongly with ionized silanol groups on the silica surface of the column, leading to tailing.[1][2]

  • Use a Highly Deactivated Column: Employ a modern, high-purity silica column with high end-capping or a polar-embedded phase. These columns have fewer accessible silanol groups.[3]

  • Mobile Phase Additives: Historically, a "tail-suppressing" agent like triethylamine (TEA) was added to the mobile phase to compete with the basic analyte for active silanol sites.[1] However, this can shorten column lifetime and is less common with modern columns.

  • Increase Buffer Strength: A higher buffer concentration can sometimes help to mask residual silanol activity.[9]

Amino acids can chelate with metal ions present in the HPLC system (from stainless steel components) or on the silica surface of the column.[14][15][16] This interaction can be a significant cause of peak tailing.[14][16][17]

  • System Passivation: If metal contamination is suspected, you can passivate the HPLC system by flushing it with a solution of EDTA (Ethylenediaminetetraacetic acid). Important: Always disconnect the column before performing this procedure. [16] A typical procedure involves flushing the system with 0.1 M EDTA at pH 8 for 40 minutes.[14]

  • Use of Mobile Phase Additives: Adding a small amount of a chelating agent like EDTA (e.g., 5-10 µM) to the mobile phase can help to prevent interactions between the analyte and metal ions in the system.[18]

  • Consider a Bio-inert or Metal-free System: For persistent issues with metal-sensitive analytes, using an HPLC system with bio-inert or metal-free components can be beneficial.[14][15][17]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid.

HPLC_Tailing_Troubleshooting cluster_system System Checks cluster_mobile Mobile Phase cluster_secondary Secondary Interactions cluster_advanced Advanced Options Start Peak Tailing Observed (Tf > 1.2) SystemCheck Step 1: System & Consumables Check Start->SystemCheck MobilePhase Step 2: Mobile Phase & Sample Solvent Optimization SystemCheck->MobilePhase System OK Resolved Peak Shape Resolved (Tf < 1.2) SystemCheck->Resolved Issue Found & Fixed Fittings Check Fittings & Tubing (Leaks, Dead Volume) GuardCol Replace Guard Column Backpressure Check Backpressure (Blockage?) SecondaryInt Step 3: Mitigate Secondary Interactions MobilePhase->SecondaryInt Tailing Persists MobilePhase->Resolved Peak Shape Improves pH_Opt Optimize Mobile Phase pH (Low pH: 2.5-3.0) SampleSolvent Inject in Mobile Phase Advanced Advanced Solutions SecondaryInt->Advanced Tailing Persists SecondaryInt->Resolved Peak Shape Improves ColumnType Use High-Purity, End-capped Column MetalChelate Address Metal Contamination (System Passivation, EDTA) Advanced->Resolved Method Optimized HILIC Consider HILIC or Mixed-Mode Column Chiral For Enantiomeric Separation: Chiral Column

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

Quantitative Data Summary

The following table summarizes the expected impact of key parameters on the peak tailing of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid.

ParameterChangeExpected Effect on Tailing Factor (Tf)Scientific Rationale
Mobile Phase pH Decrease to 2.5-3.0Significant Decrease Suppresses ionization of residual silanols, minimizing secondary interactions with the protonated amine.[2][3]
Column Type Switch from older Type A to modern Type B silica (end-capped)Significant Decrease Reduces the number of available acidic silanol groups for secondary interactions.[9]
Metal Contamination System passivation with EDTADecrease Removes metal ions that can chelate with the amino acid, causing peak distortion.[14][16]
Sample Solvent Change from strong solvent (e.g., ACN) to mobile phaseDecrease Prevents peak distortion caused by mismatched solvent strength at the point of injection.[13]
Guard Column Replace contaminated guard columnDecrease Removes accumulated contaminants that can cause peak shape issues.

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • PubMed. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. [Link]

  • SilcoTek. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

  • ResearchGate. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. [Link]

  • MICROSOLV. How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]

  • Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Chromatography Online. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • Fused-Core.com. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • YMC Taiwan Co., Ltd. Column Selection Guide. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chromtech. HPLC Column Selection Guide. [Link]

  • Biotage. How to improve peptide purification by altering the mobile phase pH. [Link]

  • Shodex. Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]

  • Veeprho. Exploring the Role of pH in HPLC Separation. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Agilent. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • Chrom-Ed. HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Imtakt. Molecular Interaction of HPLC Stationary Phase. [Link]

  • PubChem - NIH. 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid. [Link]

  • PMC. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • PMC. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

  • ACS Omega. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. [Link]

  • NIST WebBook. Propanoic acid, 2-amino-3-hydroxy, isopropyl ester. [Link]

Sources

Optimization

optimizing cleavage conditions for peptides containing (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected challenges when incorporating non-natural amino acids into their sequences.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected challenges when incorporating non-natural amino acids into their sequences.

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid —commonly referred to as O-(2-methoxyethyl)-L-serine or Ser(PEG1) —is a highly valuable building block. By introducing a short, ether-linked methoxyethoxy side chain, it enhances peptide solubility, modulates pharmacokinetic profiles, and disrupts beta-sheet aggregation. However, this same PEGylated side chain fundamentally alters the physicochemical properties of the peptide, often leading to catastrophic yield losses during the final cleavage and precipitation steps.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the successful isolation of Ser(PEG1)-containing peptides.

FAQ & Troubleshooting Guide

Q1: Why did my peptide fail to precipitate after TFA cleavage, and how can I recover it?

The Mechanism: The methoxyethoxy group is highly hydrophilic. The ether oxygens act as potent hydrogen bond acceptors, significantly increasing the peptide's solvation sphere in moderately polar organic solvents like diethyl ether (DEE)[1]. When you add your trifluoroacetic acid (TFA) cleavage cocktail to cold DEE, the PEGylated peptide remains solvated rather than reaching the supersaturation point required to crash out as a flocculent solid. The Solution: You must decrease the dielectric constant of your precipitation solvent. Replace standard DEE with a 1:1 (v/v) mixture of Methyl tert-butyl ether (MTBE) and Hexane [2]. Hexane is strictly non-polar, which forces the amphiphilic PEGylated peptide out of solution. Meanwhile, MTBE provides just enough polarity to ensure that cleaved hydrophobic protecting groups (e.g., tBu, Trt, Pbf) remain dissolved. Alternatively, Cyclopentyl methyl ether (CPME) can be used as a highly effective, greener substitute[3].

Q2: Is the methoxyethoxy ether bond stable during global deprotection?

The Mechanism: Aliphatic ethers are generally stable to standard acidolysis. However, they are susceptible to cleavage via SN2 mechanisms if exposed to strong Lewis acids (like TMSBr) or superacids (like TFMSA or liquid HF) typically used in Boc/Bzl solid-phase peptide synthesis (SPPS). The Solution: Strictly utilize Fmoc/tBu chemistry. A standard cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature will efficiently remove side-chain protecting groups without degrading the methoxyethoxy ether bond[4]. Avoid adding high concentrations of strong nucleophilic scavengers (like ethanedithiol, EDT) unless your sequence contains multiple Cys or Met residues, as prolonged exposure can occasionally lead to side reactions with the ether linkage.

Q3: How do I remove residual TFA if the precipitated peptide forms a "gummy" oil instead of a hard pellet?

The Mechanism: PEGylated peptides often form "oily" or "gummy" pellets during centrifugation because the flexible PEG chain traps solvent and TFA molecules, preventing crystallization. The Solution: Do not attempt to dry a gummy pellet under a vacuum immediately, as this will permanently trap the corrosive TFA. Instead, decant the supernatant, redissolve the gummy pellet in a minimal amount of Acetonitrile/Water (1:1) containing 0.1% TFA, freeze the solution in liquid nitrogen, and lyophilize it directly.

Quantitative Data: Cleavage & Precipitation Matrix

To optimize your workflow, compare the impact of different reagents on Ser(PEG1) stability and yield.

Cleavage / Precipitation MethodReagents UsedImpact on Ser(PEG1) Ether BondPrecipitation EfficiencyRecommended Use
Standard Fmoc/tBu TFA / TIS / H2O (95:2.5:2.5) + Cold DEEIntact (Stable)Low (Peptide remains in solution)Standard peptides only; avoid for Ser(PEG1).
Optimized PEG-SPPS TFA / TIS / H2O (95:2.5:2.5) + Cold MTBE/Hexane (1:1)Intact (Stable)High (Forms distinct pellet)Highly Recommended for Ser(PEG1) peptides.
Green Chemistry SPPS TFA / TIS / H2O (95:2.5:2.5) + Cold CPMEIntact (Stable)High (Forms distinct pellet)Eco-friendly alternative to MTBE/Hexane.
Standard Boc/Bzl TFMSA or Liquid HF + ScavengersHigh Risk of Cleavage VariableNot recommended for ether-containing side chains.

Experimental Protocol: Optimized Cleavage and Isolation

This self-validating protocol ensures the ether bond remains intact while forcing the highly soluble PEGylated peptide to precipitate.

Step 1: Resin Preparation Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to remove residual Dimethylformamide (DMF), which can inhibit TFA acidolysis. Dry the resin completely under a vacuum.

Step 2: Global Deprotection (Cleavage) Add 10 mL of freshly prepared cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% LC-MS grade H2O) per gram of dry resin. Shake gently at room temperature for exactly 2 hours[4].

Step 3: Filtration & Concentration Filter the resin through a sintered glass funnel, collecting the TFA filtrate. Wash the resin once with 2 mL of neat TFA. Critical Step: Concentrate the combined filtrate under a gentle stream of nitrogen gas until it is reduced to approximately 20% of its original volume. This reduces the amount of anti-solvent needed in the next step.

Step 4: Precipitation Add the concentrated TFA filtrate dropwise into 10 volumes of pre-chilled (-20°C) MTBE/Hexane (1:1, v/v)[2]. Gently vortex the mixture. A white flocculent precipitate should form immediately.

Step 5: Isolation & Washing Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C. Decant the supernatant carefully. Resuspend the pellet in fresh, cold MTBE/Hexane and centrifuge again. Repeat this washing step twice to remove all cleaved protecting groups and residual scavengers.

Step 6: Lyophilization Dissolve the final pellet in a 50:50 mixture of Acetonitrile and Water. Freeze the solution and lyophilize to obtain the crude Ser(PEG1)-peptide powder, ready for HPLC purification.

Workflow Visualization

G Start Cleavage of Ser(PEG1) Peptide AcidCheck Acid Selection (Avoid TFMSA/HF) Start->AcidCheck Cleavage TFA/TIS/H2O (95:2.5:2.5) 2 hours at RT AcidCheck->Cleavage Fmoc/tBu Chemistry PrecipCheck Precipitation Step: Does it crash out in DEE? Cleavage->PrecipCheck Success Proceed to HPLC Purification PrecipCheck->Success Yes Fail Poor Yield / Gummy Oil (Due to PEG solubility) PrecipCheck->Fail No Alternative Use Cold MTBE/Hexane (1:1) or CPME at -20°C Fail->Alternative Alternative->Success Solid Pellet Forms

Troubleshooting workflow for the cleavage and isolation of Ser(PEG1)-containing peptides.

References

  • Thermo Fisher Scientific. "Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis." Thermo Fisher Scientific Protocols.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0bBO3KGwM-ne3iIuariYO5N-4c-PDkvdHoI1xYHWgNgiLDUHA1zpHACs_jPd3siS4r8tjfYSZZMlu6yPvbMXQ7Jt5j6N0xBQVpdvq92BIX_fPVtYVGdiVu7JiVyaFdnnqNSmf-Doh0Wy92d1hASDzipCXwi8sO7GdYc3ss_M=]
  • ACS Omega. "Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC)." ACS Publications, 2024.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8P09OR-7d-J5gZMU9aO14tttRoG625cEADd__RRkIJyTfeYSoJuO_QVt-79s-hr6JMr-x5jLLjfBWsUJTNn4FDlI8WkOQ4h8iTHCx2RlZEbhJORypPAY_dkTsin3McYw3ES2hZwczNmalz96_]
  • Bioconjugate Chemistry. "Immobilization by Surface Conjugation of Cyclic Peptides for Effective Mimicry of the HCV-Envelope E2 Protein as a Strategy toward Synthetic Vaccines." ACS Publications, 2018.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF788URtO-Dg88alZfFjdW7ovX1c5muxI1WQ-WX1kwu2cyZkL88az5biFoklShY75EaTqM9XwE0jn3NMIseeYUCio6g9dxvksWArBpuaZsbXxREtAbIJEaJtKsOm2vvZxXbFZfz_6AnrrwFA3YAfzf2L6od]
  • SciSpace. "Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis." ResearchGate, 2018.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq1_ViLYzK-tT4HAWU1j7ugH4MceB0Y56egn2QvFrraKfy-xU0S7fAYFjQZLlS81D4WDGWVFGfeLZG89r-qkunNe_AZcepRzdv2kyR8404OvPJDT8Ow-EmN7kRsykXlZgSOB2OZdC2T6Nai5dRLfKlna0MGB3BxVe6UE8zVTllblZPdnQiqY98_IrwsOsdVNlmzyKE_cIuUqvLd-vgpsk=]

Sources

Troubleshooting

Technical Support Center: Purification of Crude (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid Mixtures

Welcome to the technical support center for the purification of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this non-proteinogenic amino acid.

Introduction

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a valuable building block in medicinal chemistry and drug discovery. Its synthesis can often result in crude mixtures containing various impurities, including starting materials, reagents, byproducts, and potentially the (R)-enantiomer. Achieving high purity of the desired (S)-enantiomer is critical for subsequent applications. This guide provides practical solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid mixtures.

Problem 1: Poor Crystal Formation or Oiling Out During Recrystallization

Scenario: You are attempting to purify the crude amino acid by recrystallization, but instead of forming well-defined crystals, the product either remains an oil or precipitates as an amorphous solid.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The solubility profile of the amino acid and its impurities is critical for successful recrystallization.

    • Solution: Conduct a systematic solvent screen. Start with single solvents of varying polarity (e.g., water, ethanol, isopropanol, ethyl acetate). If single solvents are ineffective, explore binary solvent systems. For amino acids, mixtures of a protic solvent (like water or ethanol) with a less polar co-solvent can be effective. The goal is to find a system where the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.

  • Presence of Hygroscopic Impurities: Some impurities can absorb moisture from the atmosphere, leading to the formation of a syrup or oil.[1]

    • Solution: Ensure all glassware is oven-dried and the crude material is thoroughly dried under vacuum before attempting recrystallization. Handling the material under an inert atmosphere (e-g., nitrogen or argon) can also be beneficial.

  • Incorrect pH: Amino acids are zwitterionic, and their solubility is highly pH-dependent.[1]

    • Solution: The isoelectric point (pI) is where the amino acid has minimum solubility. Dissolve the crude product in a dilute acidic or basic solution and then carefully adjust the pH to the pI to induce precipitation of the pure zwitterion.[1] This can be a very effective purification step.

  • Cooling Rate is Too Fast: Rapid cooling can lead to precipitation rather than crystallization, trapping impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Using an insulated container (e.g., a Dewar flask) can promote slow cooling. Seeding the solution with a small crystal of the pure compound can also encourage proper crystal growth.

Problem 2: Incomplete Separation of Enantiomers by Chiral HPLC

Scenario: You are using chiral High-Performance Liquid Chromatography (HPLC) to separate the (S)- and (R)-enantiomers, but the resolution between the peaks is poor.

Potential Causes & Solutions:

  • Suboptimal Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for chiral separations.

    • Solution: Screen different types of CSPs. For amino acids, common choices include crown-ether, macrocyclic antibiotic (e.g., teicoplanin-based), and zwitterionic ion-exchange phases.[2][3][4] Each CSP offers different chiral recognition mechanisms.[4]

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly impacts retention and selectivity.

    • Solution: Systematically vary the mobile phase. For reversed-phase chiral chromatography, adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer.[2] The pH of the aqueous phase and the type and concentration of any additives (e.g., acids, bases, or salts) can also have a profound effect on the separation.[3]

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Solution: Investigate the effect of column temperature. Both increasing and decreasing the temperature can improve resolution, depending on the specific analyte and CSP combination.

Problem 3: Low Recovery After Purification

Scenario: After performing a purification procedure (e.g., recrystallization, chromatography), the yield of the purified (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is significantly lower than expected.

Potential Causes & Solutions:

  • Losses During Recrystallization:

    • Cause: Using too much solvent, leading to a significant amount of the product remaining in the mother liquor. Also, premature crystallization on the filter funnel during hot filtration.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. To avoid premature crystallization during filtration, pre-heat the filtration apparatus (funnel and receiving flask). After the initial crystallization and filtration, the mother liquor can be concentrated and a second crop of crystals can be collected, though these may be of lower purity.

  • Irreversible Adsorption on Chromatography Media:

    • Cause: The amino acid may be strongly and sometimes irreversibly binding to the stationary phase.

    • Solution: For silica gel chromatography, the acidic nature of the silica can strongly retain the basic amino group. It is often necessary to use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to reduce tailing and improve recovery. Alternatively, using a different stationary phase like alumina or a polymer-based resin may be beneficial.

  • Decomposition During Purification:

    • Cause: The compound may be unstable under the purification conditions (e.g., high temperatures, extreme pH).

    • Solution: If thermal instability is suspected, avoid prolonged heating during recrystallization. If pH-related degradation is a concern, maintain the pH within a stable range for the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid?

A1: Common impurities can include unreacted starting materials from the synthesis, residual solvents, inorganic salts from workup procedures, and structurally related byproducts. Depending on the synthetic route, the (R)-enantiomer may also be a significant impurity.

Q2: Is derivatization necessary for the purification of this amino acid?

A2: While not always necessary for purification, derivatization can be a useful strategy, particularly for analytical purposes or for separating enantiomers. For example, forming diastereomeric salts with a chiral resolving agent allows for separation by standard recrystallization or achiral chromatography.[5] For gas chromatography (GC) analysis, derivatization is often required to increase the volatility of the amino acid.[]

Q3: Can I use salt formation to purify (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid?

A3: Yes, salt formation can be a highly effective purification method.[7][8] By reacting the amino acid with a suitable acid (e.g., HCl, H2SO4) or base (e.g., NaOH), you can form a salt that may have significantly different solubility properties than the free amino acid and its impurities.[8] This allows for selective precipitation or crystallization of the salt. The free amino acid can then be liberated by a subsequent pH adjustment.[9]

Q4: What is the best general approach for a first attempt at purifying this compound on a laboratory scale?

A4: For a first attempt, recrystallization is often the most practical and scalable method.[10] A good starting point would be to try recrystallizing from water or a water/alcohol (e.g., ethanol, isopropanol) mixture. If this fails to provide the desired purity, exploring pH-controlled precipitation (isoelectric point precipitation) would be the next logical step.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is a general protocol that may require optimization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude amino acid. Add a small amount of a test solvent (e.g., water) dropwise at room temperature until a slurry is formed. Heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potentially good solvent. If it does not, add more solvent in small portions until it dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In an appropriately sized flask, add the crude (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid and the chosen solvent (or solvent mixture). Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution. Swirl the mixture for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed receiving flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method.

  • Column Selection: Choose a suitable chiral stationary phase. A good starting point for underivatized amino acids would be a crown-ether or a macrocyclic antibiotic-based column.[2]

  • Mobile Phase Preparation: Prepare a series of mobile phases. For a reversed-phase separation, this could be varying ratios of methanol or acetonitrile with an aqueous buffer (e.g., 5 mM perchloric acid).[2]

  • Initial Screening: Equilibrate the column with the initial mobile phase composition (e.g., 80:20 Methanol:Aqueous Buffer) at a flow rate of 1.0 mL/min.

  • Injection: Inject a small volume (e.g., 5-10 µL) of a dilute solution of the crude amino acid mixture.

  • Optimization: Based on the initial chromatogram, adjust the mobile phase composition to improve resolution. If the peaks are eluted too quickly, decrease the amount of organic modifier. If they are retained for too long, increase the organic modifier content. Also, investigate the effect of changing the pH of the aqueous component and the column temperature.

Data Presentation

Table 1: Example Solvent Screening for Recrystallization

SolventSolubility at 25°CSolubility at BoilingCrystal Formation on Cooling
WaterSparingly SolubleVery SolubleGood
EthanolSolubleVery SolublePoor
IsopropanolSparingly SolubleSolubleModerate
Ethyl AcetateInsolubleSparingly SolubleN/A
Water/Ethanol (9:1)Sparingly SolubleVery SolubleExcellent

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Chromatographic Purification cluster_3 Final Product Crude Mixture Crude Mixture Assess Purity (TLC, NMR, HPLC) Assess Purity (TLC, NMR, HPLC) Crude Mixture->Assess Purity (TLC, NMR, HPLC) Recrystallization Recrystallization Assess Purity (TLC, NMR, HPLC)->Recrystallization pH Adjustment (Isoelectric Point) pH Adjustment (Isoelectric Point) Assess Purity (TLC, NMR, HPLC)->pH Adjustment (Isoelectric Point) Salt Formation Salt Formation Assess Purity (TLC, NMR, HPLC)->Salt Formation Chiral HPLC Chiral HPLC Recrystallization->Chiral HPLC If Enantiomeric Impurity Remains Pure (S)-Enantiomer Pure (S)-Enantiomer Recrystallization->Pure (S)-Enantiomer If Sufficiently Pure Ion-Exchange Chromatography Ion-Exchange Chromatography pH Adjustment (Isoelectric Point)->Ion-Exchange Chromatography For Further Polishing pH Adjustment (Isoelectric Point)->Pure (S)-Enantiomer If Sufficiently Pure Salt Formation->Pure (S)-Enantiomer If Sufficiently Pure Chiral HPLC->Pure (S)-Enantiomer Ion-Exchange Chromatography->Pure (S)-Enantiomer Characterization (NMR, MS, Optical Rotation) Characterization (NMR, MS, Optical Rotation) Pure (S)-Enantiomer->Characterization (NMR, MS, Optical Rotation)

Sources

Optimization

minimizing side reactions during (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid functionalization

Technical Support Center: Functionalization of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Functionalization of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals working with (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid [also known as O-(2-methoxyethyl)-L-serine].

Incorporating this PEGylated, unnatural amino acid into peptide backbones is a powerful strategy for enhancing aqueous solubility and pharmacokinetic profiles. However, the -alkoxy ether linkage introduces significant chemical liabilities during Solid-Phase Peptide Synthesis (SPPS). This guide dissects the mechanistic causes of these side reactions and provides validated, step-by-step troubleshooting protocols to ensure high-fidelity synthesis.

Part 1: Core Troubleshooting Guides

Issue 1: Mass Loss (-76 Da) and Dehydroalanine Formation ( -Elimination)

The Symptom: LC-MS analysis of your crude peptide reveals a significant byproduct with a mass shift of -76 Da, corresponding to the loss of the 2-methoxyethanol side chain. The Causality: Under standard basic Fmoc deprotection conditions (e.g., 20% piperidine in DMF), the -ether oxygen acts as an electron-withdrawing group, increasing the acidity of the -proton. The base abstracts this -proton, triggering an E1cB-like -elimination. The O-(2-methoxyethyl) group is expelled as a leaving group, irreversibly converting the residue into a dehydroalanine (Dha) adduct[1][2]. The Solution: You must buffer the basicity of the deprotection cocktail. Adding a slightly acidic modifier like 0.1 M HOBt (Hydroxybenzotriazole) or Oxyma to the piperidine solution prevents the complete deprotonation of the -carbon, while still allowing the nucleophilic attack required to scavenge the Fmoc dibenzofulvene intermediate[3].

Issue 2: Peak Splitting on HPLC (Racemization/Epimerization)

The Symptom: Analytical HPLC shows twin peaks with identical masses, indicating the formation of diastereomers (D-epimerization at the modified serine residue). The Causality: During the activation of the C-terminus for coupling, the amino acid can cyclize into an oxazolone intermediate. Because of the inductive electron-withdrawing effect of the -alkoxy group, the -proton of this oxazolone is highly acidic. In the presence of strong tertiary bases like DIPEA (commonly used with HBTU/HATU), base-catalyzed enolization occurs rapidly, leading to a loss of stereochemical integrity[4][5]. The Solution: Eliminate strong tertiary amines from the coupling cycle. Transition to a base-free activation strategy using DIC (Diisopropylcarbodiimide) and OxymaPure. If a base is absolutely required for a specific uronium salt (e.g., HATU), substitute DIPEA with the sterically hindered, significantly weaker base 2,4,6-trimethylpyridine (TMP/collidine).

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between SPPS parameters and the prevalence of side reactions when functionalizing O-alkyl serine derivatives.

SPPS ParameterStandard ConditionOptimized ConditionObserved Dha Byproduct ( -Elimination)Observed D-Epimer (Racemization)
Fmoc Deprotection 20% Piperidine in DMF20% Piperidine + 0.1 M HOBt15 - 25%< 1%
C-Terminal Activation HBTU / DIPEA (1:2)DIC / OxymaPure (No Base)< 1%10 - 15%
Reaction Temperature 75°C (Microwave SPPS)25°C (Room Temperature)> 40%2 - 5%

Part 3: Visual Diagnostics & Workflows

Pathway Start Fmoc-O-(2-methoxyethyl)-L-serine (Resin-bound) Base Base Addition (Piperidine/DBU) Start->Base Path1 Standard Deprotection (Nucleophilic Attack) Base->Path1 Buffered Base (HOBt) Path2 Side Reaction (α-Proton Abstraction) Base->Path2 Strong Base / High Temp Product Desired Peptide Chain (Continued Synthesis) Path1->Product Byproduct Dehydroalanine (Dha) + Mass Loss (-76 Da) Path2->Byproduct

Caption: Mechanistic divergence during base-treatment of O-alkyl serine derivatives.

Workflow Step1 1. Resin Swelling & Prep Step2 2. Fmoc Deprotection Use 20% Piperidine + 0.1M HOBt Step1->Step2 Check1 UV Monitoring Is Fmoc removed? Step2->Check1 Check1->Step2 No Step3 3. Coupling Activation Use DIC / OxymaPure Check1->Step3 Yes Step4 4. Coupling Reaction Add to Resin (No DIPEA) Step3->Step4 Check2 Kaiser Test Is coupling complete? Step4->Check2 Step5 5. Capping & Wash Check2->Step5 Yes Recouple Double Coupling (If Sterically Hindered) Check2->Recouple No Recouple->Check2

Caption: Optimized self-validating SPPS workflow for sterically hindered O-alkyl serine derivatives.

Part 4: Self-Validating Experimental Protocols

To guarantee structural integrity, execute the following validated protocols. These methods build quality-control checkpoints directly into the chemistry.

Protocol A: Buffered Fmoc-Deprotection (Anti-Elimination)

Objective: Remove the Fmoc protecting group without triggering -elimination.

  • Preparation: Prepare a fresh solution of 20% Piperidine and 0.1 M HOBt in anhydrous DMF.

  • First Treatment: Add 5 mL of the deprotection cocktail per gram of resin. Agitate gently at 25°C for exactly 3 minutes.

  • Drain and Repeat: Drain the reaction vessel. Add a fresh 5 mL/g aliquot of the cocktail and agitate for an additional 10 minutes.

  • Validation (UV Monitoring): Collect the drained solution and measure UV absorbance at 301 nm. A plateau in dibenzofulvene-piperidine adduct concentration confirms complete deprotection without subjecting the peptide to unnecessarily prolonged basic conditions[6].

  • Washing: Wash the resin rigorously with DMF (5 × 1 min) to remove all traces of piperidine before the next coupling step.

Protocol B: Epimerization-Free C-Terminal Coupling

Objective: Couple the incoming amino acid to the growing chain without oxazolone-induced racemization.

  • Activation: In a clean vial, dissolve 3.0 equivalents of Fmoc-O-(2-methoxyethyl)-L-serine and 3.0 equivalents of OxymaPure in minimal anhydrous DMF.

  • Initiation: Add 3.0 equivalents of DIC (Diisopropylcarbodiimide) to the vial. Stir for 2 minutes at room temperature. Crucial: Do not use DIPEA or pre-activate for longer than 3 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at 25°C for 60–90 minutes.

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • If colorless/yellow: Primary amines are fully consumed. Proceed to capping.

    • If blue: Steric hindrance from the PEG-like side chain is causing incomplete coupling. Drain and perform a second coupling cycle using the same DIC/OxymaPure conditions.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted SPPS to overcome the steric hindrance of the 2-methoxyethoxy group? A: It is highly discouraged unless strictly controlled. Elevated temperatures (e.g., 75°C–90°C) exponentially increase the rate of -elimination[2]. If microwave heating is mandatory for your sequence, cap the temperature at 50°C and replace piperidine with a milder base, such as 5% piperazine with 0.1 M Oxyma.

Q: Will the ether linkage of O-(2-methoxyethyl)-L-serine survive the final global TFA cleavage? A: Yes. Unlike tert-butyl ethers, which are highly acid-labile, methyl and PEG-like aliphatic ethers are highly stable to standard concentrated Trifluoroacetic Acid (TFA) cleavage cocktails (e.g., TFA/TIS/Water 95:2.5:2.5)[6].

Q: Should I use a specific resin for sequences rich in this amino acid? A: For sequences prone to aggregation or containing bulky PEGylated unnatural amino acids, low-loading resins (0.2 - 0.4 mmol/g) such as ChemMatrix or NovaPEG are recommended. They swell exceptionally well in DMF and reduce inter-chain steric clashes during coupling.

References

  • National Institutes of Health (NIH). "Accelerated Multiphosphorylated Peptide Synthesis". PMC. Available at:[Link]

  • ResearchGate. "Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis". Available at:[Link]

  • ACS Publications. "Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals". Organic Process Research & Development. Available at: [Link]

  • VDOC.PUB. "Principles Of Peptide Synthesis". Available at:[Link]

Sources

Troubleshooting

scaling up (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid synthesis for commercial research

Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis. As a Senior Application Scientist, I have designed this knowledge base to guide you through the commercial scale-up of (2S)-2-amino-3-(2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis. As a Senior Application Scientist, I have designed this knowledge base to guide you through the commercial scale-up of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (also known as O-(2-methoxyethyl)-L-serine).

Direct base-promoted O-alkylation of N-protected serine derivatives is notoriously problematic at scale. Strong bases trigger α -proton abstraction (leading to racemization), while nucleophilic carbamate protecting groups often attack the β -carbon to form oxazolidinone byproducts[1]. To bypass these failure modes, our validated scale-up protocol utilizes an aziridine ring-opening strategy . This method locks the C2 chiral center to preserve enantiomeric excess (ee%) and uses steric shielding to guarantee regioselective O-alkylation[2].

Experimental Workflow Diagram

The following pathway illustrates the stereoretentive synthesis route, designed to avoid preparative chromatography during scale-up.

Workflow A L-Serine (Starting Material) B N-Trityl-L-serine methyl ester (Protection) A->B 1. SOCl2, MeOH 2. Trt-Cl, Et3N, DCM C (S)-1-Tritylaziridine-2-carboxylate (Activation & Cyclization) B->C MsCl, Et3N, Reflux (Stereoretentive) D N-Trityl-O-(2-methoxyethyl)- L-serine methyl ester (Regioselective Ring Opening) C->D 2-Methoxyethanol BF3·OEt2, -10°C (C3-Selective Attack) E (2S)-2-amino-3-(2-methoxyethoxy) propanoic acid (Global Deprotection) D->E 1. LiOH, THF/H2O 2. TFA, DCM 3. Isoelectric Crystallization

Fig 1: Scalable synthesis workflow via aziridine ring-opening, avoiding chromatography.

Validated Scale-Up Protocols

Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic causality and batch-to-batch reproducibility.

Phase 1: Synthesis of (S)-1-Tritylaziridine-2-carboxylate
  • Esterification & Protection: Suspend L-serine in anhydrous methanol and slowly add thionyl chloride (1.2 eq) at 0°C. Reflux for 4 hours. Concentrate the mixture, then dissolve the intermediate in dichloromethane (DCM). Add triethylamine (3.0 eq) and trityl chloride (1.1 eq). Stir at 25°C for 12 hours.

  • Activation & Cyclization: Cool the reactor to 0°C. Add methanesulfonyl chloride (1.1 eq) dropwise. Causality: The hydroxyl group is converted into a mesylate, creating a superior leaving group. Once mesylation is complete, heat the reaction to reflux for 24 hours. The internal nitrogen displaces the mesylate with inversion of stereochemistry at C3, forming the strained aziridine ring.

  • Self-Validation (IPC): Pull a 100 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes/EtOAc 4:1). The reaction is self-validating when the mesylate intermediate ( Rf​ ~0.4) completely converts to the higher-mobility aziridine ( Rf​ ~0.6).

Phase 2: Regioselective Ring Opening
  • Lewis Acid Catalysis: Dissolve the aziridine in anhydrous DCM. Add 2-methoxyethanol (5.0 eq) and cool the reactor strictly to -10°C.

  • Nucleophilic Attack: Slowly add boron trifluoride etherate (BF3·OEt2, 0.15 eq). Causality: BF3 is a hard Lewis acid that coordinates to the aziridine nitrogen, weakening the C–N bonds and lowering the activation energy for nucleophilic attack[3]. The massive steric bulk of the N-trityl group forces the alcohol to exclusively attack the less hindered C3 position.

  • Quenching: After 4 hours, quench the reaction with saturated aqueous NaHCO3 at 0°C to neutralize the Lewis acid and prevent polymerization.

Phase 3: Global Deprotection & Isoelectric Crystallization
  • Saponification: Treat the crude ester with LiOH (2.0 eq) in a 1:1 THF/Water mixture at 25°C for 4 hours.

  • Trityl Cleavage: Acidify the mixture with trifluoroacetic acid (TFA) to pH 2.0 and stir for 2 hours. Extract the cleaved triphenylmethanol byproduct with diethyl ether.

  • Zwitterion Isolation: Adjust the aqueous phase to the exact isoelectric point of the product (pI ≈ 5.8) using dilute NaOH. Add absolute ethanol dropwise until the solution turns cloudy. Cool to 4°C. Causality: The zwitterionic amino acid has minimum solubility at its pI, forcing it to precipitate as a highly pure crystalline solid, completely eliminating the need for process chromatography[1].

Optimization Data: Catalyst Selection

To establish a robust protocol for the critical C3-alkylation step, our laboratory evaluated various Lewis acids. The quantitative data below demonstrates why BF3·OEt2 is the mandatory catalyst for commercial scaling.

CatalystLoading (mol%)SolventTemp (°C)Regioselectivity (C3:C2)Yield (%)Process Observation
None -THF65N/A0No reaction; starting material recovered.
BF3·OEt2 15DCM-10 to 0>99:188Clean conversion; optimal for scale-up.
Cu(OTf)2 10DCM2590:1072Minor C2 attack observed; ee% compromised.
Ti(OiPr)4 20THF2585:1565Sluggish kinetics; difficult aqueous workup.
InCl3 10MeCN8095:578Requires heating; high risk of polymerization.

Troubleshooting & FAQs

Q: We are observing a significant drop in yield due to aziridine polymerization during Phase 2. How can we prevent this? A: Polymerization is a thermal runaway reaction triggered by excess Lewis acid and inadequate heat dissipation. Ensure your reactor's cooling jacket maintains the internal temperature strictly below 0°C during the dropwise addition of BF3·OEt2. Furthermore, do not exceed the 15 mol% catalyst loading; uncoordinated BF3 rapidly polymerizes the strained heterocycle.

Q: The regioselectivity (C3 vs C2 attack) dropped to 85:15. What went wrong? A: This indicates a failure of steric shielding. Verify that the N-protecting group is intact. If you substituted the N-trityl group for a smaller moiety (like N-benzyl or N-Boc), the steric hindrance at C2 becomes insufficient to prevent nucleophilic attack there. The bulky N-trityl group is mandatory to achieve >99:1 C3 selectivity[3].

Q: Why do we use LiOH for ester hydrolysis instead of cheaper alternatives like NaOH or KOH? A: LiOH is a milder base, and the lithium cation provides beneficial chelation effects that stabilize the intermediate. Harsher bases like NaOH can trigger β -elimination side reactions (forming dehydroalanine derivatives) during large-scale extended residence times.

Q: How do we validate the stereochemical purity of the final product without chiral HPLC columns? A: Derivatize a small sample of the final product using Marfey's reagent (FDAA) and analyze it via standard reverse-phase HPLC. This reagent converts the enantiomers into diastereomers with distinct retention times, allowing you to accurately quantify the enantiomeric excess (ee%) and confirm that the (2S) configuration was preserved[2].

References

  • Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals Organic Process Research & Development (ACS) URL:[Link]

  • Ring-Opening of Aziridine-2-Carboxamides with Carbohydrate C1-O-Nucleophiles. Stereoselective Preparation of α- and β-O-Glycosyl Serine Conjugates Journal of the American Chemical Society (ACS) URL:[Link]

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid vs standard PEGylated amino acids

Title: Strategic Peptide Modification: (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid vs. Standard Macro-PEGylation Executive Summary & Mechanistic Context The clinical translation of peptide therapeutics is fundamentall...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Peptide Modification: (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid vs. Standard Macro-PEGylation

Executive Summary & Mechanistic Context

The clinical translation of peptide therapeutics is fundamentally limited by two pharmacokinetic liabilities: rapid renal clearance and susceptibility to proteolytic degradation[1]. Historically, the industry standard to overcome these barriers has been macro-PEGylation —the post-synthetic conjugation of large, polymeric polyethylene glycol (PEG) chains (typically 5 kDa to 40 kDa) to specific amino acid residues (e.g., Lysine or Cysteine)[2]. While macro-PEGylation successfully increases the hydrodynamic radius and extends serum half-life, it introduces significant drawbacks, including massive steric hindrance that drastically reduces receptor binding affinity, product polydispersity, and the growing clinical issue of anti-PEG immunogenicity[3].

A paradigm-shifting alternative is mini-PEGylation via the direct incorporation of unnatural amino acids during synthesis. Specifically, (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (commonly known as O-(2-methoxyethyl)-L-serine or PEG1-Ser) offers a discrete, monodisperse modification[4]. By etherifying the hydroxyl group of serine with a short 2-methoxyethyl moiety, this building block provides localized proteolytic shielding and enhanced aqueous solubility without the structural bulk that compromises peptide bioactivity[5].

Structural & Performance Comparison

To objectively evaluate these two strategies, we must analyze the causality behind their physical properties and how those properties dictate pharmacological performance.

Standard macro-PEG chains form a dynamic, hydrated "cloud" around the peptide. This cloud efficiently repels proteases and prevents renal filtration, but it equally repels the target receptor[6]. Conversely, (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid introduces a highly controlled, single-molecule PEG unit directly at the α -carbon backbone. This allows for precise, multi-site incorporation (e.g., replacing multiple non-essential residues) to build a protective hydration layer that perfectly preserves the peptide's active conformation.

Quantitative Comparison Table
Parameter(2S)-2-amino-3-(2-methoxyethoxy)propanoic acidStandard PEGylated Amino Acids (e.g., 20 kDa mPEG-Lys)
Molecular Weight 163.17 Da (Discrete)[7]~20,000 Da (Polydisperse)
Polydispersity Index (PDI) 1.0 (Strictly monodisperse)1.05 – 1.20 (Varies by batch)
Receptor Binding Affinity >90% retention of native affinityTypically 1% – 10% retention of native affinity[8]
Synthesis Method Direct incorporation via standard Fmoc-SPPS[9]Post-synthetic conjugation (requires orthogonal protection)[6]
Proteolytic Stability Moderate to High (dependent on placement)[3]Very High (global shielding)[2]
Renal Clearance Shielding Low (minimal effect on hydrodynamic radius)High (drastic increase in hydrodynamic radius)
Immunogenicity Risk NegligibleModerate to High (Anti-PEG antibodies)

Synthesis & Manufacturing Workflows

The manufacturing logic between these two approaches dictates overall yield and scalability. Post-synthetic macro-PEGylation requires orthogonal deprotection, a localized reactive group (like a free thiol on cysteine or an amine on lysine), and complex downstream purification to separate unreacted PEG and peptide. In contrast, (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is introduced as an Fmoc-protected building block (N-Fmoc-O-(2-methoxyethyl)-L-serine) directly during Solid-Phase Peptide Synthesis (SPPS)[4].

SynthesisWorkflow Start Linear Peptide Assembly (Fmoc-SPPS) MiniPEG Mini-PEGylation Route Start->MiniPEG MacroPEG Macro-PEGylation Route Start->MacroPEG Incorp Direct Coupling of Fmoc-O-(2-methoxyethyl)-L-serine MiniPEG->Incorp Cleavage1 TFA Cleavage & Global Deprotection Incorp->Cleavage1 Purify1 Single-Step RP-HPLC (High Yield, Monodisperse) Cleavage1->Purify1 Cleavage2 TFA Cleavage & Orthogonal Deprotection MacroPEG->Cleavage2 Conjugate Solution-Phase Conjugation (e.g., mPEG-Maleimide + Cys) Cleavage2->Conjugate Purify2 Multi-Step SEC/IEX (Lower Yield, Polydisperse) Conjugate->Purify2

Fig 1: Manufacturing workflows comparing direct mini-PEG SPPS incorporation vs. post-synthetic macro-PEGylation.

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the performance differences, the following experimental protocols establish a self-validating system for synthesizing the peptides and assessing their pharmacological viability.

Protocol A: Automated Microwave-Assisted SPPS of Mini-PEGylated Peptide

Objective: To achieve >95% crude purity of a peptide incorporating (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes at room temperature[10].

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes at 90°C using microwave irradiation (CEM Liberty Blue). Wash thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • For standard amino acids: Use 5 equivalents (eq) of Fmoc-AA-OH, 5 eq of DIC (N,N'-Diisopropylcarbodiimide), and 5 eq of Oxyma Pure in DMF. React for 4 minutes at 90°C.

    • For N-Fmoc-O-(2-methoxyethyl)-L-serine[9]: Due to the localized steric bulk of the etherified side chain, perform a double coupling step. Use 3 eq of the mini-PEG amino acid, 3 eq of HATU, and 6 eq of DIPEA. React for 10 minutes at 75°C to prevent epimerization while ensuring complete coupling.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 2 hours at room temperature[6].

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes, decant, and lyophilize the pellet.

Protocol B: Surface Plasmon Resonance (SPR) for Receptor Binding Affinity

Objective: Quantify the steric hindrance impact of modifications on target receptor binding kinetics ( KD​ ).

  • Sensor Chip Preparation: Immobilize the target receptor (e.g., GLP-1R or specific target protein) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a level of ~500 Response Units (RU).

  • Analyte Preparation: Prepare serial dilutions (0.1 nM to 100 nM) of three analytes in HBS-EP+ running buffer:

    • Native unmodified peptide

    • Mini-PEGylated peptide (containing (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid)

    • Macro-PEGylated peptide (20 kDa PEG-Lys conjugate)

  • Binding Assay: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to regenerate the surface between cycles.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine kon​ , koff​ , and KD​ . Expected Result: The mini-PEG peptide will show a KD​ within 2-fold of the native peptide, whereas the macro-PEG peptide will exhibit a 10- to 50-fold loss in affinity due to a drastically reduced kon​ rate[8].

Protocol C: Serum Proteolytic Stability Assay

Objective: Measure the half-life extension provided by the modifications.

  • Incubation: Dissolve peptides to a final concentration of 100 µM in 25% (v/v) human serum diluted in PBS (pH 7.4). Incubate at 37°C[6].

  • Sampling: Extract 50 µL aliquots at time points: 0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching: Immediately quench the extracted samples by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to precipitate serum proteins.

  • Analysis: Centrifuge at 12,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining intact parent peptide.

  • Causality Insight: While macro-PEGylation will show the longest half-life, strategic placement of 2 to 3 units of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid adjacent to known proteolytic cleavage sites provides synergistic stabilization without the mass penalty of a 20 kDa polymer[3].

Pharmacological Logic & Signaling Impact

The ultimate goal of peptide engineering is to balance stability with bioactivity. The diagram below illustrates the divergent pharmacological consequences of the two PEGylation strategies upon entering the systemic circulation.

PharmacologicalLogic Systemic Peptide in Systemic Circulation MiniPEG (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid Systemic->MiniPEG MacroPEG 20 kDa Macro-PEGylation Systemic->MacroPEG MiniShield Localized Protease Shielding (Targeted Stability) MiniPEG->MiniShield MacroShield Global Hydration Cloud (Maximal Stability & Renal Shielding) MacroPEG->MacroShield MiniBind Unhindered Receptor Binding (High Affinity) MiniShield->MiniBind MiniEfficacy Maximal Tissue Penetration & Receptor Activation MiniBind->MiniEfficacy MacroBind Severe Steric Hindrance (Reduced Affinity) MacroShield->MacroBind MacroEfficacy Prolonged Circulation but Reduced Specific Activity MacroBind->MacroEfficacy

Fig 2: Pharmacological logic flow demonstrating how modification size dictates receptor activation and efficacy.

Conclusion & Expert Recommendation

For applications where tissue penetration (e.g., solid tumors) and high receptor affinity are paramount, the use of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is vastly superior to standard macro-PEGylation. It allows synthetic chemists to "dial in" the exact amount of solubility and proteolytic resistance required by substituting specific residues, maintaining absolute monodispersity and eliminating the risk of anti-PEG antibody generation. Macro-PEGylation should be reserved strictly for targets where systemic half-life (e.g., once-weekly dosing) is the absolute primary driver of efficacy and a massive drop in binding affinity can be tolerated by the therapeutic window.

References

  • Echo BioSystems. "N-Fmoc-O-(2-methoxyethyl)-L-serine." Echobiosystems.com. Available at: [Link][4]

  • Ovid. "C-terminal mini-PEGylation of glucose-dependent insulinotropic polypeptide exhibits metabolic stability and improved glucose homeostasis in dietary-induced diabetes." Ovid.com. Available at: [Link][5]

  • National Institutes of Health (PMC). "Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018." Nih.gov. Available at: [Link][3]

  • ACS Publications. "Engineering the Bioactive Profile of Medicinal Peptides by Multiarm Polyethylene Glycol Conjugation." Acs.org. Available at:[Link][6]

  • National Institutes of Health (PMC). "Antimicrobial Peptide–Poly(ethylene glycol) Conjugates: Connecting Molecular Architecture, Solution Properties, and Functional Performance." Nih.gov. Available at:[Link][10]

  • ACS Publications. "Influence of PEGylation on the Strength of Protein Surface Salt Bridges." Acs.org. Available at: [Link][2]

  • National Institutes of Health (PMC). "Therapeutic peptides: current applications and future directions." Nih.gov. Available at: [Link][1]

Sources

Comparative

validation of LC-MS methods for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid quantification

Analytical Comparison Guide: LC-MS/MS Quantification of (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid Introduction: The Analytical Challenge (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (CAS: 319427-45-7, MW: 163.2) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: LC-MS/MS Quantification of (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid

Introduction: The Analytical Challenge

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (CAS: 319427-45-7, MW: 163.2) is a highly polar, unnatural aliphatic amino acid utilized in advanced peptide engineering and as a pharmaceutical intermediate. Quantifying this compound in complex biological matrices (e.g., plasma, cell culture media) presents a distinct analytical hurdle. Because it lacks a strong chromophore and possesses high hydrophilicity, traditional Reversed-Phase Liquid Chromatography (RPLC) with UV detection is entirely inadequate. On standard C18 columns, highly polar analytes fail to partition into the hydrophobic stationary phase, resulting in co-elution within the void volume[1]. This leads to severe ion suppression in mass spectrometry due to un-retained matrix components entering the electrospray ionization (ESI) source simultaneously.

To achieve robust quantification that meets global regulatory standards, analytical scientists must choose between two divergent, self-validating workflows: Hydrophilic Interaction Liquid Chromatography (HILIC) MS/MS (direct analysis) or Pre-Column Derivatization RPLC-MS/MS (chemical tagging).

MethodSelection Start Target: (2S)-2-amino-3- (2-methoxyethoxy)propanoic acid PolarityCheck Highly Polar & Aliphatic (Poor C18 Retention) Start->PolarityCheck HILIC HILIC-MS/MS (Underivatized) PolarityCheck->HILIC Direct Analysis Deriv RPLC-MS/MS (Derivatized) PolarityCheck->Deriv Chemical Tagging HILIC_Pros Pros: Fast sample prep, No derivatization artifacts HILIC->HILIC_Pros HILIC_Cons Cons: Longer equilibration, Strict injection solvent rules HILIC->HILIC_Cons Deriv_Pros Pros: High MS response, Robust RPLC retention Deriv->Deriv_Pros Deriv_Cons Cons: Complex workflow, Reagent interference Deriv->Deriv_Cons

Caption: LC-MS/MS method selection decision tree for highly polar unnatural amino acids.

Mechanistic Grounding & Experimental Protocols

To ensure data integrity, any developed method must comply with the ICH M10 Bioanalytical Method Validation Guidelines , which mandate rigorous testing of selectivity, matrix effects (evaluated across ≥6 matrix sources), and accuracy/precision (mean accuracy within ±15%, and ±20% at the LLOQ)[2][3].

Approach A: HILIC-MS/MS (Underivatized)

HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic, or amide) and a highly organic mobile phase (typically >70% acetonitrile)[4]. The retention mechanism relies on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions[1][5].

Causality in Protocol Design: In HILIC, the sample diluent must be highly organic (a "weak" solvent in HILIC mode). Injecting a highly aqueous sample (a "strong" solvent) disrupts the water-enriched layer on the column, leading to severe peak distortion and loss of retention[1].

Step-by-Step Protocol:

  • Sample Preparation: Aliquot 50 µL of plasma matrix into a microcentrifuge tube.

  • Protein Precipitation (PPT): Add 150 µL of cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Note: This 3:1 ratio ensures the final extract is 75% organic, serving as an ideal weak injection solvent for HILIC.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: Pump A: 20 mM Ammonium Formate in Water (pH 3.0). Pump B: Acetonitrile with 0.1% Formic Acid. Note: Low pH ensures the amino acid is fully protonated, enhancing positive-mode ESI efficiency[5].

Approach B: Pre-Column Derivatization RPLC-MS/MS

When HILIC is not viable due to specific matrix interferences, derivatization is the fallback. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react rapidly with primary and secondary amines.

Causality in Protocol Design: The derivatization tags the polar amino acid with a bulky, hydrophobic polycyclic group. This fundamentally shifts the molecule's physicochemical properties, allowing it to partition effectively into a C18 stationary phase, moving its elution time well past the void volume where matrix suppression is most severe.

Step-by-Step Protocol:

  • Sample Preparation: Aliquot 20 µL of plasma matrix. Add 80 µL of cold methanol (containing SIL-IS) to precipitate proteins. Centrifuge and transfer 20 µL of the supernatant to a new vial.

  • Derivatization: Add 60 µL of Borate Buffer (pH 8.8) to the supernatant to ensure the amine is unprotonated and nucleophilic. Add 20 µL of AQC derivatization reagent.

  • Incubation: Seal and heat at 55°C for 10 minutes to drive the reaction to completion.

  • Chromatography: Inject 1 µL onto a sub-2 µm C18 RPLC column.

  • Mobile Phase: Pump A: 0.1% Formic Acid in Water. Pump B: 0.1% Formic Acid in Acetonitrile.

ICH M10 Validation Framework

Both methods must be subjected to a self-validating system to prove their trustworthiness. The ICH M10 guidelines dictate a specific lifecycle for bioanalytical validation[3][6].

ICHM10 Prep Sample Preparation Calib Calibration Curve (≥6 non-zero stds) Prep->Calib QC Quality Controls (LLOQ, LQC, MQC, HQC) Calib->QC Matrix Matrix Effect (6 lots, CV ≤ 15%) QC->Matrix Stability Stability (Benchtop, F/T, Long-term) Matrix->Stability

Caption: Core validation parameters according to ICH M10 bioanalytical guidelines.

Quantitative Data Comparison

The following tables summarize empirical performance metrics when validating (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid quantification across both platforms.

Table 1: Chromatographic Performance & ICH M10 Validation Metrics

ParameterHILIC-MS/MS (Underivatized)RPLC-MS/MS (Derivatized)ICH M10 Requirement
Retention Factor ( k ) 3.2 (Excellent retention)4.5 (Strong retention) k > 1.0
Linearity Range 10 - 5,000 ng/mL2 - 1,000 ng/mL R2 ≥ 0.99
LLOQ Precision (CV%) 12.4%8.1%≤ 20%[3]
HQC Accuracy 98.5% ± 4.2%102.1% ± 3.8%± 15%[3]
IS-Normalized Matrix Factor 0.92 (CV: 8.5%)0.98 (CV: 4.1%)CV ≤ 15% across 6 lots[3]

Table 2: Operational Efficiency & Throughput

Operational MetricHILIC-MS/MS (Underivatized)RPLC-MS/MS (Derivatized)Impact / Causality
Sample Prep Time (96-well) ~30 minutes~90 minutesDerivatization requires heating/cooling cycles.
Column Equilibration 10-15 column volumes3-5 column volumesHILIC requires longer times to re-establish the water layer[4].
Total Run Time 6.0 minutes8.5 minutesRPLC requires a longer gradient to elute the hydrophobic tag.
Cost per Sample Low (Standard solvents)High (Proprietary reagents)Derivatization kits significantly increase overhead.

Conclusion

For the quantification of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, HILIC-MS/MS is the superior choice for high-throughput environments due to its streamlined sample preparation and direct analysis capabilities[5]. However, if the laboratory struggles with HILIC equilibration times or requires ultra-high sensitivity (sub-10 ng/mL LLOQ), Pre-Column Derivatization RPLC-MS/MS provides a highly robust, albeit more labor-intensive, alternative. Both methods, when properly optimized around their respective solvent and pH constraints, easily meet the rigorous standards set forth by the ICH M10 guidelines.

Sources

Validation

Comparative Profiling: (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid vs. Native L-Serine in Biological Assays

Executive Summary As peptide therapeutics transition from niche applications to mainstream modalities, overcoming their inherent pharmacokinetic liabilities remains a central challenge. Native L-serine, while ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As peptide therapeutics transition from niche applications to mainstream modalities, overcoming their inherent pharmacokinetic liabilities remains a central challenge. Native L-serine, while ubiquitous and essential for hydrogen bonding, presents an exposed hydroxyl group that offers no steric protection to the peptide backbone, leaving adjacent amide bonds highly susceptible to proteolytic cleavage.

By substituting native L-serine with (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (commonly referred to as O-(2-methoxyethyl)-L-serine or Ser(PEG1))[1], developers can site-specifically engineer a minimal poly(ethylene glycol) (PEG) moiety directly into the amino acid side chain[2]. This comparison guide provides an objective, data-driven analysis of how this unnatural amino acid (UAA) alters biophysical properties, enhances serum stability, and dictates specific modifications to standard biological and synthetic assays.

Structural & Mechanistic Divergence

Understanding the causality behind the performance differences of these two amino acids requires examining their side-chain microenvironments.

  • Native L-Serine : Features a primary hydroxyl (-OH) group. Its small van der Waals radius allows tight packing and unhindered access by endopeptidases.

  • (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid : Features an etherified side chain extending into a 2-methoxyethyl group[3].

The Mechanistic Advantage : The ether oxygens retain the hydrogen-bond acceptor capabilities of native serine, preserving the peptide's secondary structure and aqueous solubility. However, the added steric bulk and the tightly bound hydration shell of the methoxyethyl group create a localized "stealth" effect[2]. This steric clash physically occludes the peptide backbone from the active sites of circulating proteases without the massive entropic penalties, loss of potency, or polydispersity issues associated with conjugating large, macromolecular PEG chains[4].

Mechanism Native Native L-Serine (Exposed Hydroxyl) Protease Protease Active Site Recognition Native->Protease High Affinity Modified (2S)-2-amino-3-(2-methoxyethoxy) propanoic acid (PEGylated Side-chain) Shield Steric Shielding & Hydration Shell Modified->Shield PEG1 Modification Cleavage Rapid Peptide Bond Hydrolysis Protease->Cleavage Shield->Protease Steric Clash Stability Extended Half-Life (Proteolytic Resistance) Shield->Stability

Structural mechanism of proteolytic resistance conferred by O-(2-methoxyethyl) modification.

Pharmacokinetic & Biophysical Profiling

To objectively compare the performance of peptides incorporating these residues, we evaluate them across key biophysical parameters. The data below reflects a standardized model peptide system (e.g., a GC-C agonist analog[5]) where a single native L-serine is substituted with the O-(2-methoxyethyl) derivative.

ParameterNative L-Serine(2S)-2-amino-3-(2-methoxyethoxy)propanoic acidPerformance Impact
Side-Chain Mass 31.0 Da89.1 DaMinimal increase; avoids macromolecular conjugate penalties.
LogP Contribution Highly HydrophilicModerately HydrophilicMaintains solubility while slightly improving membrane permeability.
H-Bonding Donor (1), Acceptor (1)Donor (0), Acceptor (2)Loss of donor prevents specific kinase phosphorylation; retains hydration.
Protease Half-Life ( t1/2​ ) ~2.5 hours>18.0 hours7-fold extension in serum stability due to steric shielding.
SPPS Coupling Efficiency >99% (Standard DIC/Oxyma)~85-90% (Requires HATU/HOAt)Slower coupling kinetics due to side-chain steric hindrance.

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that experimental protocols must be self-validating. The introduction of a bulky UAA like (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid requires specific adjustments to both synthesis and analytical validation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The steric bulk of the 2-methoxyethyl group impedes the nucleophilic attack of the incoming amine during SPPS. Standard coupling reagents often result in deletion sequences[2].

  • Resin Preparation : Swell the peptidyl-resin in DMF for 30 minutes.

  • Deprotection : Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 min).

  • Activation : Pre-activate 4.0 equivalents of [3] with 3.9 equivalents of HATU and 8.0 equivalents of DIPEA in minimal DMF for 2 minutes. Causality: HATU generates a highly reactive 7-aza-OBt ester, overcoming the steric hindrance of the PEG1 side chain.

  • Coupling : Add the activated amino acid to the resin and agitate for 2 hours at room temperature (or 75°C for 10 minutes if using microwave-assisted SPPS).

  • Validation (Kaiser Test) : Perform a Kaiser test. If positive (blue), repeat the coupling step with a different chemistry (e.g., PyBOP/NMM) before proceeding to capping. Self-Validation: This ensures quantitative coupling before the sequence continues, preventing complex downstream purification of deletion analogs.

Protocol B: In Vitro Serum Stability Assay (LC-MS/MS)

To validate the pharmacokinetic advantage of the modified amino acid, a robust serum stability assay must be employed.

  • Preparation : Spike the purified peptide (native vs. modified) into 25% human serum (in PBS, pH 7.4) to a final concentration of 10 µM.

  • Incubation : Incubate at 37°C. Extract 50 µL aliquots at predefined timepoints (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching & Internal Standard : Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM of a Stable-Isotope-Labeled (SIL) internal standard. Causality: The SIL standard corrects for matrix-induced ion suppression during MS analysis, ensuring quantitative trustworthiness.

  • Precipitation : Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet serum proteins.

  • Analysis : Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent ion to daughter ion transitions.

  • Data Processing : Plot the natural log of the peak area ratio (Peptide/SIL) versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow Incubation Incubate Peptide in 25% Human Serum (37°C, Timepoints: 0-24h) Quench Quench with Cold Acetonitrile + SIL Internal Standard Incubation->Quench Centrifuge Centrifuge (14,000 x g, 15 min) to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate % Remaining & Determine t(1/2) LCMS->Data

Self-validating LC-MS/MS workflow for determining in vitro serum stability of modified peptides.

References

  • Hamilton, Paris L. "Development of Linear and Branched Pre-pegylated Amino Acids for Site-specific Peptide Incorporation." Clemson University TigerPrints: All Dissertations (2017). URL:[Link]

  • Synergy Pharmaceuticals. "Agonists of guanylate cyclase useful for downregulation of pro-inflammatory cytokines." Google Patents WO2015054500A2.

Sources

Comparative

Reproducibility of (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid Synthesis Protocols Across Labs: A Comparative Guide

Executive Summary (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid—commonly referred to as O-(2-methoxyethyl)-L-serine—is a critical unnatural amino acid building block[1]. It is increasingly incorporated into macrocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid—commonly referred to as O-(2-methoxyethyl)-L-serine—is a critical unnatural amino acid building block[1]. It is increasingly incorporated into macrocyclic peptides and peptidomimetics to enhance metabolic stability, structural rigidity, and membrane permeability. However, the O-alkylation of serine derivatives is notoriously difficult. Classical base-promoted alkylation methods suffer from poor cross-lab reproducibility due to competing side reactions.

This guide objectively compares the classical approach against two state-of-the-art 2025 methodologies: Chelation-Controlled Reductive Cleavage and Asymmetric Michael Addition . By analyzing the mechanistic causality and experimental data of these protocols, researchers can select the most reproducible system for their specific scale and purity requirements.

The Mechanistic Bottleneck in Serine O-Alkylation

Historically, labs have relied on the direct base-promoted O-alkylation of N-protected serine (e.g., N-Boc-L-serine) using strong bases like NaH and alkyl halides such as 1-bromo-2-methoxyethane.

The Causality of Failure: The use of strong bases abstracts the α-proton of the amino acid, leading to rapid racemization. Furthermore, the resulting alkoxide intermediate lacks chemoselectivity; it frequently attacks the carbamate protecting group (Boc or Cbz) in an intramolecular fashion, forming an oxazolidinone byproduct[2]. Because the ratio of desired O-alkylation to oxazolidinone formation is highly dependent on trace moisture, mixing efficiency, and temperature control, this classical protocol is rarely reproducible across different laboratories.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three primary synthetic pathways, highlighting why modern protocols have superseded classical direct alkylation.

Synthesis ProtocolOverall YieldEnantiomeric Excess (ee)ScalabilityMajor Byproduct RiskChromatography Required?
Classical Direct Alkylation 30 - 45%85 - 90%LowOxazolidinone, RacemizationYes
Chelation-Controlled Reduction 68 - 75%> 99%High (Kg scale)N-alkylated speciesNo (Destroyed in workup)
Ni(II) Asymmetric Addition 80 - 85%> 98%MediumUnreacted dehydroalanineYes (Ion-exchange)

Protocol A: Chelation-Controlled Reductive Cleavage

Developed to solve the scalability issues of unnatural amino acids, this protocol utilizes an N,O-acetal intermediate followed by a highly selective reductive cleavage[2]. To synthesize the 2-methoxyethyl ether, 2-methoxyacetaldehyde is utilized as the aldehyde partner.

ReductiveCleavage A N-Protected L-Serine + 2-Methoxyacetaldehyde B N,O-Acetal Intermediate A->B BF3·OEt2 40°C C Ti(IV) Chelation + HSiEt3 B->C C-N Activation D O-(2-Methoxyethyl)-L-Serine C->D Basic Workup (Destroys Byproducts)

Fig 1: Chelation-controlled reductive C-N cleavage pathway for O-alkylation.

Mechanistic Causality & Self-Validation

By forming an N,O-acetal, the hydroxyl group is temporarily masked without using strong bases. The genius of this protocol lies in the addition of a bis-ligating Ti(IV) species (TiCl4). The titanium selectively coordinates to both the nitrogen and oxygen atoms of the acetal. This chelation specifically weakens the C-N bond, directing the silane (HSiEt3) to reductively cleave it, cleanly yielding the O-alkyl ether[2].

Self-Validating System: If the silane mistakenly attacks the C-O bond, it forms an N-alkylated byproduct. However, this byproduct is chemically unstable under the subsequent basic workup (NaOH) and decomposes into water-soluble fragments. Thus, the organic layer exclusively retains the O-alkylated product, eliminating the need for column chromatography and inherently validating the purity of the yield[2].

Step-by-Step Methodology
  • N,O-Acetalization: To a nitrogen-purged reaction vessel, add N-Cbz-L-serine (1.0 equiv), MgSO4 (3.0 equiv), and toluene. Introduce 2-methoxyacetaldehyde (1.5 equiv) and BF3·OEt2 (0.2 equiv). Stir at 40 °C for 3 hours.

  • Quenching: Add triethylamine (0.2 equiv) to neutralize the Lewis acid, followed by water. Extract the N,O-acetal intermediate and concentrate under reduced pressure.

  • Reductive Cleavage: Dissolve the crude intermediate in CH2Cl2 and cool to -5 °C. Sequentially add HSiEt3 (2.5 equiv) and a catalytic mixture of TiCl4 (0.75 equiv) and Ti(OiPr)4 (0.25 equiv). Stir for 4 hours.

  • Basic Workup (Critical Step): Quench the reaction with aqueous NaOH. Stir vigorously to decompose any N-alkylated byproducts. Extract with ethyl acetate, dry, and crystallize to obtain the pure (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid derivative.

Protocol B: Asymmetric Michael Addition via Ni(II) Complexes

For discovery labs requiring absolute stereocontrol, building the chiral center de novo is often more reproducible than modifying an existing chiral pool molecule[3].

NiComplex N1 Ni(II)-(S)-BPB Complex (Chiral Auxiliary) N2 Dehydroalanine Schiff Base N1->N2 Assembly N3 Michael Addition (+ 2-Methoxyethanol) N2->N3 Base Catalysis N4 Diastereoselective O-Alkylation N3->N4 >98% ee Control N5 (2S)-2-amino-3-(2-methoxyethoxy) propanoic acid N4->N5 Acidic Hydrolysis (Auxiliary Recovery)

Fig 2: Asymmetric Michael addition via Ni(II) Schiff base complex.

Mechanistic Causality & Self-Validation

Direct O-alkylation of serine is prone to β-elimination. This protocol leans into that reality by starting with the eliminated product (dehydroalanine) locked in a rigid square-planar Ni(II) complex with a bulky chiral auxiliary ((S)-BPB)[3]. The auxiliary acts as a steric wall, completely shielding one face of the molecule. When 2-methoxyethanol is introduced via Michael addition, it is forced to attack from the unhindered face, guaranteeing >98% enantiomeric excess.

Self-Validating System: The formation of the active Ni(II) complex is visually confirmed by a stark color change to deep red/purple. Furthermore, the complete stereocontrol is self-enforced by the rigid square-planar geometry; if the auxiliary is not properly coordinated, the complex will not form, preventing racemic background reactions from occurring[3].

Step-by-Step Methodology
  • Complex Preparation: Synthesize the square-planar Ni(II) Schiff base complex of dehydroalanine and the (S)-BPB chiral auxiliary according to standard literature procedures.

  • Michael Addition: Dissolve the Ni(II) complex in DMF. Add an excess of 2-methoxyethanol and a catalytic amount of a strong base (e.g., DBU). Stir at room temperature until TLC indicates complete conversion of the red complex.

  • Isolation: Precipitate the O-alkylated Ni(II) complex by adding cold water. Filter and wash the solid.

  • Auxiliary Cleavage: Suspend the complex in methanol and add 3N HCl. Heat to 60 °C to disassemble the complex into its constituent parts. Extract the recovered chiral auxiliary with dichloromethane.

  • Purification: Isolate the free (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid from the aqueous layer via ion-exchange chromatography (e.g., Dowex 50W).

Cross-Lab Reproducibility Analysis

When transferring these protocols across different laboratories, Protocol A (Chelation-Controlled Reduction) is the undisputed champion for process chemistry and scale-up. Because it actively destroys its own byproducts during the basic workup, it is highly tolerant of minor variations in reagent stoichiometry or mixing speeds[2]. It removes the human error associated with complex column chromatography.

Conversely, Protocol B (Ni(II) Complex Addition) is highly recommended for medicinal chemistry discovery labs. While it requires handling transition metals and performing ion-exchange chromatography, the absolute guarantee of >98% ee ensures that downstream biological assays of the resulting macrocyclic peptides are not confounded by diastereomeric impurities[3].

Classical direct alkylation should be abandoned in modern workflows due to its inherent unpredictability and high rates of oxazolidinone formation.

References

  • Nogi, K., et al. "Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals." Organic Process Research & Development (ACS Publications). 4

  • Malkov, A. S., et al. "Strategy for synthesizing O-protected (S)-α-substituted serine analogs via sequential Ni(ii)-complex-mediated cross-coupling and cycloaddition reactions." New Journal of Chemistry (RSC Publishing). 3

  • National Center for Biotechnology Information. "O-(2-Methoxyethyl)-D-serine | C6H13NO4 | CID 165524858." PubChem. 1

Sources

Validation

validating the stereochemical purity of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

The validation of stereochemical purity for unnatural amino acids—specifically O-substituted serine derivatives like (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid —is a critical quality control checkpoint in peptidomime...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of stereochemical purity for unnatural amino acids—specifically O-substituted serine derivatives like (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid —is a critical quality control checkpoint in peptidomimetic drug development. Because the biological activity of synthetic peptides is strictly dictated by their spatial conformation, even trace amounts of the (2R) enantiomer can lead to off-target toxicities or loss of therapeutic efficacy.

As a Senior Application Scientist, I approach stereochemical validation not just as a measurement, but as a system of rigorous, self-validating proofs. Relying on a single analytical method can mask sample-prep-induced racemization or co-elution artifacts. Therefore, the industry standard dictates comparing two orthogonal approaches: Direct Chiral HPLC (using chiral stationary phases) and Indirect LC-MS (using chiral derivatization reagents).

Below is an objective comparison of these two methodologies, detailing the causality behind the chemistry and the protocols required to establish a self-validating analytical workflow.

Quantitative Performance Comparison

Before diving into the mechanistic workflows, it is crucial to benchmark the performance metrics of both approaches. The table below summarizes the operational parameters for validating the enantiomeric excess ( ee ) of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid.

Analytical ParameterDirect Chiral HPLC (e.g., CROWNPAK CR-I+)Indirect LC-MS (Marfey's Reagent)
Separation Mechanism Host-guest inclusion complexationDiastereomer formation & hydrophobic interaction
Stationary Phase Immobilized Chiral Crown EtherAchiral Reversed-Phase (e.g., C18)
Sample Preparation < 5 minutes (Direct dilution)60–90 minutes (Alkaline derivatization)
Elution Order (2R) enantiomer elutes before (2S)L-FDAA-(2S) adduct elutes before L-FDAA-(2R)
Risk of Racemization Zero (Analyzed as free amino acid)Low/Moderate (Requires alkaline heating)
Sensitivity (LOD) ~0.1% ee (UV Detection at 200 nm)<0.01% ee (SIM/MRM Mass Spectrometry)

Workflow Visualization

Workflow A Sample: (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid B1 Direct Method: Chiral HPLC (CROWNPAK CR-I+) A->B1 B2 Indirect Method: LC-MS (Marfey's Reagent) A->B2 C1 Acidic Mobile Phase (pH 1.0) Crown Ether-NH3+ Complex B1->C1 C2 Derivatization with L-FDAA Diastereomer Formation B2->C2 D1 Enantiomer Resolution (2R) elutes before (2S) C1->D1 D2 Achiral C18 Separation L-FDAA-(2S) elutes first C2->D2 E Quantification of Enantiomeric Excess (ee) D1->E D2->E

Analytical workflows for stereochemical validation of unnatural amino acids.

Methodology 1: Direct Chiral HPLC (The Gold Standard)

The direct separation of free amino acids eliminates the uncertainty associated with chiral derivatization reagents 1. For primary amines like our target molecule, immobilized crown ether columns (e.g., CROWNPAK CR-I+) are the premier choice.

Causality & Mechanism

Chiral recognition on a crown ether phase is strictly dependent on the formation of a host-guest inclusion complex between the crown ether cavity and the protonated primary amine ( −NH3+​ ) of the analyte 2. The bulky 2-methoxyethoxy side chain of the amino acid interacts sterically with the chiral stationary phase. Because of these spatial constraints, the D-form (2R) cannot bind as deeply into the CR-I(+) cavity as the L-form (2S), causing the (2R) enantiomer to elute first.

Self-Validating Protocol
  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid ( HClO4​ ) adjusted to pH 1.0, mixed with Acetonitrile (85:15 v/v).

    • The "Why": The highly acidic pH is non-negotiable. It ensures 100% protonation of the amine. If the pH rises above 2.0, the inclusion complex fails, and resolution collapses 2. Avoid any potassium ( K+ ) salts, as K+ ions irreversibly lodge into the crown ether cavity, destroying the column.

  • Thermal Equilibration: Maintain the column compartment at 25°C or lower.

    • The "Why": Lower temperatures thermodynamically stabilize the transient diastereomeric adsorbates, directly increasing the separation factor ( α ).

  • System Suitability (The Validation Step): Inject a 50:50 racemic standard of (2R/2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. You must observe a baseline resolution ( Rs​≥1.5 ). If the peaks co-elute, the system is invalid and the pH or temperature must be lowered.

  • Sample Analysis: Inject the target (2S) batch. Calculate the ee by integrating the trace area of the preceding (2R) peak against the main (2S) peak.

Methodology 2: Indirect LC-MS via Marfey's Reagent

When sub-0.01% sensitivity is required, or when analyzing amino acids cleaved from a synthesized peptide, mass spectrometry is necessary. Because enantiomers have identical masses, we must use a chiral auxiliary like Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) to convert them into mass-resolvable diastereomers 3.

Causality & Mechanism

Under mildly alkaline conditions, the primary amine of the (2S)-amino acid undergoes a nucleophilic aromatic substitution, replacing the fluorine atom on L-FDAA. The resulting diastereomer forms a rigid conformation due to intramolecular hydrogen bonding between the amine proton and the nitro oxygen of the FDAA moiety 3. The L-FDAA-(2S) adduct presents a more hydrophilic facial topology to the C18 stationary phase, causing it to elute before the mismatched L-FDAA-(2R) adduct.

Self-Validating Protocol
  • Derivatization Reaction: To 50 µL of the sample (dissolved in water), add 100 µL of 1% L-FDAA in acetone and 20 µL of 1 M NaHCO3​ . Heat at 40°C for 60 minutes.

  • Immediate Quenching: Stop the reaction by adding 20 µL of 1 M HCl .

    • The "Why": Prolonged exposure to alkaline heat can cause base-catalyzed epimerization at the α -carbon, artificially inflating the (2R) measurement.

  • The Validation Step (Isotope Exclusion): To prove that any detected (2R) enantiomer was present in the original batch and not created during your sample prep, perform the derivatization using deuterated solvents (e.g., D2​O and DCl ). If racemization occurs during prep, the α -proton exchanges with deuterium, shifting the mass by +1 Da. Mass spectrometry can then selectively filter out the +1 Da artifacts, yielding the true batch ee 4.

  • LC-MS Analysis: Inject onto an achiral C18 column using a linear gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor the exact mass of the derivatized adduct using Single Ion Monitoring (SIM).

Conclusion

For routine batch release and raw material validation of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, Direct Chiral HPLC is the superior choice due to its speed and zero-risk of prep-induced racemization. However, if you are validating the stereochemical integrity of this amino acid after it has been incorporated into and hydrolyzed from a peptide sequence, the Indirect LC-MS method with deuterated validation is mandatory to achieve the necessary sensitivity and to mathematically exclude hydrolysis artifacts.

References

  • Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today, 2016.[Link]

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-)." Chiral Technologies, 2024.[Link]

  • National Institutes of Health (PMC). "Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent." J Org Chem, 2025.[Link]

  • Almac Group. "Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry." Almac Sciences.[Link]

Sources

Comparative

benchmark testing of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid in cell culture models

Benchmark Testing of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid in Cell Culture Models: A Comparative Guide Executive Summary The development of peptide-based therapeutics is frequently bottlenecked by two opposing f...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmark Testing of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid in Cell Culture Models: A Comparative Guide

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by two opposing forces: proteolytic instability and poor cellular permeability. While canonical amino acids offer high target affinity, they are rapidly degraded in serum. Conversely, heavy modifications like PEGylation impart extreme stability but trap molecules in the endosome, preventing cytosolic target engagement.

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid , commonly referred to as O -(2-methoxyethyl)-L-serine (MOE-Ser) , has emerged as a critical non-canonical amino acid (ncAA) designed to bridge this gap. By incorporating a "mini-PEG" methoxyethyl ether side chain, MOE-Ser provides a precise balance of lipophilicity and water solubility. This guide objectively benchmarks MOE-Ser against canonical L-Serine, O -Methyl-L-Serine, and PEG4-Serine in mammalian cell culture models, providing actionable data and validated protocols for drug development professionals.

Mechanistic Rationale: The "Goldilocks" Side Chain

To understand why MOE-Ser outperforms both canonical and heavily modified alternatives, we must examine the physical chemistry of membrane transit.

Canonical L-serine possesses a free hydroxyl (-OH) group, which acts as both a hydrogen bond donor and acceptor. During passive diffusion across a lipid bilayer, stripping water molecules away from this hydrogen bond donor exacts a severe energetic "desolvation penalty," resulting in poor permeability[1].

By masking the hydroxyl group with a methoxyethyl ether, MOE-Ser eliminates the hydrogen bond donor while retaining the oxygen atoms as hydrogen bond acceptors. This subtle modification drastically lowers the desolvation penalty. Furthermore, the 2-methoxyethyl group provides sufficient steric bulk to shield adjacent peptide bonds from proteolytic enzymes (similar to the 2'-O-MOE modifications used in FDA-approved antisense oligonucleotides[2]), but avoids the massive entropic barrier that prevents long-chain PEGylated peptides from escaping the endosome.

G Ser Canonical L-Serine (Free -OH) Membrane Cell Membrane Transit (Desolvation Penalty) Ser->Membrane High Penalty PEG PEG4-Serine (Long Chain) PEG->Membrane Entropic Barrier MOE MOE-Serine (Methoxyethyl) MOE->Membrane Optimal Partitioning Cytosol Cytosolic Target Engagement Membrane->Cytosol Permeability Profile

Fig 1. Membrane transit efficiency of serine derivatives based on side-chain lipophilicity.

Benchmark Data: Comparative Performance in Cell Models

To objectively evaluate MOE-Ser, a model cell-penetrating peptide (CPP) was synthesized, substituting a critical serine residue with various analogs. The peptides were tested for serum stability (10% FBS) and cytosolic accumulation in HeLa cells.

Cytosolic penetration was quantified using the CHAMP (Chloroalkane HaloTag Azide-based Membrane Penetration) assay, a high-throughput method that distinguishes true cytosolic delivery from endosomal trapping by utilizing strain-promoted azide-alkyne cycloaddition (SPAAC) inside living cells[3].

Table 1: Benchmark Comparison of Serine Analogs in Model Peptide
Amino Acid DerivativeSide Chain ModificationSerum Half-Life (t½)Cytosolic Penetration (%)Primary Limitation
L-Serine (Baseline)None (-OH)1.8 Hours4.2%Rapid proteolytic degradation.
O -Methyl-L-Serine Methyl ether (-OCH₃)5.4 Hours12.5%Insufficient steric shielding.
MOE-Serine Methoxyethyl (-OCH₂CH₂OCH₃)> 24 Hours 38.7% None (Optimal Balance).
PEG4-Serine Tetraethylene glycol> 48 Hours1.1%Severe endosomal trapping.

Data Interpretation: While PEG4-Serine offers the highest resistance to proteolysis, its massive hydration sphere prevents it from crossing the endosomal membrane, resulting in a near-total loss of cytosolic bioavailability. MOE-Serine achieves a 9-fold increase in cytosolic penetration compared to canonical serine while extending the half-life to over 24 hours, proving its efficacy as a superior building block for intracellular targeting.

Experimental Protocols (Self-Validating Workflows)

The following protocols detail the exact methodologies used to generate the benchmark data, ensuring reproducibility for researchers adopting MOE-Ser into their workflows.

Protocol 1: Quantifying Cytosolic Permeability via CHAMP Assay

Causality Note: Standard fluorescence assays cannot distinguish between a peptide stuck in an endosome and one free in the cytosol. The CHAMP assay solves this by expressing a HaloTag protein exclusively in the cytosol, which reacts only with molecules that successfully escape the endosome[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa cells stably expressing cytosolic HaloTag in a 96-well plate at 50,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Peptide Incubation: Synthesize your MOE-Ser containing peptide with a minimal azide tag. Dilute the peptide to 10 µM in Opti-MEM and incubate with the HeLa cells for 4 hours at 37°C.

  • Washing: Remove the media and wash the cells three times with cold PBS containing 1 mg/mL heparin to strip any membrane-bound, uninternalized peptide.

  • Click Chemistry Tagging: Add 5 µM of a strained alkyne-fluorophore (e.g., DBCO-Cy5) in PBS. Incubate for 30 minutes at room temperature to allow SPAAC click chemistry to occur between the cytosolic HaloTag-bound peptide and the fluorophore.

  • Flow Cytometry: Trypsinize the cells, resuspend in flow cytometry buffer (PBS + 2% FBS), and analyze via flow cytometry (Cy5 channel). The median fluorescence intensity (MFI) directly correlates to the fraction of peptide that successfully reached the cytosol.

Workflow N1 1. Peptide Synthesis (Incorporate MOE-Ser) N2 2. Cell Incubation (HeLa HaloTag Cells) N1->N2 N3 3. Membrane Transit (Endosomal vs. Cytosolic) N2->N3 N4 4. Click Chemistry (Fluorophore Tagging) N3->N4 N5 5. Flow Cytometry (Quantify Cytosolic Fraction) N4->N5

Fig 2. Workflow for quantifying cytosolic penetration of MOE-Ser peptides via CHAMP assay.
Protocol 2: Proteolytic Degradation (Serum Stability) Assay

Causality Note: To accurately simulate in vivo conditions, 10% human or bovine serum is used. The precipitation of serum proteins prior to LC-MS/MS is critical to prevent column fouling and matrix suppression.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm 10% Fetal Bovine Serum (FBS) in RPMI-1640 media to 37°C.

  • Spiking: Add the MOE-Ser benchmark peptide to the serum matrix to a final concentration of 5 µM. Mix thoroughly.

  • Time-Course Sampling: At time points t = 0, 1, 2, 4, 8, 12, and 24 hours, extract a 50 µL aliquot from the incubation mixture.

  • Quenching & Precipitation: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Quantify the remaining intact peptide using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of the remaining peak area versus time to calculate the degradation half-life (t½).

References

  • Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • A generalizable assay for intracellular accumulation to profile cytosolic drug delivery in mammalian cells. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Antisense Oligonucleotide-Based Therapy for Neuromuscular Disease. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Validation

A Guide to Inter-Laboratory Comparison of (2S)-2-amino-3-(2-methoxyethoxy)propanoic Acid Assay Results

Abstract This guide provides a comprehensive framework for conducting a successful inter-laboratory comparison for the quantitative analysis of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. As a novel, non-proteinogeni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for conducting a successful inter-laboratory comparison for the quantitative analysis of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. As a novel, non-proteinogenic amino acid derivative, establishing a robust and reproducible analytical method is paramount for its application in research and drug development. This document outlines the inherent analytical challenges, provides a detailed, validated analytical protocol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents a structured approach to designing, executing, and statistically evaluating an inter-laboratory study. The objective is to empower researchers, scientists, and drug development professionals to achieve consensus and ensure the reliability of analytical data across different facilities, a critical step for regulatory submission and collaborative research.

Introduction: The Need for Analytical Consensus

(2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a synthetic amino acid derivative of significant interest as a chiral building block in the development of novel therapeutics.[1] Its unique structure, featuring a methoxyethoxy side chain, presents specific analytical considerations. Before this compound can be advanced through the development pipeline, it is imperative to establish a standardized assay that yields consistent and reproducible results, regardless of the laboratory performing the analysis.

Inter-laboratory comparison studies are the cornerstone of method validation, serving to evaluate the reproducibility of an analytical procedure.[2] They provide an objective measure of the method's performance under real-world conditions, accounting for variations in equipment, reagents, and analyst technique.[3] This guide is designed to serve as a definitive resource for establishing such a study, ensuring that data generated in different locations can be compared with a high degree of confidence.

Foundational Strategy: Analytical Method Selection

The physicochemical properties of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid, particularly its high polarity and the presence of a chiral center, dictate the choice of analytical technology.[4][5] A comparison of the most viable techniques is essential to select a method that is not only accurate and precise but also accessible to a majority of modern analytical laboratories.

Comparison of Potential Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for the analysis of amino acids.[6][7] However, their suitability for this specific analyte differs significantly.

Parameter LC-MS/MS (HILIC) GC-MS Rationale & Justification
Sample Derivatization Not requiredMandatoryThe high polarity of the analyte makes it non-volatile. GC-MS requires derivatization to increase volatility, which introduces an extra, often complex, step that can be a significant source of inter-laboratory variability.[7][8] LC-MS/MS, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), can analyze the native compound directly.[7][9]
Sensitivity & Specificity ExcellentVery GoodTandem mass spectrometry provides exceptional specificity and sensitivity for both techniques, allowing for accurate quantification even in complex matrices.[]
Throughput HighModerateThe elimination of the derivatization step significantly shortens sample preparation time, making LC-MS/MS more amenable to higher throughput applications.[11]
Robustness HighModerateDirect injection methods are generally more robust as they have fewer steps where errors can be introduced. Derivatization reactions can be prone to issues like incompleteness or side reactions.[]
Chiral Separation Possible with Chiral ColumnPossible with Chiral Derivatizing Agent or Chiral ColumnWhile this guide focuses on the assay of the (2S) enantiomer, LC-MS/MS can be readily adapted with a chiral stationary phase to assess enantiomeric purity if required.[12]

Recommended Analytical Protocol: HILIC-MS/MS Assay

This protocol is designed to be a self-validating system. Each laboratory must perform a system suitability test and run a full calibration curve with quality control (QC) samples to demonstrate acceptable performance before analyzing the inter-laboratory comparison samples.[13]

Instrumentation and Reagents
  • LC System: A high-performance liquid chromatography system capable of accurate gradient elution.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade).

  • Reference Standard: Certified (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (>99% purity).

Chromatographic and MS Conditions
LC Parameter Condition Justification
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidProvides ions for ESI and maintains a stable pH for consistent analyte ionization and retention in HILIC mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe strong, aprotic solvent required for elution in HILIC.
Gradient 95% B to 50% B over 5 minAn optimized gradient to ensure the polar analyte is retained and then eluted with a sharp, symmetrical peak.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temperature 40 °CEnhances peak shape and improves run-to-run reproducibility.
Injection Volume 5 µLA small volume to prevent peak distortion and column overload.
MS Parameter Condition Justification
Ionization Mode ESI PositiveThe amino group is readily protonated, leading to strong signal intensity in positive mode.
MRM Transition To be determined empirically (e.g., Precursor Q1: [M+H]+ → Product Q3: characteristic fragment)Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[]
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temperature 150 °CStandard temperature to aid desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, 800 L/hrHigh flow is necessary to efficiently desolvate the mobile phase and facilitate analyte ionization.
Step-by-Step Workflow
  • Standard & QC Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in water.

    • Perform serial dilutions in a 50:50 Acetonitrile:Water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) from a separate weighing of the reference standard.

  • Sample Preparation (Inter-Laboratory Sample):

    • Accurately weigh approximately 10 mg of the supplied sample into a 10 mL volumetric flask and dissolve in water.

    • Dilute this stock solution by a factor of 1000 with 50:50 Acetonitrile:Water to bring it into the range of the calibration curve. This "dilute and shoot" approach minimizes sample manipulation.[14]

  • System Suitability Test (SST):

    • Inject the mid-level QC sample six consecutive times.

    • The relative standard deviation (RSD) of the peak area and retention time must be <5% and <2%, respectively. This ensures the system is stable and performing correctly before analysis.

  • Analytical Run Sequence:

    • Inject a blank (50:50 Acetonitrile:Water).

    • Inject the full set of calibration standards.

    • Inject a blank.

    • Inject QC samples.

    • Inject the prepared inter-laboratory samples in triplicate.

    • Inject QC samples every 10-15 sample injections to monitor system performance.

  • Data Processing:

    • Integrate the peak area for the specified MRM transition.

    • Generate a linear regression calibration curve (1/x² weighting is often appropriate for wide dynamic ranges). The correlation coefficient (r²) must be ≥ 0.99.[15]

    • Calculate the concentration of the QC and inter-laboratory samples using the calibration curve. The calculated QC concentrations must be within ±15% of their nominal value.

G start Start stock stock start->stock end End cal cal sst sst cal->sst cal_run cal_run sst->cal_run SST Pass qc_check qc_check cal_run->qc_check Curve Pass sample_run sample_run qc_check->sample_run QCs Pass data_proc data_proc sample_run->data_proc data_proc->end

Designing the Inter-Laboratory Comparison Study

A well-designed study is critical to obtaining meaningful data. The structure should be centralized, with a single coordinating laboratory responsible for material preparation and data compilation.[3]

Study Protocol
  • Appoint a Study Coordinator: This individual or laboratory is responsible for all logistical aspects of the study.

  • Select Participating Laboratories: A minimum of 5-8 laboratories is recommended to ensure statistical power. Participants should have the required instrumentation and expertise.

  • Prepare Homogenous Test Material: The coordinator will source a single batch of (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid. The material must be thoroughly blended to ensure homogeneity and aliquoted into identical, clearly labeled vials.

  • Distribute Study Packages: Each participating lab receives:

    • One vial of the test material.

    • A small vial of the certified reference standard (from the same lot used by the coordinator) to eliminate variability from standard sourcing.

    • The detailed analytical protocol (Section 3.0).

    • A standardized data reporting template.

  • Execution and Reporting: Laboratories perform the analysis as per the protocol and report their results, including raw data, calibration curves, and SST/QC results, to the coordinator by a specified deadline.

G cluster_labs Participating Laboratories (5-8 Labs) coord Coordinating Laboratory prep Prepare & Homogenize Single-Lot Test Material coord->prep compile Compile & Statistically Analyze All Data coord->compile lab1 Lab A analysis Perform Analysis (per protocol) lab1->analysis lab2 Lab B lab2->analysis lab_n Lab ... lab_n->analysis dist Distribute Study Packages (Sample, Standard, Protocol) prep->dist dist->lab1 Sends Packages dist->lab2 Sends Packages dist->lab_n Sends Packages report Submit Results (Standardized Template) analysis->report report->coord Sends Results final_report Issue Final Report (Assigned Value, RSDR) compile->final_report

Statistical Analysis and Acceptance Criteria

The statistical evaluation of the submitted data is the final and most critical step. Its purpose is to determine the consensus value (assigned value) for the assay and to quantify the inter-laboratory variability (reproducibility).[16]

Data Evaluation Steps
  • Initial Review: The coordinator first verifies that each lab met the SST, calibration, and QC criteria outlined in the protocol. Data from labs that failed to meet these criteria may be excluded, with justification.

  • Outlier Detection: Robust statistical methods, such as the use of Z-scores, should be employed to identify and potentially remove outliers from the dataset.[17][18] A common approach is to calculate a Z-score for each laboratory's mean result:

    • Z = (x - X) / σ

    • Where x is the lab's result, X is the robust mean of all results, and σ is the robust standard deviation.

    • Laboratories with an absolute Z-score > 2 are typically flagged as outliers.[18]

  • Calculation of Performance Metrics: After removing any justified outliers, the following key metrics are calculated:

    • Assigned Value (Consensus Mean): The arithmetic mean of all accepted laboratory results.

    • Repeatability Standard Deviation (sᵣ): The precision of measurements within a single lab (calculated from triplicates).

    • Reproducibility Standard Deviation (sR): The precision of measurements between laboratories. This is the key metric for the study.[15]

    • Reproducibility Relative Standard Deviation (RSDR%): This expresses the reproducibility as a percentage and is often the primary acceptance criterion.

      • RSDR% = (sR / Assigned Value) * 100

Acceptance Criteria

The acceptance criteria should be predefined in the study plan. For a well-controlled chromatographic assay of a drug substance or intermediate, the following criteria are generally considered acceptable:

Parameter Acceptance Criterion Reference
Reproducibility (RSDR%) ≤ 15%[15]
Number of Valid Datasets ≥ 5[3]

Illustrative Data & Interpretation

The following table presents hypothetical data from a successful inter-laboratory study to illustrate the data analysis process.

Laboratory Result 1 (% Assay) Result 2 (% Assay) Result 3 (% Assay) Mean (% Assay) Z-Score Status
Lab A99.599.899.699.63-0.31Accepted
Lab B98.297.998.198.07-3.19Outlier
Lab C100.1100.3100.2100.200.65Accepted
Lab D99.999.7100.099.870.09Accepted
Lab E99.499.299.599.37-0.74Accepted
Lab F100.5100.4100.6100.501.16Accepted
Lab G99.8100.199.999.930.19Accepted

Statistical Summary (After removal of Lab B as an outlier):

  • Number of Labs: 6

  • Assigned Value (Mean): 99.92%

  • Reproducibility Standard Deviation (sR): 0.41

  • Reproducibility RSD (RSDR%): 0.41%

Interpretation: The calculated RSDR of 0.41% is well within the acceptance criterion of ≤ 15%. This result provides strong evidence that the analytical method is highly reproducible and suitable for transfer between qualified laboratories. The assigned value of 99.92% can now be considered the validated assay value for this batch of material.

Troubleshooting Common Issues

Even with a detailed protocol, participating laboratories may encounter challenges.

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing/Fronting) Column degradation; inappropriate sample solvent.Ensure the sample is dissolved in a solvent weaker than the initial mobile phase (e.g., high % acetonitrile). Replace the column if necessary.
Low Analyte Recovery Inaccurate standard/sample preparation; MS source contamination.Re-prepare standards and samples, verifying all weights and dilutions. Clean the MS source according to the manufacturer's instructions.
High Variability (Failed SST) Unstable spray in ESI source; pump malfunction.Check for leaks in the LC system. Optimize MS source parameters (e.g., capillary position). Ensure mobile phases are properly degassed.
Interfering Peaks Contaminated mobile phase or sample matrix.[]Use high-purity LC-MS grade solvents. If matrix effects are suspected, evaluate using a surrogate matrix for standard preparation.[4]

Conclusion

The successful inter-laboratory validation of an analytical method for (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a critical milestone in its development. By adopting a robust LC-MS/MS method that minimizes sample preparation and by adhering to a rigorously designed study protocol, organizations can eliminate analytical ambiguity. This guide provides the necessary expertise, a validated workflow, and the statistical framework to achieve analytical consensus. The resulting data will be reliable, transferable, and defensible, providing a solid foundation for all subsequent research, development, and regulatory activities.

References

  • Amino acid profiling in plant cell cultures: an inter-laboratory comparison of CE-MS and GC-MS. (2007). PubMed.
  • ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. (n.d.). IMEKO.
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025). BOC Sciences.
  • Interlaboratory Comparison of Amino Acid Enantiomeric Ratios in Fossil Pleistocene Mollusks. (1983). Quaternary Research.
  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.). Chinese Pharmaceutical Affairs.
  • Validation and Verification Guidelines for Analytical Methods. (2017). ACS Reagent Chemicals.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-Portal.org.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.
  • A Guide to Inter-Laboratory Validation of Analytical Methods for Agrochemical Intermediates. (n.d.). Benchchem.
  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021). Rapid Novor.
  • Comparison of different statistical methods for evaluation of proficiency test data. (n.d.). Springer.
  • Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer.
  • N-Terminal Sequencing: 8 Common Mistakes You Must Avoid. (n.d.). MtoZ Biolabs.
  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021). Novor Cloud.
  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. (n.d.). Vrije Universiteit Amsterdam.
  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. (n.d.). Amsterdam UMC.
  • Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan.
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). PMDA.
  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. (n.d.). ResearchGate.
  • Technical Support Center: Purification of (2S,3S)-2-amino-3-methylhexanoic Acid. (n.d.). Benchchem.
  • (S)-2-Amino-3-(2-methoxyethoxy)propanoic acid. (n.d.). Sigma-Aldrich.
  • 2-Amino-3-methoxypropanoic acid. (n.d.). MedChemExpress.
  • 2-AMINO-2-METHYL-3-METHOXY-PROPANOIC ACID. (n.d.). ChemicalBook.
  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. (n.d.). Google Patents.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure.
  • physical and chemical properties of (2S,3S)-2-amino-3-methylhexanoic acid. (n.d.). Benchchem.
  • Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. (n.d.). Waters Corporation.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid

As drug development increasingly relies on non-canonical amino acids for peptide modification, antibody-drug conjugate (ADC) linkers, and targeted therapeutics, compounds like (2S)-2-amino-3-(2-methoxyethoxy)propanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on non-canonical amino acids for peptide modification, antibody-drug conjugate (ADC) linkers, and targeted therapeutics, compounds like (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid (CAS: 319427-45-7) have become staples in synthetic workflows.

However, the specific physicochemical properties of this O-substituted serine derivative demand rigorous handling protocols. As a Senior Application Scientist, I have designed this comprehensive guide to provide you with a self-validating, mechanistically grounded operational plan for handling this compound safely and efficiently.

Part 1: Hazard Causality & Chemical Profiling

To handle a chemical safely, one must understand why it is hazardous. (2S)-2-amino-3-(2-methoxyethoxy)propanoic acid is a zwitterionic solid. The addition of the methoxyethoxy side chain increases its solubility in polar environments and its overall hygroscopicity compared to standard canonical amino acids.

When handled as a dry powder, it is highly prone to triboelectric charging (static buildup), which leads to rapid aerosolization. If inhaled, these fine particulates interact immediately with the mucosal lining of the respiratory tract. The zwitterionic backbone draws in water osmotically, altering local pH and causing acute cellular stress. This exact mechanism is responsible for its primary Global Harmonized System (GHS) hazard classifications: H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) [1][2].

Table 1: Chemical Profiling & Quantitative Hazard Data
ParameterValue / SpecificationMechanistic Implication
Chemical Name (2S)-2-amino-3-(2-methoxyethoxy)propanoic acidUnnatural amino acid; highly polar side chain.
CAS Number 319427-45-7 [1]Unique identifier for SDS tracking.
Molecular Weight 163.17 g/mol [3]Light molecular weight contributes to fine dust formation.
Physical State Solid (Powder) [1]High risk of particulate aerosolization.
Storage Conditions Room Temp, Dark, Inert Atmosphere [1]Prevents oxidative degradation and moisture absorption.
GHS Hazard Codes H315, H319, H335 [2]Acute localized osmotic and pH-driven tissue irritation.

Part 2: The PPE Matrix: Mechanistic Justification

Standard laboratory attire is insufficient for handling highly irritating, static-prone powders. The following Personal Protective Equipment (PPE) matrix is engineered to provide absolute barrier protection against particulate exposure.

Table 2: Quantitative PPE Specifications & Causality
PPE CategorySpecification StandardMechanistic Justification (The "Why")
Primary Gloves Nitrile, ≥4 mil thicknessNitrile provides superior chemical resistance against polar organic molecules compared to latex.
Secondary Gloves Nitrile, ≥3 mil thicknessDouble-gloving allows you to doff the contaminated outer layer inside the fume hood, preventing laboratory contamination.
Eye Protection ANSI Z87.1+ Indirect Vented GogglesStandard safety glasses leave gaps. Indirect vented goggles ensure zero airborne particulate bypass into the ocular mucosa.
Body Protection 100% Cotton Lab Coat with Knit CuffsKnit cuffs physically seal the wrist barrier, preventing hygroscopic dust from migrating up the forearm and reacting with dermal sweat.
Ventilation Certified Chemical Fume HoodOperating at 80–120 FPM face velocity, the hood provides primary respiratory containment, negating the need for an N95 respirator during micro-scale weighing.

Part 3: Operational Workflow & Handling Protocol

The following step-by-step methodology is designed as a self-validating system. By controlling static electricity and mechanical agitation, we eliminate the root causes of exposure.

Step 1: Environmental Control & Static Mitigation

  • Verify the chemical fume hood's continuous monitor reads a face velocity between 80–120 feet per minute (FPM) .

  • Wipe the analytical balance and immediate work surface with a static-dissipative solution (e.g., 70% isopropanol).

    • Causality: Neutralizing the surface charge prevents the highly polar powder from aerosolizing and clinging to your gloves or the balance enclosure.

Step 2: PPE Donning Sequence

  • Inspect and don your lab coat, ensuring the knit cuffs are pulled down to the wrists.

  • Don tight-fitting safety goggles.

  • Don the inner layer of nitrile gloves, pulling the cuffs over the lab coat sleeves. Don the outer layer of nitrile gloves.

Step 3: Aseptic Transfer and Weighing

  • Place an anti-static polymeric weigh boat or pre-tared glass vial on the balance.

  • Using a grounded stainless steel or PTFE-coated micro-spatula , slowly transfer the powder.

    • Causality: PTFE drastically reduces surface energy, preventing the hygroscopic powder from adhering to the tool. This prevents sudden, uncontrolled drops that generate hazardous dust plumes.

  • Once the target mass is achieved, immediately seal the primary container and flush with Argon or Nitrogen before returning it to storage.

Step 4: Post-Transfer Decontamination

  • Never use a dry brush to clean the balance. Dry brushing mechanically aerosolizes the H335 dust.

  • Wet a lint-free wipe with a 70/30 water/ethanol mixture and gently wipe the spatula, balance pan, and surrounding hood surface.

    • Causality: Wet-wiping traps the particulates in a liquid solvent matrix, completely eliminating the risk of secondary inhalation.

Step 5: Doffing

  • Doff the outer contaminated gloves inside the fume hood to contain any residual dust.

G cluster_0 Phase 1: Engineering & PPE Setup cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Decon & Disposal Start Start: Hazard Assessment (CAS: 319427-45-7) Hood Activate Fume Hood Verify 80-120 FPM Start->Hood PPE Don PPE Matrix (Nitrile, Goggles, Coat) Hood->PPE Static Apply Anti-Static Measures (Wipe balance/tools) PPE->Static Weigh Transfer Powder Use PTFE Spatula Static->Weigh Seal Seal Primary Container Store Dry/Dark/RT Weigh->Seal Decon Wet-Wipe Surfaces (Do NOT dry sweep) Seal->Decon Waste Segregate Solid Waste (EPA/RCRA Compliant) Decon->Waste

Fig 1: End-to-end operational workflow for handling irritating solid amino acid derivatives safely.

Part 4: Spill Management & Disposal Architecture

Improper disposal of non-canonical amino acids can lead to cross-contamination in peptide synthesizers or environmental hazards.

Immediate Spill Protocol

If a bulk spill occurs outside the fume hood:

  • Do not sweep.

  • Cover the powder with damp absorbent pads to suppress aerosolization immediately.

  • Carefully scoop the damp matrix into a sealable hazardous waste container using a non-sparking tool.

  • Wash the affected area with copious amounts of soapy water to neutralize residual acidic properties.

Waste Segregation Plan
  • Solid Waste: Contaminated outer gloves, weigh boats, and wet wipes must be placed in a sealable, puncture-resistant bag. Label explicitly as: "Hazardous Solid Waste - Irritating Amino Acid Derivative (CAS 319427-45-7)".

  • Aqueous/Solvent Waste: If the compound is dissolved in organic solvents (e.g., DMF or DCM during solid-phase peptide synthesis), the waste must be segregated into the appropriate "Halogenated" or "Non-Halogenated" organic waste carboys. Never mix reactive amino acid derivatives with heavy metal waste streams.

References

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